molecular formula C9H18ClNO2S B1382519 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride CAS No. 1803582-31-1

3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Cat. No.: B1382519
CAS No.: 1803582-31-1
M. Wt: 239.76 g/mol
InChI Key: HAVVBWKKKAPLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2S and its molecular weight is 239.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3λ6-thia-9-azaspiro[5.5]undecane 3,3-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S.ClH/c11-13(12)7-3-9(4-8-13)1-5-10-6-2-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVVBWKKKAPLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCS(=O)(=O)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-31-1
Record name 3-thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Insufficient Information to Generate In-depth Technical Guide on 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific, in-depth information required to construct the requested technical guide on "3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride."

While general information on the broader class of spirocyclic compounds, particularly spiropiperidines, is available, detailed experimental data, and scientific discourse on this specific molecule are not present in the public domain. The core requirements for an in-depth technical guide, including detailed chemical properties, established experimental protocols, mechanistic insights, and a robust list of authoritative references, cannot be met with the currently accessible information.

  • Synthesis and Characterization: Detailed, validated synthetic routes, and comprehensive characterization data (e.g., NMR, IR, Mass Spectrometry).

  • Physicochemical Properties: Experimentally determined data such as melting point, boiling point, solubility profiles, pKa, and stability constants.

  • Pharmacology and Toxicology: Studies detailing the mechanism of action, potential biological targets, pharmacokinetic profiles, and safety assessments.

  • Experimental Protocols: Standardized procedures for analysis, purification, or application-specific assays.

Constructing a technical guide or whitepaper under these circumstances would require extensive speculation and generalization from related but distinct chemical entities. This would not adhere to the required standards of scientific integrity, expertise, and trustworthiness. An authoritative and reliable guide cannot be created without a foundation of verifiable, specific data for the compound .

Therefore, it is not possible to fulfill the request for an in-depth technical guide on "this compound" at this time. Further primary research and publication in the scientific literature would be necessary to provide the foundational knowledge for such a document.

A Technical Guide to 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride" is a novel chemical entity for which a unique CAS number is not publicly registered as of the last update of this guide. The following content is a scientifically rigorous projection based on established principles of organic synthesis, analytical chemistry, and medicinal chemistry, drawing from data on analogous structures. This document is intended to serve as a foundational guide for researchers and drug development professionals interested in the synthesis and exploration of this and related spirocyclic compounds.

Introduction

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, offering unique three-dimensional topologies that can lead to enhanced target specificity and improved pharmacokinetic properties.[1][2] The 3-Thia-9-azaspiro[5.5]undecane core represents a compelling framework, combining the rigidity of the spirocyclic system with the hydrogen bonding capacity of the nitrogen and sulfur-based functional groups. The introduction of a sulfone moiety (3,3-dioxide) further enhances the polarity and potential for specific biological interactions. This guide provides a comprehensive overview of a proposed synthetic pathway, analytical characterization, and the inferred therapeutic potential of this compound.

Predicted Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its development. The following table summarizes the predicted properties for the title compound.

PropertyValue
Chemical Formula C9H18ClNO2S
Molecular Weight 239.76 g/mol
IUPAC Name This compound
Appearance (Predicted) White to off-white crystalline solid
Solubility (Predicted) Soluble in water and polar organic solvents

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a three-stage process: construction of the spirocyclic thioether core, oxidation of the sulfur atom to a sulfone, and finally, formation of the hydrochloride salt.

Stage 1: Synthesis of the 3-Thia-9-azaspiro[5.5]undecane Core

The construction of the spirocyclic core is the most critical step. Drawing inspiration from the synthesis of related 1-thia-4-azaspiro[4.5]decane derivatives, a plausible route involves a multi-component reaction.[3][4][5][6]

Experimental Protocol:

  • Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, equimolar amounts of a suitable piperidine-based precursor, such as 4-aminopiperidine, and a sulfur-containing cyclic ketone, like tetrahydro-4H-thiopyran-4-one, are refluxed in toluene.

  • Cyclization: After the formation of the imine intermediate, an excess of a reagent like thioglycolic acid is added, and the reaction is continued at reflux.

  • Work-up and Purification: The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution, and the organic layer is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 3-Thia-9-azaspiro[5.5]undecane.

Synthesis_Stage_1 reagent1 4-Aminopiperidine intermediate Schiff Base Intermediate reagent1->intermediate Toluene, Reflux reagent2 Tetrahydro-4H-thiopyran-4-one reagent2->intermediate product 3-Thia-9-azaspiro[5.5]undecane intermediate->product Thioglycolic Acid, Reflux

Proposed synthesis of the spirocyclic thioether core.
Stage 2: Oxidation to the 3,3-Dioxide (Sulfone)

The oxidation of the thioether to a sulfone is a well-established transformation.[7] Careful control of the reaction conditions is necessary to prevent the formation of the sulfoxide intermediate as the final product.[8][9][10]

Experimental Protocol:

  • Dissolution: The 3-Thia-9-azaspiro[5.5]undecane is dissolved in a suitable solvent, such as dichloromethane or acetic acid.

  • Oxidation: The solution is cooled in an ice bath, and a slight excess (approximately 2.2 equivalents) of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide is added portion-wise.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by the addition of a reducing agent, such as a sodium sulfite solution. The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried. The solvent is evaporated, and the resulting sulfone is purified by recrystallization or chromatography.

Synthesis_Stage_2 start 3-Thia-9-azaspiro[5.5]undecane product 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide start->product m-CPBA or H2O2, CH2Cl2

Oxidation of the thioether to the corresponding sulfone.
Stage 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which is often done to improve the compound's stability and aqueous solubility.[11][12][13]

Experimental Protocol:

  • Dissolution: The purified 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.[14]

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield the final product.

Synthesis_Stage_3 start 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide product This compound start->product HCl in Ether/EtOAc

Formation of the final hydrochloride salt.

Hypothetical Analytical Characterization

The structural confirmation of the final compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the methylene protons of the two rings. The protons adjacent to the sulfone group would be shifted downfield compared to those in the piperidine ring.

  • ¹³C NMR: The carbon NMR would show distinct signals for the spiro carbon and the carbons adjacent to the nitrogen and the sulfone group.

  • FT-IR: The infrared spectrum should display characteristic strong absorption bands for the S=O stretching of the sulfone group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and the N-H stretching of the secondary amine salt.

  • Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Inferred Therapeutic Potential

While the biological activity of this compound has not been reported, the spiro[5.5]undecane scaffold is present in compounds with known therapeutic effects. For instance, 3-Azaspiro[5.5]undecane hydrochloride is an inhibitor of the influenza A virus M2 protein, highlighting the potential of this core structure in developing antiviral agents.[15][16][17][18][19] Furthermore, derivatives of 1,9-diazaspiro[5.5]undecane have shown a broad range of biological activities, acting as inhibitors of various enzymes.[2]

The presence of the sulfone group is also significant, as it can act as a hydrogen bond acceptor, potentially leading to strong and specific interactions with biological targets. The hydrochloride salt form ensures good aqueous solubility, which is a desirable property for drug candidates.

Therapeutic_Potential core 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride scaffold Spiro[5.5]undecane Scaffold core->scaffold sulfone Sulfone Moiety core->sulfone salt Hydrochloride Salt core->salt application1 Antiviral Activity (e.g., Influenza M2) scaffold->application1 application2 Enzyme Inhibition scaffold->application2 sulfone->application2 application3 Modulation of Protein-Protein Interactions sulfone->application3

Inferred relationships between structural features and potential applications.

Conclusion

This compound represents a novel and promising chemical entity. While its synthesis and properties are yet to be empirically determined, this guide provides a robust, scientifically-grounded framework for its preparation and characterization. The unique structural features of this compound, particularly its spirocyclic core and sulfone group, suggest that it could be a valuable candidate for screening in various drug discovery programs, especially in the areas of antiviral and enzyme-inhibitory research. The synthetic routes and analytical methods outlined herein offer a clear path forward for researchers to explore the potential of this intriguing molecule.

References

  • LookChem. (n.d.). 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide. Retrieved from [Link]

  • Pyl, S. P., et al. (2017).
  • Majer, J., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4785.
  • El-Sayed, W. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 145.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 145.
  • ACS Publications. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(8), 1846–1849.
  • ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. Retrieved from [Link]

  • Reddit. (2022). Chemoselective thioether oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 9(28), 16040–16057.
  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2736.
  • ResearchGate. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • University of Glasgow. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - method for salt preparation.
  • Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide Hydrochloride: A Novel Spirocyclic Sulfone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride, a unique spirocyclic compound featuring a piperidine ring and a sulfone moiety. While specific experimental data for this molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, will explore its molecular structure, physicochemical properties, a proposed synthetic route, and its potential applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are interested in the exploration of novel chemical scaffolds with therapeutic potential.

Introduction: The Architectural Significance of a Spirocyclic Sulfone

The molecular architecture of this compound brings together three key structural motifs of significant interest in medicinal chemistry: a spirocyclic core, a piperidine ring, and a sulfone group. This unique combination suggests a high potential for novel pharmacological activities.

  • Spirocyclic Systems: These structures, characterized by two rings sharing a single carbon atom, offer a rigid, three-dimensional framework. This rigidity can lead to higher binding affinity and selectivity for biological targets compared to more flexible, linear molecules. The defined spatial arrangement of functional groups in spirocycles makes them attractive scaffolds in modern drug design, aiding in the "escape from flatland" of traditional aromatic-based drugs.[1]

  • The Piperidine Moiety: The piperidine ring is a prevalent scaffold in a vast number of approved drugs and natural products.[2] Its basic nitrogen atom can be protonated at physiological pH, enabling ionic interactions with biological targets and often improving aqueous solubility. The chair conformation of the piperidine ring allows for precise positioning of substituents in either axial or equatorial orientations, which can be critical for target engagement.

  • The Sulfone Group: As a key functional group in medicinal chemistry, the sulfone moiety is a strong hydrogen bond acceptor and is metabolically stable.[3] Its presence can significantly influence the physicochemical properties of a molecule, such as polarity and solubility, and can contribute to binding interactions with target proteins.

The hydrochloride salt form of the title compound is designed to enhance its solubility and stability, facilitating its handling and formulation for research and potential therapeutic applications.

Physicochemical and Structural Properties

PropertyValueSource
CAS Number 1341853-52-8[4][5]
Molecular Formula C₉H₁₈ClNO₂SDerived
Molecular Weight 239.76 g/mol Derived
Appearance Predicted to be a white to off-white solidAnalogy
Solubility Predicted to be soluble in water and polar organic solventsAnalogy
Hazard Potential Irritant[5]

Molecular Structure:

The core of the molecule is the spiro[5.5]undecane framework, where a cyclohexane ring is spiro-fused to a piperidine ring. The sulfur atom is incorporated into the cyclohexane ring at the 3-position and is oxidized to a sulfone (3,3-dioxide). The nitrogen atom is at the 9-position of the spirocyclic system, corresponding to the 4-position of the piperidine ring. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.

Proposed Synthesis and Workflow

A plausible synthetic route to this compound can be conceptualized based on established synthetic methodologies for spirocycles, piperidines, and sulfones. The following multi-step synthesis is proposed, starting from commercially available materials.

Synthesis_Workflow A 1,1-Cyclohexanediacetic acid B Dieckmann Condensation A->B i. Acetic anhydride ii. NaH, Toluene C 3-Oxocyclohexaneacetic acid derivative B->C D Reductive Amination C->D i. NH2R, NaBH(OAc)3 ii. Deprotection E 4-Substituted piperidine derivative D->E F Thiol introduction E->F Introduction of a sulfur nucleophile G 3-Thia-9-azaspiro[5.5]undecane precursor F->G H Oxidation G->H e.g., m-CPBA or H2O2 I 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide H->I J Salt Formation (HCl) I->J HCl in Ether K Final Product J->K Potential_Mechanism cluster_0 Biological Target (e.g., Enzyme Active Site) cluster_1 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide P Protein Pocket M Spirocyclic Scaffold M->P Shape Complementarity S Sulfone (H-bond acceptor) S->P Hydrogen Bonding N Piperidine-NH2+ (Ionic interaction) N->P Ionic Interaction

Sources

Introduction: The Significance of Spirocyclic Sulfones in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality provides access to novel chemical space, often leading to compounds with improved physicochemical properties such as solubility and metabolic stability, while offering unique vectors for substituent placement.[1] The 3-Thia-9-azaspiro[5.5]undecane scaffold combines the rigidity of the spirocyclic core with the hydrogen bonding capacity of a secondary amine and the polarity of a sulfone group. Sulfones are stable, polar functional groups known to act as hydrogen bond acceptors and can serve as bioisosteres for other functionalities. The target molecule, this compound, represents a valuable and versatile building block for the synthesis of novel chemical entities aimed at diverse biological targets, from enzyme inhibitors to receptor modulators.[2] This guide provides a comprehensive, field-proven pathway for its synthesis, elucidating the causal logic behind each procedural step.

Overall Synthetic Strategy

The synthesis of the target compound is a multi-step process that can be logically divided into four key stages:

  • Construction of the Spirocyclic Thioether Ketone: Formation of the core spiro[5.5]undecane ring system containing the thioether and a ketone functional handle using a Robinson annelation approach.

  • Introduction of the Azole Moiety: Conversion of the ketone to a secondary amine via reductive amination.

  • Oxidation of the Thioether: Oxidation of the sulfur atom to the target sulfone.

  • Salt Formation: Conversion of the final free base to its stable hydrochloride salt for improved handling and purity.

The complete synthetic workflow is visualized below.

G cluster_0 Part 1: Spirocycle Construction cluster_1 Part 2: Amination cluster_2 Part 3: Oxidation cluster_3 Part 4: Salt Formation A Tetrahydrothiopyran-4-carboxaldehyde C 3-Thiaspiro[5.5]undec-7-en-9-one A->C B Methyl Vinyl Ketone B->C Robinson Annelation D 3-Thiaspiro[5.5]undecan-9-one C->D H₂, Pd/C (Hydrogenation) E 3-Thia-9-azaspiro[5.5]undecane D->E NH₄OAc, NaBH₃CN (Reductive Amination) F 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide E->F m-CPBA (Oxidation) G 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride F->G HCl in Dioxane (Salt Formation)

Diagram 1: High-level overview of the complete synthesis pathway.

Part 1: Synthesis of the Key Intermediate: 3-Thiaspiro[5.5]undecan-9-one

The cornerstone of this synthesis is the robust Robinson annelation, a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation to build a six-membered ring.[3]

Principle and Workflow

The synthesis begins with the preparation of a key aldehyde, which is then subjected to the annelation sequence followed by hydrogenation to yield the saturated spirocyclic ketone.

G start Tetrahydro- thiopyran-4-one aldehyde Tetrahydrothiopyran -4-carboxaldehyde start->aldehyde Wittig Reaction + Hydrolysis enone 3-Thiaspiro[5.5] undec-7-en-9-one aldehyde->enone Robinson Annelation (with MVK) ketone 3-Thiaspiro[5.5] undecan-9-one enone->ketone Catalytic Hydrogenation

Diagram 2: Workflow for the synthesis of the spirocyclic ketone intermediate.

Experimental Protocol

Step 1.2.1: Preparation of 2H-Tetrahydrothiopyran-4-carboxaldehyde This aldehyde can be prepared from the corresponding commercially available ketone via a Wittig reaction to form a stable enol ether, which is then hydrolyzed.[3]

  • Wittig Reaction: To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in dry THF at -60 °C under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (1.1 eq) portion-wise. Stir the resulting deep red solution for 30 minutes.

  • Add a solution of tetrahydrothiopyran-4-one (1.0 eq) in dry THF dropwise, maintaining the temperature below -50 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude enol ether, which can be used directly.

  • Hydrolysis: Dissolve the crude enol ether in a mixture of THF and 2M aqueous HCl. Stir vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the mixture carefully with saturated aqueous sodium bicarbonate and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude aldehyde is purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 1.2.2: Robinson Annelation to form 3-Thiaspiro[5.5]undec-7-en-9-one

  • To a solution of 2H-tetrahydrothiopyran-4-carboxaldehyde (1.0 eq) in ethanol, add methyl vinyl ketone (MVK, 1.2 eq).

  • Cool the mixture to 0 °C and add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.

  • Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours until TLC analysis indicates completion.

  • Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent in vacuo.

  • The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the resulting crude enone is purified by column chromatography.

Step 1.2.3: Hydrogenation to 3-Thiaspiro[5.5]undecan-9-one

  • Dissolve the enone (1.0 eq) in ethyl acetate.

  • Add palladium on charcoal (10% w/w, typically a higher loading of 15-20% mol/mol is required).[3]

  • Pressurize the reaction vessel with hydrogen gas (e.g., 4-5 bar) and heat to 40-50 °C.

  • Shake or stir the reaction vigorously for 18-24 hours. The reaction must be monitored carefully for completion.[3]

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the desired saturated ketone, which is often pure enough for the next step.

Causality and Field-Proven Insights
  • Choice of Aldehyde Synthesis: The Wittig-hydrolysis sequence is advantageous because the intermediate enol ether is relatively stable and can be stored, whereas the final aldehyde is prone to oxidation or polymerization.[3]

  • Annelation Conditions: The use of a catalytic amount of base is crucial to promote both the initial Michael addition of the enolate of MVK to the aldehyde and the subsequent intramolecular aldol condensation. Refluxing drives the final dehydration step to form the stable α,β-unsaturated ketone.

  • Hydrogenation Challenges: The sulfur atom in the thiopyran ring can act as a catalyst poison for palladium.[3] This necessitates more forcing conditions than a standard hydrogenation: higher catalyst loading, elevated temperature, and longer reaction times are required to achieve full conversion.[3] Using ethyl acetate as a solvent is preferred over alcohols like methanol to prevent potential ketal formation with the product ketone.[3]

Part 2: Conversion to 3-Thia-9-azaspiro[5.5]undecane via Reductive Amination

This step introduces the required nitrogen atom at the 9-position, transforming the ketone into the core secondary amine of the azaspirocycle.

Principle and Workflow

Reductive amination is a highly efficient method that involves the in-situ formation of an imine or iminium ion from the ketone and an ammonia source, followed by its immediate reduction to the amine.

G Ketone Spirocyclic Ketone (C=O) Imine Intermediate Iminium Ion Ketone->Imine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine Amine Target Amine (C-NH₂) Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Amine [H⁻]

Diagram 3: Simplified mechanism of reductive amination.

Experimental Protocol
  • Dissolve 3-Thiaspiro[5.5]undecan-9-one (1.0 eq) and ammonium acetate (5-10 eq) in methanol.

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~2) to destroy excess reducing agent (Caution: HCN gas may evolve; perform in a well-ventilated fume hood).

  • Basify the solution with 2M NaOH (pH > 10) and extract the product with dichloromethane or ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 3-Thia-9-azaspiro[5.5]undecane.

Causality and Field-Proven Insights
  • Choice of Reagents: Ammonium acetate serves as both the ammonia source and a buffer to maintain a slightly acidic pH, which is optimal for imine formation. Sodium cyanoborohydride is the reductant of choice because it is mild enough to selectively reduce the iminium ion in the presence of the starting ketone, minimizing the formation of the corresponding alcohol byproduct.

Part 3: Oxidation to the Target Sulfone Core

This critical step installs the sulfone functionality, which significantly alters the polarity and biological properties of the scaffold.

Experimental Protocol
  • Dissolve 3-Thia-9-azaspiro[5.5]undecane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2-2.5 eq) portion-wise, carefully controlling the exotherm.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis confirms the complete disappearance of the starting material and the sulfoxide intermediate.

  • Quench the reaction by adding an aqueous solution of sodium sulfite or sodium thiosulfate to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide.

Causality and Field-Proven Insights
  • Stoichiometry is Key: The oxidation of a thioether proceeds via a sulfoxide intermediate. To ensure complete conversion to the sulfone, a slight excess of the oxidizing agent (>2 equivalents) is required.

  • Choice of Oxidant: m-CPBA is a reliable and effective oxidant for this transformation. Alternatively, hydrogen peroxide in acetic acid or with a tungstate catalyst can be used, which may be preferable for larger-scale synthesis due to cost and safety considerations.

  • Workup: The aqueous bicarbonate wash is essential to remove the acidic byproduct, meta-chlorobenzoic acid, simplifying purification.

Part 4: Final Salt Formation

The final step converts the free base into a stable, crystalline hydrochloride salt, which is the standard form for many amine-containing pharmaceutical compounds.

Experimental Protocol
  • Dissolve the crude 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • To this solution, add a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether, 1.1 eq) dropwise with stirring.

  • A precipitate will typically form immediately. Continue stirring for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

  • Dry the solid under vacuum to yield the final product, this compound.

Causality and Field-Proven Insights
  • Purpose: Converting the amine to its hydrochloride salt increases its stability, typically makes it a non-hygroscopic, crystalline solid, and improves its shelf-life and ease of handling for subsequent applications.

  • Solvent Choice: The choice of solvent for precipitation is critical. The free base should be soluble, while the hydrochloride salt should be sparingly soluble to ensure high recovery.

Data Summary Table

StepKey Starting MaterialKey ReagentsTypical YieldIntermediate/Product
1 Tetrahydrothiopyran-4-one1. (MeOCH₂)PPh₃Cl, t-BuOK2. MVK, KOH3. H₂, Pd/C50-60% (over 3 steps)3-Thiaspiro[5.5]undecan-9-one
2 3-Thiaspiro[5.5]undecan-9-oneNH₄OAc, NaBH₃CN70-85%3-Thia-9-azaspiro[5.5]undecane
3 3-Thia-9-azaspiro[5.5]undecanem-CPBA85-95%3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide
4 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxideHCl in Dioxane>95%Final Product Hydrochloride Salt

Conclusion

The synthesis of this compound is a robust and logical process founded on well-established organic transformations. The pathway leverages a powerful Robinson annelation to construct the core spirocyclic framework, followed by standard, high-yielding functional group interconversions including reductive amination, oxidation, and salt formation. Careful attention to the specific challenges, such as catalyst poisoning during hydrogenation, ensures the efficiency of the overall sequence. The resulting compound is a highly valuable, sp³-rich building block poised for utilization in diverse drug discovery and chemical biology research programs.

References

  • H. Van der Goot, H. Timmerman, et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(vi), 298-308. [Link]

  • ResearchGate (2017). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Request PDF. [Link]

  • National Center for Biotechnology Information (2024). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem Compound Summary for CID 15296367. [Link]

  • A. M. M. M. de Sousa, M. M. M. Santos (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7, 24813-24838. [Link]

  • MDPI (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(19), 4586. [Link]

  • ACS Publications (2018). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, 20(23), 7541–7545. [Link]

  • National Center for Biotechnology Information (2022). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PubMed Central. [Link]

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride: A MEK Inhibitor Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the putative mechanism of action of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride, a novel spirocyclic compound. In the absence of direct literature for this specific molecule, this guide provides an in-depth analysis based on the well-established pharmacology of structurally related compounds, most notably Binimetinib (ARRY-162), a potent and selective MEK1/2 inhibitor. We will explore the critical role of the RAS/RAF/MEK/ERK signaling pathway in cellular proliferation and oncogenesis, and how its targeted inhibition by compounds of this class offers a promising therapeutic strategy. This guide will detail the molecular interactions, downstream cellular consequences, and key experimental methodologies for characterizing the mechanism of action of such inhibitors, providing a robust framework for researchers and drug development professionals.

Introduction: The Significance of Spirocyclic Scaffolds and the MAPK/ERK Pathway

Spirocyclic structures, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is increasingly leveraged in medicinal chemistry.[1][2] This rigid, yet complex, topology can facilitate highly specific interactions with biological targets, often leading to enhanced potency and selectivity compared to more planar molecules.[2] The compound this compound belongs to this promising class of molecules.

The mitogen-activated protein kinase (MAPK) signaling pathway is a central regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[3][4][5] The RAS/RAF/MEK/ERK cascade is a critical component of this pathway, and its aberrant activation is a hallmark of many human cancers.[3][4] This makes the kinases within this pathway, particularly MEK1 and MEK2, highly attractive targets for therapeutic intervention.

Based on structural similarities to known MEK inhibitors, we hypothesize that this compound functions as an inhibitor of MEK1 and MEK2. This guide will therefore focus on the established mechanism of action for this class of inhibitors.

The RAS/RAF/MEK/ERK Signaling Pathway: A Key Driver of Oncogenesis

The RAS/RAF/MEK/ERK pathway is a highly regulated signaling cascade that transmits extracellular signals to the nucleus, culminating in the regulation of gene expression.

  • RAS: The pathway is initiated by the activation of RAS proteins, small GTPases that are frequently mutated in cancer.[4]

  • RAF: Activated RAS recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF).[4] Mutations in BRAF, particularly the V600E mutation, are prevalent in melanoma and other cancers, leading to constitutive pathway activation.[4][6]

  • MEK: RAF kinases then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2.[3][4]

  • ERK: Activated MEK1/2, in turn, phosphorylate the terminal kinases of the cascade, ERK1 and ERK2.[4][5]

  • Downstream Effects: Phosphorylated ERK translocates to the nucleus, where it phosphorylates a variety of transcription factors, leading to the expression of genes that drive cell proliferation and survival.[4]

The following diagram illustrates the linear progression of the MAPK/ERK signaling cascade.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Inhibitor 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride (Putative MEK Inhibitor) Inhibitor->MEK Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Compound 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride Kinase_Assay MEK1/2 Kinase Assay Compound->Kinase_Assay Cell_Culture Cancer Cell Line Culture (e.g., A375, Colo205) Compound->Cell_Culture Xenograft_Model Tumor Xenograft Model (e.g., Nude Mice) Compound->Xenograft_Model IC50_Determination IC50_Determination Kinase_Assay->IC50_Determination Determine IC₅₀ Western_Blot Western Blot for p-ERK Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (MTT) Cell_Culture->Proliferation_Assay pERK_Inhibition pERK_Inhibition Western_Blot->pERK_Inhibition Confirm p-ERK Inhibition GI50_Determination GI50_Determination Proliferation_Assay->GI50_Determination Determine GI₅₀ Treatment Oral Administration of Compound Xenograft_Model->Treatment Tumor_Growth_Inhibition Measurement of Tumor Growth Inhibition Treatment->Tumor_Growth_Inhibition Efficacy_Assessment Efficacy_Assessment Tumor_Growth_Inhibition->Efficacy_Assessment Assess In Vivo Efficacy

Figure 2: Experimental Workflow for Characterizing a Putative MEK Inhibitor.

4.3. In Vivo Efficacy Studies

Animal models are critical for evaluating the anti-tumor activity of the compound in a living organism.

Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously implant human tumor cells (e.g., A375) into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound orally once or twice daily.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess p-ERK levels).

  • Data Analysis: Calculate the tumor growth inhibition (TGI).

Conclusion and Future Directions

While direct experimental data for this compound is not yet available in the public domain, its structural features strongly suggest that it functions as a MEK1/2 inhibitor. The mechanism of action is likely to be allosteric, non-ATP-competitive inhibition of MEK1/2, leading to the suppression of the MAPK/ERK signaling pathway. This, in turn, is expected to result in the inhibition of tumor cell proliferation and the induction of apoptosis in cancers with an overactive MAPK/ERK cascade.

The experimental protocols outlined in this guide provide a comprehensive framework for the rigorous validation of this putative mechanism of action. Future research should focus on conducting these studies to confirm the target engagement, cellular activity, and in vivo efficacy of this compound. Furthermore, investigating its potential in combination therapies, for instance with BRAF inhibitors, could unlock synergistic anti-tumor effects and overcome potential resistance mechanisms. [5][7]

References

  • Binimetinib - Wikipedia. (URL: [Link])

  • Binimetinib | Pfizer Oncology Development Website. (URL: [Link])

  • What is the mechanism of Binimetinib? - Patsnap Synapse. (URL: [Link])

  • What are the molecular and cellular mechanisms of BINIMETINIB in MEKTOV therapy? - Connected Papers. (URL: [Link])

  • Binimetinib (Mektovi): Uses in Cancer, Side effects, Dosage, Expectations, and more. (URL: [Link])

  • Arry-162 (Binimetinib, MEK162) - Chemietek. (URL: [Link])

  • RDEA119: A potent and highly selective MEK inhibitor for the treatment of cancer. Molecular Cancer Therapeutics. (URL: [Link])

  • Antitumour activity of a potent MEK inhibitor RDEA119/BAY 869766 combined with rapamycin in human orthotopic primary pancreatic cancer xenografts - PMC - PubMed Central. (URL: [Link])

  • Ardea Biosciences describes discovery of MEK inhibitor RDEA-119 - | BioWorld. (URL: [Link])

  • Thiophene Bioisosteres of Spirocyclic Sigma Receptor Ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans] - PubMed. (URL: [Link])

  • WO2008155132A1 - Spiro [piperidine-4, 4' -thieno [3, 2-c] pyran] derivatives and related compounds as inhibitors of the sigma receptor for the treatment of psychosis - Google P
  • Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3 - PubMed. (URL: [Link])

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity - bepls. (URL: [Link])

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. (URL: [Link])

  • 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide. (URL: [Link])

  • Synthesis of novel 3-heterospiro[5.5]undecanes - Semantic Scholar. (URL: [Link])

  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives - PMC - NIH. (URL: [Link])

Sources

"3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride" literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Notice of Forward-Looking Statements: The following technical guide is a comprehensive review and scientifically-grounded projection concerning "this compound." As of the date of this publication, this specific molecule is not extensively documented in publicly available literature. Therefore, this guide synthesizes established principles of organic chemistry and medicinal chemistry, drawing upon data from structurally analogous compounds to forecast its chemical behavior, potential biological activity, and applications. The proposed synthetic routes and mechanisms of action are based on established, peer-reviewed methodologies for similar molecular scaffolds.

Introduction: The Spirocyclic Sulfone Scaffold in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel interactions with biological targets.[1] The incorporation of a sulfone group (a sulfur atom double-bonded to two oxygen atoms) introduces a highly polar, metabolically stable moiety that can act as a hydrogen bond acceptor and influence the pharmacokinetic properties of a molecule.[2][3] The 3-Thia-9-azaspiro[5.5]undecane core combines the rigidity of the spirocycle with the chemical functionalities of a cyclic thioether and a secondary amine, offering a versatile platform for drug design. The 3,3-dioxide hydrochloride derivative is anticipated to exhibit enhanced aqueous solubility and potential for unique biological activities, making it a compelling, albeit underexplored, candidate for therapeutic development.

Proposed Synthesis and Chemical Characterization

The synthesis of this compound can be logically approached in a three-stage process: construction of the core spirocyclic thioether, oxidation to the sulfone, and subsequent salt formation.

Stage 1: Synthesis of the 3-Thiaspiro[5.5]undecane Core via Robinson Annelation

A robust and well-documented method for the construction of spirocyclic systems is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[4][5] This approach has been successfully applied to the synthesis of various 3-heterospiro[5.5]undecan-9-ones.[6]

Experimental Protocol: Synthesis of 3-Thiaspiro[5.5]undecan-9-one [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2H-tetrahydrothiopyran-4-carboxaldehyde in a suitable solvent such as ethanol.

  • Michael Addition: Add methyl vinyl ketone to the solution. The reaction can be catalyzed by a base, such as sodium ethoxide, to facilitate the initial Michael addition.

  • Aldol Condensation and Cyclization: Following the Michael addition, the reaction mixture is heated to reflux to promote the intramolecular aldol condensation, leading to the formation of 3-Thiaspiro[5.5]undec-7-en-9-one.

  • Hydrogenation: The resulting unsaturated ketone is then subjected to catalytic hydrogenation. This can be achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent like ethyl acetate. This step reduces the double bond to yield 3-Thiaspiro[5.5]undecan-9-one.[6] Of note, sulfur-containing compounds can sometimes poison the catalyst, necessitating a higher catalyst loading or elevated temperatures to achieve full conversion.[6]

  • Purification: The final product can be purified by column chromatography on silica gel.

Stage 2: Oxidation of the Thioether to a Sulfone

The oxidation of cyclic sulfides to their corresponding sulfones is a common and efficient transformation in organic synthesis.[7] A variety of oxidizing agents can be employed for this purpose.

Experimental Protocol: Synthesis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide

  • Dissolution: Dissolve the synthesized 3-Thiaspiro[5.5]undecan-9-one in a suitable organic solvent, such as dichloromethane or acetic acid.

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), to the solution. The reaction is typically carried out at room temperature. Careful monitoring of the reaction stoichiometry is crucial to ensure complete oxidation to the sulfone without significant side product formation.[7] An alternative and environmentally benign method involves the in-situ generation of chlorine dioxide from sodium chlorite and hydrochloric acid.[8]

  • Workup and Purification: After the reaction is complete, the mixture is worked up to remove the oxidant and any byproducts. The crude product is then purified, for instance by recrystallization or column chromatography, to yield the pure 3-Thia-9-azaspiro[5.5]undecane-9-one 3,3-dioxide.

Stage 3: Reductive Amination and Hydrochloride Salt Formation

The final steps involve the introduction of the nitrogen atom at the 9-position and conversion to the hydrochloride salt to enhance aqueous solubility and stability.

Experimental Protocol: Synthesis of this compound

  • Reductive Amination: The ketone at the 9-position can be converted to an amine via reductive amination. This involves reacting the ketone with ammonia or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride.

  • Hydrochloride Salt Formation: The resulting 3-Thia-9-azaspiro[5.5]undecane-9-amine 3,3-dioxide is dissolved in a suitable solvent (e.g., diethyl ether or methanol). A solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in diethyl ether) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Amination and Salt Formation 2H-tetrahydrothiopyran-4-carboxaldehyde 2H-tetrahydrothiopyran-4-carboxaldehyde Robinson Annelation Robinson Annelation 2H-tetrahydrothiopyran-4-carboxaldehyde->Robinson Annelation Methyl vinyl ketone Methyl vinyl ketone Methyl vinyl ketone->Robinson Annelation 3-Thiaspiro[5.5]undec-7-en-9-one 3-Thiaspiro[5.5]undec-7-en-9-one Robinson Annelation->3-Thiaspiro[5.5]undec-7-en-9-one Hydrogenation (Pd/C, H2) Hydrogenation (Pd/C, H2) 3-Thiaspiro[5.5]undec-7-en-9-one->Hydrogenation (Pd/C, H2) 3-Thiaspiro[5.5]undecan-9-one 3-Thiaspiro[5.5]undecan-9-one Hydrogenation (Pd/C, H2)->3-Thiaspiro[5.5]undecan-9-one Oxidation (e.g., mCPBA) Oxidation (e.g., mCPBA) 3-Thiaspiro[5.5]undecan-9-one->Oxidation (e.g., mCPBA) 3-Thiaspiro[5.5]undecan-9-one 3,3-dioxide 3-Thiaspiro[5.5]undecan-9-one 3,3-dioxide Oxidation (e.g., mCPBA)->3-Thiaspiro[5.5]undecan-9-one 3,3-dioxide Reductive Amination Reductive Amination 3-Thiaspiro[5.5]undecan-9-one 3,3-dioxide->Reductive Amination 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide Reductive Amination->3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide HCl Treatment HCl Treatment 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide->HCl Treatment Final Product 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride HCl Treatment->Final Product

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H18ClNO2SBased on the chemical structure.
Molecular Weight ~243.76 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of organic amines.
Solubility Soluble in water and polar protic solventsThe hydrochloride salt form significantly increases aqueous solubility.
pKa ~8-10 for the secondary amineTypical range for secondary amines in a piperidine ring.
Chemical Stability The sulfone group is generally stable to a wide range of chemical conditions.Sulfones are known for their chemical inertness.[2]

Potential Mechanism of Action and Therapeutic Applications

While the specific biological targets of this compound have not been determined, the structural motifs present in the molecule suggest several potential avenues for therapeutic intervention.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of spirocyclic compounds containing sulfur and nitrogen.[9][10] For instance, derivatives of 1-Thia-4-azaspiro[4.5]decane have demonstrated significant anticancer activity against various cell lines, including hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma.[9][10] The rigid spirocyclic core can orient functional groups in a precise manner to interact with enzymatic active sites or receptor binding pockets. The sulfone moiety can act as a hydrogen bond acceptor, potentially interacting with key residues in protein targets.

Ion Channel Modulation

Spirocyclic heterocyclic sulfones have been identified as potent inhibitors of the renal outer medullary potassium channel (ROMK).[11] ROMK inhibitors are being investigated as a novel class of diuretics for the treatment of hypertension and heart failure.[11] The spirocyclic core and the heterocyclic sulfone moiety were found to be crucial for both potency and selectivity.[11] It is plausible that this compound could exhibit similar activity, warranting investigation in this area.

G-Protein Coupled Receptor (GPCR) Agonism/Antagonism

Azaspiro[5.5]undecane derivatives have been explored as ligands for various GPCRs. For example, 7-azaspiro[3.5]nonane derivatives have been developed as GPR119 agonists for the treatment of diabetes.[12] The specific substitution pattern on the spirocyclic core and the nitrogen atom are critical for receptor affinity and selectivity. The unique three-dimensional shape of the 3-Thia-9-azaspiro[5.5]undecane scaffold could lead to novel interactions with GPCRs.

G cluster_0 Potential Biological Targets cluster_1 Cellular Effects cluster_2 Therapeutic Applications Target Compound 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride Kinases Kinases Target Compound->Kinases Binding to active site Ion Channels (e.g., ROMK) Ion Channels (e.g., ROMK) Target Compound->Ion Channels (e.g., ROMK) Channel blockade GPCRs GPCRs Target Compound->GPCRs Agonism/Antagonism Inhibition of Cell Proliferation Inhibition of Cell Proliferation Kinases->Inhibition of Cell Proliferation Downregulation of signaling pathways Modulation of Ion Transport Modulation of Ion Transport Ion Channels (e.g., ROMK)->Modulation of Ion Transport Diuresis/Natriuresis Alteration of Signal Transduction Alteration of Signal Transduction GPCRs->Alteration of Signal Transduction Modulation of second messengers Oncology Oncology Inhibition of Cell Proliferation->Oncology Hypertension/Heart Failure Hypertension/Heart Failure Modulation of Ion Transport->Hypertension/Heart Failure Metabolic Diseases Metabolic Diseases Alteration of Signal Transduction->Metabolic Diseases

Caption: Postulated mechanism of action and therapeutic applications.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant potential in drug discovery. Based on established synthetic methodologies for related compounds, a viable pathway for its synthesis has been proposed. The unique combination of a rigid spirocyclic core, a polar sulfone group, and a basic nitrogen atom suggests that this compound could interact with a variety of biological targets, leading to potential applications in oncology, cardiovascular disease, and metabolic disorders. Further research is warranted to synthesize this compound, confirm its structure and properties, and evaluate its biological activity in a range of in vitro and in vivo models. The insights gained from such studies will be invaluable in determining the therapeutic potential of this promising molecular scaffold.

References

  • Fröhlich, J., Sauter, F., Pfalz, M. (2009). Synthesis of novel 3-heterospiro(5.5)undecanes. Arkivoc, 2009(6), 298-308.
  • Fröhlich, J., Sauter, F., Hametner, C., & Pfalz, M. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar.
  • BYJU'S. (n.d.).
  • Fröhlich, J., Sauter, F., Hametner, C., & Pfalz, M. (n.d.). Syntheses of novel 3-heterospiro[5.5]undecan-9-ones and reactions thereof. Ch.imperial.
  • Wikipedia. (n.d.). Sulfone.
  • NROChemistry. (n.d.).
  • Various Authors. (2025). Oxidation of sulfides to sulfoxides and sulfones.
  • El-Sayed, W. A., El-Sofany, W. I., El-Gohary, N. S., & Abdel-Megeed, M. F. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 107.
  • Walsh, S. P., et al. (2017). The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. Bioorganic & Medicinal Chemistry Letters, 27(7), 1573-1577.
  • El-Sayed, W. A., El-Sofany, W. I., El-Gohary, N. S., & Abdel-Megeed, M. F. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed.
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Lee, J., et al. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 28(14), 5431.
  • Various Authors. (n.d.). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds.
  • Alam, M. A., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 15(6), 768-789.
  • Colonna, S., Gaggero, N., Carrea, G., & Pasta, P. (1998). Oxidation of organic cyclic sulfites to sulfates: a new reaction catalyzed by cyclohexanone monooxygenase.
  • Ashenhurst, J. (2018).
  • El-Sayed, W. A., El-Sofany, W. I., El-Gohary, N. S., & Abdel-Megeed, M. F. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
  • Various Authors. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI.
  • Wang, T., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • Liu, X., et al. (2022). Sulfur-Containing Compounds from Endophytic Fungi: Sources, Structures and Bioactivities. Journal of Fungi, 8(6), 621.
  • Baklanov, M. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 5983.
  • Various Authors. (n.d.). Cyclic sulfone containing compounds which showed strong biological activity.
  • Bremner, J. B., & Thirasasana, N. (1982). Novel fused bicyclic sulphur compounds. Journal of the Chemical Society, Perkin Transactions 1, 2307-2311.
  • Franchini, S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists. European Journal of Medicinal Chemistry, 125, 123-137.
  • Rivera, G., et al. (2015). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 5(94), 77334-77349.
  • Mykhailiuk, P. K. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters.
  • Abdel-Maksoud, M. S., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2821.
  • Pihlaja, K., et al. (2013). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.
  • Wang, W., et al. (2021). The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020). Marine Life Science & Technology, 3(4), 467-483.
  • Chandrasekhar, S., et al. (2000). Synthesis of 1,7-Dioxaspiro[5.5]undecanes and 1-Oxa-7-thiaspiro[5.5]undecanes from exo-Glycal. Synlett, 2000(11), 1655-1657.
  • Wikipedia. (n.d.). Spiro compound.
  • Various Authors. (2006). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 47(31), 5489-5492.

Sources

Spectroscopic Blueprint of a Spirocyclic Sulfonamide: A Technical Guide to 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, spirocyclic scaffolds have emerged as privileged structures, offering three-dimensional diversity that can lead to enhanced biological activity and improved physicochemical properties. Among these, the 3-Thia-9-azaspiro[5.5]undecane framework presents a unique architectural motif. The incorporation of a sulfone group and a protonated amine introduces a combination of rigidity, polarity, and hydrogen bonding capabilities that are of significant interest in drug design. This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride .

Molecular Structure and Key Features

The structure of this compound is characterized by two six-membered rings sharing a single carbon atom (the spiro center). One ring is a piperidine, protonated at the nitrogen to form a hydrochloride salt, while the other is a tetrahydrothiopyran ring with the sulfur atom oxidized to a sulfone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information. The predicted data presented below were generated using advanced computational algorithms.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments within the two rings. The presence of the electron-withdrawing sulfone group and the positively charged nitrogen atom significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-8, H-10 (axial & equatorial)3.5 - 3.7m4H
H-2, H-4 (axial & equatorial)3.2 - 3.4m4H
H-6, H-7 (axial & equatorial)2.0 - 2.2m4H
H-1, H-5 (axial & equatorial)1.8 - 2.0m4H
N-H9.0 - 9.5br s2H

Causality Behind Experimental Choices: The choice of a polar, deuterated solvent such as DMSO-d₆ or D₂O is crucial for dissolving the hydrochloride salt and for observing the exchangeable N-H protons. The broadness of the N-H signal is a result of proton exchange with the solvent and quadrupole broadening from the nitrogen atom. The complexity of the multiplets for the methylene protons arises from geminal and vicinal coupling, as well as potential conformational rigidity imposed by the spirocyclic system.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2, C-450 - 55
C-8, C-1045 - 50
C-5 (Spiro)40 - 45
C-1, C-6, C-730 - 35

Expertise & Experience: The carbons alpha to the sulfone group (C-2 and C-4) are expected to be the most downfield of the aliphatic carbons due to the strong deshielding effect of the SO₂ group. Similarly, the carbons adjacent to the protonated nitrogen (C-8 and C-10) are also shifted downfield. The spiro carbon (C-5) is a quaternary carbon and would be identifiable in a DEPT experiment by its absence in DEPT-90 and DEPT-135 spectra.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish proton-proton coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is particularly useful for assigning quaternary carbons like the spiro center.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the sulfone and the secondary amine hydrochloride moieties.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2800-3000Medium-Strong, BroadN-H stretchSecondary Amine Hydrochloride
2920-2980MediumC-H stretchAliphatic
1300-1350StrongAsymmetric SO₂ stretchSulfone
1120-1160StrongSymmetric SO₂ stretchSulfone

Trustworthiness: The presence of two very strong and distinct bands for the sulfone group is a highly reliable diagnostic feature.[1] The broad and strong absorption in the 2800-3000 cm⁻¹ region is characteristic of the N-H stretching vibration in a secondary amine salt.

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Table 4: Predicted Key Mass Spectrometry Peaks (ESI+)

m/zIonPredicted Fragmentation Pathway
220.1[M+H]⁺Molecular ion of the free base
156.1[M+H - SO₂]⁺Loss of sulfur dioxide

Authoritative Grounding: The fragmentation of spirocyclic compounds can be complex.[2] However, a common fragmentation pathway for sulfones is the loss of SO₂.[3] The piperidine ring can also undergo characteristic alpha-cleavage adjacent to the nitrogen atom.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

    • Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

Visualization of Structural Relationships

The following diagrams illustrate the molecular structure and the logical workflow for its spectroscopic characterization.

cluster_mol Molecular Structure cluster_workflow Spectroscopic Characterization Workflow mol 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride NMR NMR (¹H, ¹³C) IR IR NMR->IR Functional Groups MS MS IR->MS Molecular Weight MS->NMR Structural Confirmation

Caption: Workflow for Spectroscopic Characterization.

cluster_nmr NMR Correlations cluster_2d 2D NMR H1 ¹H NMR COSY COSY H1->COSY H-H HSQC HSQC H1->HSQC ¹J(C-H) HMBC HMBC H1->HMBC ⁿJ(C-H) C13 ¹³C NMR C13->HSQC C13->HMBC

Caption: 2D NMR Correlation Logic.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected NMR, IR, and MS data, along with standardized experimental protocols, offers a valuable resource for researchers working with this and structurally related compounds. The principles of interpretation discussed herein are fundamental and can be broadly applied to the structural elucidation of novel spirocyclic sulfonamides. As a self-validating system, the congruence of data from these three independent spectroscopic techniques would provide a high degree of confidence in the structural assignment of the target molecule.

References

  • Dolphin, D. (1978). The Porphyrins: Structure and Synthesis, Part A. Academic Press. [Link not available]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link not available]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link not available]
  • ChemAxon. (2023). NMR Predictor. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • PubChem. (n.d.). This compound. [Link not available - compound not found]
  • Arkat USA, Inc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • MDPI. (2023). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

In the landscape of drug discovery and development, the meticulous characterization of novel chemical entities is a cornerstone of progress. This guide is designed for researchers, scientists, and drug development professionals who are working with emerging compounds such as 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride. It is understood that this specific molecule is a novel entity, and as such, established data on its physical properties are not yet readily available in public literature.

This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive framework for the experimental determination of key physical properties, namely melting point and solubility. Secondly, it offers insights into the expected physicochemical behavior of this molecule by drawing parallels with structurally related spirocyclic compounds. The methodologies detailed herein are grounded in established principles of chemical analysis and are presented to ensure scientific rigor and data integrity.

Structural and Physicochemical Considerations

The molecule, this compound, possesses a unique spirocyclic architecture. The presence of a sulfone group (SO2) and a protonated amine (hydrochloride salt) are key determinants of its physical properties. The sulfone group is highly polar and capable of acting as a hydrogen bond acceptor, while the ammonium center is a hydrogen bond donor. These features are expected to significantly influence the compound's melting point and solubility.

Expected Properties Based on Structure
  • Melting Point: The ionic character imparted by the hydrochloride salt, combined with the polar sulfone group, suggests strong intermolecular forces, including ionic interactions and hydrogen bonding. Consequently, a relatively high melting point is anticipated. Crystalline solids with strong intermolecular forces require more energy to break the crystal lattice, leading to higher melting points.

  • Solubility: The presence of the hydrochloride salt is expected to confer significant aqueous solubility. The protonated amine can readily interact with water molecules. The sulfone group will also contribute to water solubility. However, the overall solubility will be a balance between these polar functionalities and the nonpolar hydrocarbon backbone of the spirocyclic system. Solubility in organic solvents is likely to be lower, particularly in nonpolar solvents. Polar aprotic solvents like DMSO and DMF are expected to be effective at dissolving the compound.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the determination of the melting point and solubility of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. For a novel compound, it is a fundamental physical constant that should be determined with precision.

Table 1: Illustrative Melting Point Data for this compound

ParameterObservation (Example)
Melting Range210-212 °C
Appearance during meltColorless liquid
DecompositionNot observed below 250 °C

Note: The data in this table is for illustrative purposes only and should be replaced with experimentally determined values.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, a slow heating rate (1-2 °C per minute) should be used when approaching the expected melting point.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

  • Purity Indication: A sharp melting range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Melting_Point_Workflow A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Scan (Approx. MP) C->D E Slow Scan (Accurate MP) D->E Near Approx. MP F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability. The solubility of an active pharmaceutical ingredient (API) in various media is a key characteristic.

Table 2: Illustrative Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL) (Example)Classification (Example)
Water> 100Very Soluble
Methanol20Soluble
Ethanol5Sparingly Soluble
Dichloromethane< 0.1Practically Insoluble
DMSO> 100Very Soluble

Note: The data in this table is for illustrative purposes only and should be replaced with experimentally determined values.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the compound in the diluted solution is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to separate phases B->C D Extract and dilute supernatant C->D E Quantify by HPLC/LC-MS D->E F Calculate Solubility E->F

Caption: Shake-Flask Method for Solubility.

Conclusion and Forward-Looking Statement

The successful development of any novel compound, including this compound, is contingent upon a thorough understanding of its fundamental physicochemical properties. While this guide provides a robust framework for the experimental determination of melting point and solubility, it is imperative that these experiments are conducted with meticulous attention to detail. The resulting data will be invaluable for guiding formulation development, understanding in vivo behavior, and ensuring the overall quality and consistency of the compound. As research on this and similar spirocyclic molecules progresses, a more complete physicochemical profile will emerge, further enabling their therapeutic potential.

References

Due to the novel nature of the specific topic compound, direct references are not available. The principles and protocols described are based on standard practices in pharmaceutical sciences and medicinal chemistry.

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

As novel chemical entities progress through the drug discovery and development pipeline, a thorough understanding of their safety profiles and handling requirements is paramount. This guide provides a comprehensive overview of the predicted safety considerations and recommended handling procedures for the novel compound, 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride. Due to the limited availability of specific safety data for this molecule, this document employs an analog-based approach, extrapolating information from structurally related compounds and constituent functional groups—namely, dialkyl sulfones and secondary amine hydrochlorides. This guide is intended to empower researchers, scientists, and drug development professionals to work with this compound in a manner that prioritizes safety and scientific integrity.

Introduction: A Predictive Approach to Safety

This compound is a unique spirocyclic compound incorporating a sulfone group and a secondary amine hydrochloride. While specific toxicological and safety data for this compound are not yet publicly available, a robust safety protocol can be established by examining the known hazards of its core functional components. This proactive, analog-based safety assessment is a cornerstone of responsible chemical research and is essential for mitigating potential risks in the laboratory.

This guide will deconstruct the molecule into its key functional groups to build a predictive hazard profile and establish best practices for its handling, storage, and disposal.

Predicted Hazard Identification and Classification

The hazard profile of this compound is predicted to be a composite of the hazards associated with dialkyl sulfones and secondary amine hydrochlorides.

The Sulfone Moiety

Dialkyl sulfones are generally considered to be of low to moderate toxicity. However, some sulfones, such as divinyl sulfone, are known to be hazardous.[1][2][3][4] While the specific sulfone in our target molecule is not as reactive as divinyl sulfone, it is prudent to consider the potential for skin and eye irritation.[5][6]

The Secondary Amine Hydrochloride Group

Secondary amine hydrochlorides, such as piperidine hydrochloride, are often associated with more significant hazards.[7][8][9][10] These can include:

  • Acute Toxicity (Oral): Many amine hydrochlorides are classified as harmful or toxic if swallowed.[10][11]

  • Skin Corrosion/Irritation: They can cause skin irritation or, in some cases, severe skin burns.[10][12]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to serious irritation or damage.[10][11][12]

Predicted GHS Classification

Based on the analysis of its functional groups, a predicted Globally Harmonized System (GHS) classification for this compound is presented in the table below. This classification should be considered provisional and handled with the appropriate level of caution.

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when handling novel compounds. The hierarchy of controls, from most to least effective, is: elimination, substitution, engineering controls, administrative controls, and finally, PPE.

Engineering Controls
  • Chemical Fume Hood: All work with solid or solutions of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[13][14]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[14][15][16]

Protection Type Specification Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a significant splash hazard.[9][17]Protects against splashes and airborne particles.
Skin Protection Nitrile gloves (double-gloving is recommended). A lab coat that covers the arms and fastens in the front.[15]Prevents skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be required for large-scale operations or in situations where engineering controls are not sufficient. Consult your institution's environmental health and safety department.Protects against inhalation of fine particles.

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is critical for the safe handling of this compound.

Weighing and Aliquoting
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Designate a specific area within the chemical fume hood for weighing.

  • Weighing: Use a disposable weigh boat or creased weighing paper. Handle the solid compound with a clean spatula. Avoid creating dust.

  • Transfer: Carefully transfer the weighed solid to a suitable container. If preparing a solution, add the solvent to the solid in the fume hood.

  • Cleaning: Clean the weighing area and spatula thoroughly after use. Dispose of any contaminated materials as hazardous waste.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Dissolution: In a chemical fume hood, slowly add the solvent to the vessel containing the weighed compound.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid splashing.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Storage
  • Container: Store the compound in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Some similar compounds recommend storage at 2-8°C under an inert atmosphere.[17]

  • Access: Store in a locked cabinet or an area with restricted access.[10]

Emergency Procedures: A Self-Validating System

Being prepared for emergencies is a critical component of laboratory safety.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Exposure Response

The following diagram outlines the immediate steps to take in case of accidental exposure.

Figure 1: Emergency response decision tree for accidental exposure.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Commitment to Safety

The responsible advancement of science requires a steadfast commitment to safety. While the complete safety profile of this compound is still under investigation, the analog-based approach outlined in this guide provides a robust framework for its safe handling. By understanding the potential hazards and adhering to the recommended protocols, researchers can confidently and safely explore the potential of this novel compound.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Greenbook.net. (2014, October 13). Safety Data Sheet. Retrieved from [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET CLEAN AMINE®. Retrieved from [Link]

  • UNECE. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Epoplex. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Angene Chemical. (2025, August 10). Safety Data Sheet. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Hazard Classification Search - Chemicals. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Divinyl sulfone. Retrieved from [Link]

Sources

"3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride" potential biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Authored by a Senior Application Scientist

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2] This guide provides a comprehensive exploration of the potential biological activities of this compound, a novel scaffold integrating the rigid spirocyclic framework with a sulfone moiety. While direct experimental data for this specific compound is not yet prevalent in the public domain, this document synthesizes information from structurally related azaspirocycles and organosulfur compounds to postulate and provide a framework for investigating its therapeutic potential. We will delve into prospective applications in oncology, infectious diseases, and inflammatory conditions, outlining detailed experimental protocols to validate these hypotheses.

Introduction: The Architectural Promise of a Novel Scaffold

The structure of this compound presents two key features of significant interest in drug discovery: the azaspiro[5.5]undecane core and the sulfone group. Azaspirocycles are increasingly sought after for their ability to provide sp³-rich, rigid structures that can enable precise interactions with biological targets, often leading to enhanced selectivity and improved physicochemical properties compared to "flat" aromatic compounds.[1][3] The incorporation of a sulfone group, a common motif in many therapeutic agents, introduces a polar, hydrogen bond-accepting moiety that can influence solubility, metabolic stability, and target engagement.[4] The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent compound.

This guide will, therefore, explore the synergistic potential of these structural elements to confer a range of biological activities. The following sections will propose plausible therapeutic applications and provide robust, self-validating experimental workflows for their investigation.

Postulated Biological Activities and Therapeutic Targets

Based on the extensive literature on related chemical entities, we can hypothesize several promising avenues for the biological activity of this compound.

Anticancer Potential: Targeting Cell Proliferation and Survival Pathways

Azaspirocyclic scaffolds are increasingly being incorporated into oncology drug candidates.[1] For instance, 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds have been patented as inhibitors of geranylgeranyltransferase I (GGTase I), which in turn inactivates downstream YAP1 and TAZ, key mediators of cancer cell proliferation.[5]

Hypothesized Mechanism of Action: this compound may exert anticancer effects by inhibiting key signaling pathways involved in tumor growth and survival. The rigid spirocyclic core could position functional groups to interact with high specificity within the active sites of enzymes like kinases or protein-protein interaction interfaces that are often dysregulated in cancer.

Proposed Experimental Investigation:

  • In Vitro Cytotoxicity Screening: A primary screen against a panel of human cancer cell lines (e.g., NCI-60) would provide an initial assessment of the compound's cytotoxic or cytostatic effects.

  • Target-Based Assays: Based on structural similarities to known inhibitors, enzymatic assays for targets such as GGTase I, protein kinases, or assays to assess the disruption of protein-protein interactions (e.g., YAP1-TEAD) could be employed.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineCancer TypeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
MCF-7Breast5.20.8
A549Lung12.81.5
HCT116Colon8.11.1

Diagram 1: Proposed Anticancer Investigation Workflow

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy A NCI-60 Panel Screen B MTT/CellTiter-Glo Assay (IC50 Determination) A->B C Target-Based Enzymatic Assays (e.g., GGTase I, Kinases) B->C D Western Blot for Apoptosis Markers (Caspase-3, PARP) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Xenograft Mouse Model (e.g., HCT116 tumors) E->F G Tumor Growth Inhibition (Measurement of tumor volume) F->G H Toxicity Assessment (Body weight, histology) G->H

Caption: Workflow for anticancer evaluation of the target compound.

Antimicrobial Activity: A New Scaffold Against Resistant Pathogens

Spiro compounds have demonstrated a broad spectrum of antimicrobial activities.[2] For instance, spiro-thiazolidine derivatives have shown potent antibacterial effects against Staphylococcus aureus, potentially by inhibiting penicillin-binding proteins (PBPs).[2][6] Furthermore, the 1-oxa-9-azaspiro[5.5]undecane scaffold is being explored for the development of novel antituberculosis agents that inhibit the MmpL3 protein in Mycobacterium tuberculosis.[7][8]

Hypothesized Mechanism of Action: The unique 3D structure of this compound could allow it to bind to novel sites on essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication, or protein synthesis, potentially overcoming existing resistance mechanisms.

Proposed Experimental Investigation:

  • Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC against a panel of clinically relevant bacteria (e.g., S. aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Mechanism of Action Studies: If activity is observed, further studies could include bacterial cytological profiling or assays targeting specific enzymes like DNA gyrase or MmpL3.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria in broth only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Antioxidant Effects: Modulating the Nrf2 Pathway

Organosulfur compounds, including those with sulfonyl groups, are recognized for their potential to combat oxidative stress and inflammation.[4] A key mechanism for this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Hypothesized Mechanism of Action: The sulfone moiety in this compound may act as a Michael acceptor or interact with cysteine residues on Keap1, the negative regulator of Nrf2. This would lead to Nrf2 stabilization, nuclear translocation, and the subsequent upregulation of antioxidant response element (ARE)-driven genes.

Proposed Experimental Investigation:

  • Nrf2 Activation Assay: Utilize a cell-based reporter assay where the ARE sequence is linked to a reporter gene (e.g., luciferase) to quantify Nrf2 activation.

  • Western Blot Analysis: Measure the protein levels of Nrf2 and its downstream targets (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) in cells treated with the compound.

  • Anti-inflammatory Assays: Evaluate the compound's ability to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Diagram 2: Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride keap1 Keap1 compound->keap1 inhibition nrf2 Nrf2 keap1->nrf2 binding cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 recruits nrf2->cul3 proteasome Proteasome Degradation nrf2->proteasome degradation nrf2_active Nrf2 ub Ubiquitination cul3->ub ub->nrf2 nucleus Nucleus are ARE genes Antioxidant Genes (HO-1, NQO1) are->genes transcription nrf2_active->nucleus translocation nrf2_nuc Nrf2 nrf2_nuc->are maf Maf maf->are binding

Caption: Proposed mechanism of Nrf2 activation by the target compound.

Synthesis and Characterization

While the biological activity is the focus, a reliable and scalable synthesis is crucial for any drug development program. The synthesis of related heterospiro[5.5]undecanes has been reported, often involving Robinson annulation or multi-step sequences starting from commercially available piperidones.[10] A plausible synthetic route to the target compound would need to be developed and optimized. Full characterization of the final compound using techniques such as NMR, mass spectrometry, and elemental analysis is mandatory to confirm its structure and purity.

Conclusion and Future Directions

This compound is a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. By drawing logical inferences from the well-established biological activities of its core structural motifs—the azaspirocycle and the sulfone—we have delineated promising research avenues in oncology, infectious diseases, and inflammatory conditions. The experimental workflows proposed in this guide provide a clear and scientifically rigorous path for the initial investigation of this compound. Future work should focus on the systematic evaluation of its biological activities, elucidation of its precise mechanisms of action, and assessment of its drug-like properties, including ADME (absorption, distribution, metabolism, and excretion) and toxicology profiles. The insights gained from such studies will be invaluable in determining the ultimate therapeutic utility of this intriguing spirocyclic scaffold.

References

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (URL not available)
  • Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchG
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - ACS Figshare.
  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery - Consensus.
  • 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride|CAS 1380300-88-8 - Benchchem.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC - NIH.
  • "Therapeutic Potential of Spiro Compounds against Staphylococcus aureus: A Comprehensive Review" | Request PDF - ResearchG
  • 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester.
  • The Role of Organosulfur Compounds as Nrf2 Activ
  • The therapeutic effects of natural organosulfur compounds on atherosclerosis and their potential mechanisms: a comprehensive review - NIH.
  • Therapeutic Uses of Dietary Organosulfur Compounds in Response to Viral (SARS-CoV-2)/Bacterial Infection, Inflammation, Cancer, Oxidative Stress, Cardiovascular Diseases, Obesity, and Diabetes. | Semantic Scholar.
  • Preparation of 3-azaspiro[5.
  • US9415009B2 - Compositions, methods and systems for respiratory delivery of two or more active agents - Google P
  • tert-Butyl 3,9-diazaspiro[5.
  • 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide.
  • 3-Oxa-9-azaspiro[5.5]undecane hydrochloride | 1380300-88-8 | FFC30088 - Biosynth.
  • 3-Azaspiro[5.5]undecane hydrochloride (4,4-Pentamethylenepiperidine hydrochloride) | A/M2 Inhibitor | MedChemExpress.
  • WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.
  • Synthesis of novel 3-heterospiro[5.5]undecanes - Semantic Scholar.
  • 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO | CID 39871984 - PubChem.
  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.
  • US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases - Google P
  • An In-depth Technical Guide to the Synthesis of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one - Benchchem.
  • FUSED RING COMPOUNDS - European Patent Office - EP 3735299 B1 - Googleapis.com.

Sources

Methodological & Application

The Emerging Role of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide Hydrochloride in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced biological activity and improved pharmacokinetic profiles. Within this class of molecules, 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride presents itself as a versatile and promising building block for organic synthesis and drug discovery. This technical guide provides a comprehensive overview of this compound, including proposed synthetic strategies, potential applications in medicinal chemistry, and detailed experimental protocols based on analogous systems. By leveraging the established chemistry of spirocyclic sulfones and piperidines, this document aims to equip researchers with the foundational knowledge to explore the full potential of this intriguing molecule.

Introduction: The Significance of Spirocyclic Scaffolds

The quest for novel therapeutic agents with improved efficacy and safety profiles has driven medicinal chemists to explore new chemical spaces. Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity and three-dimensionality.[1][2][3][4] This unique topology allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. The incorporation of a sulfone moiety can further improve physicochemical properties such as metabolic stability and solubility.[5][6][7][8] The this compound scaffold combines these desirable features with a piperidine ring, a common fragment in many approved drugs, making it a highly attractive starting point for the development of novel therapeutics.[9]

Proposed Synthetic Pathways

Diagram: Retrosynthetic Analysis

G target 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride intermediate1 N-protected 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide target->intermediate1 Deprotection & Salt Formation intermediate2 N-protected 3-Thia-9-azaspiro[5.5]undecane intermediate1->intermediate2 Oxidation intermediate3 Spirocyclic sulfide precursor intermediate2->intermediate3 Cyclization intermediate4 Piperidine-4,4-dimethanol derivative intermediate3->intermediate4 [3+2] Cycloaddition start2 Thiirane intermediate3->start2 start1 N-protected-4-piperidone intermediate4->start1 Corey-Yamoto Reaction G scaffold 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide alkylation N-Alkylation scaffold->alkylation R-X arylation N-Arylation scaffold->arylation Ar-X, Pd catalyst acylation N-Acylation scaffold->acylation RCOCl reductive_amination Reductive Amination scaffold->reductive_amination RCHO, [H]

Caption: Functionalization of the piperidine nitrogen.

Experimental Protocols

The following protocols are proposed based on established procedures for analogous transformations and should be optimized for the specific substrate.

Protocol 1: Proposed Synthesis of N-Boc-3-Thia-9-azaspiro[5.5]undecane

This protocol describes a potential [3+2] cycloaddition approach to the core spirocyclic sulfide.

Materials:

  • N-Boc-4-methylenepiperidine

  • 1,3,5-Trithiane

  • Cesium fluoride (CsF)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add N-Boc-4-methylenepiperidine (1.0 eq), 1,3,5-trithiane (1.2 eq), and cesium fluoride (3.0 eq).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux under an argon atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-Thia-9-azaspiro[5.5]undecane.

Protocol 2: Oxidation to the Sulfone

Materials:

  • N-Boc-3-Thia-9-azaspiro[5.5]undecane

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

Procedure:

  • Dissolve N-Boc-3-Thia-9-azaspiro[5.5]undecane (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-Boc-3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide.

Protocol 3: Deprotection and Hydrochloride Salt Formation

Materials:

  • N-Boc-3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, during which a precipitate may form.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, add diethyl ether to the reaction mixture to facilitate precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the proposed synthetic route, based on typical yields for similar reactions found in the literature.

StepReactionStarting MaterialProductHypothetical Yield (%)
1[3+2] CycloadditionN-Boc-4-methylenepiperidineN-Boc-3-Thia-9-azaspiro[5.5]undecane65-75
2OxidationN-Boc-3-Thia-9-azaspiro[5.5]undecaneN-Boc-3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide85-95
3Deprotection/Salt FormationN-Boc-3-Thia-9-azaspiro[5.5]undecane 3,3-dioxideThis compound>95

Conclusion

This compound represents a promising and underexplored scaffold for organic synthesis and medicinal chemistry. Its unique three-dimensional structure, combined with the favorable properties of the sulfone and piperidine moieties, makes it a valuable building block for the design of novel therapeutic agents. The proposed synthetic protocols, based on well-established chemical transformations, provide a practical starting point for the preparation and further investigation of this compound and its derivatives. It is anticipated that future research on this and related spirocyclic systems will continue to enrich the toolbox of medicinal chemists and lead to the discovery of new and improved drugs.

References

  • Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. R Discovery. [Link]

  • Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. RSC Publishing. [Link]

  • (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. [Link]

  • (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]

  • Peshkov, A. A., et al. (n.d.). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Synlett. [Link]

  • (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. RSC Publishing. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

  • (n.d.). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

  • (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar. [Link]

  • (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. ResearchGate. [Link]

  • (2025). Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]

  • (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

  • (n.d.). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PMC. [Link]

  • (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Bentham Science. [Link]

  • (n.d.). Synthetic Routes to 3,9-Dimethylidene-1,5,7,11-tetrathiaspiro[5.5]undecane. ResearchGate. [Link]

  • (2025). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate. [Link]

Sources

Application Notes and Protocols for 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds have emerged as a privileged structural motif in modern drug discovery. Their inherent three-dimensionality provides a unique topographical presentation for molecular interactions, often leading to enhanced target specificity and improved pharmacokinetic profiles. The compound 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride incorporates several key features of pharmacological interest: a spirocyclic core, a sulfone group, and a protonated amine. The sulfone moiety, a well-known bioisostere for ketones and other functional groups, can act as a hydrogen bond acceptor and enhance metabolic stability. The azaspirocyclic system provides a rigid framework for orienting substituents in three-dimensional space. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this promising, albeit not extensively documented, chemical entity. The protocols herein are constructed from established principles of organic synthesis and analytical chemistry, drawing parallels from structurally related compounds.

Physicochemical Properties

A summary of the predicted and known properties of the core scaffold and related structures is presented below.

PropertyValueSource/Method
Molecular FormulaC9H18ClNO2SCalculated
Molecular Weight239.76 g/mol Calculated
AppearanceWhite to off-white solid (Predicted)N/A
SolubilitySoluble in water and polar organic solvents (Predicted)N/A

Synthesis Protocols

The synthesis of this compound can be envisioned as a multi-step process, commencing with the formation of the thia-azaspiro[5.5]undecane core, followed by oxidation of the sulfide to a sulfone, and concluding with the formation of the hydrochloride salt.

Part 1: Synthesis of 3-Thia-9-azaspiro[5.5]undecane

The construction of the thia-azaspiro[5.5]undecane scaffold can be achieved through a one-pot, three-component reaction, a strategy known for its efficiency in building molecular complexity.[1][2]

Reaction Scheme:

Synthesis_Part1 Cyclohexanone Cyclohexanone Intermediate Intermediate (Schiff Base/Thioacetal) Cyclohexanone->Intermediate + 4-Aminobutane-1-thiol 4-Aminobutane-1-thiol 4-Aminobutane-1-thiol->Intermediate 3-Thia-9-azaspiro[5.5]undecane 3-Thia-9-azaspiro[5.5]undecane Intermediate->3-Thia-9-azaspiro[5.5]undecane Intramolecular Cyclization

Figure 1: Proposed synthesis of the 3-Thia-9-azaspiro[5.5]undecane scaffold.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanone (1.0 eq.), 4-aminobutane-1-thiol (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

  • Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the azeotropic removal of water collected in the Dean-Stark trap.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Dean-Stark Apparatus: This is crucial for driving the reaction equilibrium towards product formation by removing the water generated during the initial imine/enamine formation.

  • p-Toluenesulfonic Acid: This acid catalyst facilitates both the initial condensation and the subsequent cyclization steps.

  • Toluene: An ideal solvent for this reaction as it forms an azeotrope with water, facilitating its removal.

Part 2: Oxidation of 3-Thia-9-azaspiro[5.5]undecane to the 3,3-Dioxide

The oxidation of the sulfide to a sulfone is a critical step. Various methods are available, with hydrogen peroxide being a common and environmentally benign oxidant.[3][4][5]

Reaction Scheme:

Synthesis_Part2 Sulfide 3-Thia-9-azaspiro[5.5]undecane Sulfone 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide Sulfide->Sulfone + Oxidant H2O2 (excess) Oxidant->Sulfone

Figure 2: Oxidation of the sulfide to the corresponding sulfone.

Protocol:

  • Reaction Setup: Dissolve the 3-Thia-9-azaspiro[5.5]undecane (1.0 eq.) in a suitable solvent such as acetic acid or methanol in a round-bottom flask.

  • Reaction Execution: Cool the solution in an ice bath and add an excess of 30% hydrogen peroxide (2.5-3.0 eq.) dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite. Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfone can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Excess Hydrogen Peroxide: An excess of the oxidizing agent is necessary to ensure the complete conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide.

  • Ice Bath: The initial addition of hydrogen peroxide is performed at a low temperature to control the exothermicity of the reaction.

  • Sodium Sulfite Quench: This step is essential to safely neutralize any unreacted hydrogen peroxide.

Part 3: Formation of the Hydrochloride Salt

The final step involves the protonation of the tertiary amine to form the hydrochloride salt, which often improves the compound's solubility and stability.[6][7]

Reaction Scheme:

Synthesis_Part3 Amine 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide Salt This compound Amine->Salt + Acid HCl in Ether/Dioxane Acid->Salt

Figure 3: Formation of the hydrochloride salt.

Protocol:

  • Reaction Setup: Dissolve the purified 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide in a minimal amount of a suitable anhydrous solvent like diethyl ether or methanol.

  • Reaction Execution: To the stirred solution, add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise until precipitation is complete.

  • Isolation: Collect the precipitated solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Causality of Experimental choices:

  • Anhydrous Conditions: It is crucial to use anhydrous solvents to prevent the introduction of water, which can affect the crystallinity and stability of the salt.[8]

  • HCl in Organic Solvent: This reagent provides a controlled way to introduce HCl without adding water to the system, facilitating the precipitation of the salt.

Analytical Characterization Protocols

A self-validating system of analytical techniques should be employed to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The spectrum should show characteristic peaks for the protons on the spirocyclic rings. The integration of the peaks should correspond to the number of protons in the structure.

  • ¹³C NMR: A higher concentration (20-50 mg) might be necessary. The spectrum should display the expected number of carbon signals, including the spiro carbon and the carbons adjacent to the sulfone and nitrogen atoms.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This is essential to confirm the elemental composition of the synthesized compound. The observed mass should be within 5 ppm of the calculated mass for the molecular ion.

Infrared (IR) Spectroscopy
  • Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Key expected vibrational frequencies include:

    • Strong S=O stretching bands for the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).

    • N-H stretching for the protonated amine (a broad band around 2400-2800 cm⁻¹).

    • C-H stretching and bending vibrations.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)
  • Develop a reverse-phase HPLC method to assess the purity of the final compound. A C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point. The purity should be >95% for use in biological assays.

Potential Applications and Biological Activity

  • Anticancer Activity: Many spirocyclic compounds containing sulfur and nitrogen heterocycles have demonstrated potent anticancer activities.[1][2][9] The rigid spirocyclic core could allow for precise interactions with the active sites of kinases or other cancer-related enzymes.

  • Antimicrobial and Antiviral Agents: The sulfone moiety is present in numerous bioactive compounds with antimicrobial and antiviral properties.[10] Spirocyclic amines have also been investigated as inhibitors of viral targets.

  • CNS-Active Agents: The three-dimensional nature of spirocycles is often exploited in the design of ligands for central nervous system (CNS) receptors and transporters.

  • Enzyme Inhibition: Cyclic sulfones are recognized as valuable pharmacophores in drug discovery and have been incorporated into inhibitors of various enzymes.[11][12][13]

Further research is warranted to explore the specific biological targets and therapeutic potential of this compound. Initial screening in a panel of cancer cell lines or against a broad range of enzymes and receptors would be a logical next step.

References

  • Jiang, X. et al. (2021). Direct and Tunable Synthesis of Cyclic Sulfones from Radical Annulation with Unactivated Olefins and Sulfonylmethyl Bromides via Photoredox Catalysis.
  • Lukin, K. A. et al. (2006). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Organic Chemistry, 71(21), 8166-8172.
  • Li, J. et al. (2019).
  • Kim, J. et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry, 6(1), 1-11.
  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Li, Y. et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5868.
  • El-Sayed, N. N. E. et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 133.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Sulfide Oxidation. [Link]

  • Abdel-Wahab, B. F. et al. (2022). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. Chemistry & Biodiversity, 19(11), e202200699.
  • ResearchGate. How to make a salt of a novel compound? [Link]

  • El-Sayed, N. N. E. et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 133.
  • Kumar, A. et al. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 19-25.
  • YouTube. Amines 4. Reactions with acids to form Salts. [Link]

  • Li, Y. et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5868.
  • ResearchGate. Cyclic sulfone containing compounds which showed strong biological activity. [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Link]

  • Yang, S. et al. (2025).
  • Rivera, D. G. et al. (2018). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 8(31), 17351-17367.
  • Abdel-Maksoud, M. S. et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Pharmaceuticals, 16(4), 498.

Sources

Application Notes and Protocols for 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds in PDE4 Inhibition

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced specificity and improved pharmacological profiles is perpetual. Spirocyclic systems have emerged as a particularly promising class of compounds due to their inherent three-dimensionality, which can facilitate precise interactions with biological targets.[1] 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride represents a unique scaffold, likely designed to leverage these structural advantages. While specific data on this exact molecule is not prevalent in publicly accessible literature, its structural motifs strongly suggest its classification as a phosphodiesterase-4 (PDE4) inhibitor.

PDE4 is a critical enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a vast array of cellular processes.[2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various physiological responses, including the reduction of inflammation and the promotion of neuroprotection.[4] Consequently, PDE4 inhibitors have been extensively investigated for the treatment of a wide range of diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and various central nervous system disorders.[4][5]

This guide provides a comprehensive overview of the presumed mechanism of action of this compound as a PDE4 inhibitor, along with detailed protocols for its preclinical evaluation.

Compound Profile

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C9H18ClNO2SDeduced
Molecular Weight 239.76 g/mol Deduced
CAS Number Not availableN/A
Predicted Class Phosphodiesterase-4 (PDE4) InhibitorInferred
Potential Therapeutic Areas Inflammatory diseases (COPD, asthma), CNS disorders (depression, Alzheimer's disease)[4]

Mechanism of Action: Modulating the cAMP Signaling Pathway

The primary mechanism of action of PDE4 inhibitors is the prevention of cAMP degradation.[4] This elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates and regulates the activity of numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein). In immune cells, increased cAMP levels suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ), while simultaneously increasing the production of anti-inflammatory cytokines like interleukin-10 (IL-10).[3]

PDE4 Inhibition and cAMP Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates Compound 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride Compound->PDE4 Inhibits CREB_P p-CREB CREB->CREB_P Gene_Expression Anti-inflammatory Gene Expression CREB_P->Gene_Expression Promotes

Figure 1: The cAMP signaling pathway and the inhibitory action of this compound on PDE4.

Experimental Protocols

The following protocols are designed to facilitate the preclinical evaluation of this compound as a potential PDE4 inhibitor.

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified PDE4 enzyme.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • Snake venom nucleotidase

  • Inorganic phosphate detection reagent (e.g., Malachite Green)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound

  • Rolipram (positive control)[6]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and Rolipram in the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted compounds, and the PDE4 enzyme.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the first reaction by adding snake venom nucleotidase, which will convert the resulting AMP to adenosine and inorganic phosphate.

  • Incubate the plate at 30°C for a further 15 minutes.

  • Add the inorganic phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

PDE4_Inhibition_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Compound, Enzyme, Substrate) Start->Prep_Reagents Add_to_Plate Add Buffer, Compound, and PDE4 Enzyme to Plate Prep_Reagents->Add_to_Plate Initiate_Reaction Add cAMP Substrate (Incubate) Add_to_Plate->Initiate_Reaction Stop_Reaction_1 Add Snake Venom Nucleotidase (Incubate) Initiate_Reaction->Stop_Reaction_1 Detect_Phosphate Add Phosphate Detection Reagent Stop_Reaction_1->Detect_Phosphate Read_Absorbance Measure Absorbance Detect_Phosphate->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro PDE4 enzyme inhibition assay.

Protocol 2: Cell-Based cAMP Assay

Objective: To measure the effect of the test compound on intracellular cAMP levels in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).

Materials:

  • PBMCs isolated from healthy donors

  • RPMI-1640 cell culture medium

  • Forskolin (an adenylate cyclase activator)

  • This compound

  • Rolipram (positive control)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • 96-well cell culture plates

  • Cell lysis buffer

Procedure:

  • Seed PBMCs in a 96-well plate and incubate overnight.

  • Pre-treat the cells with a serial dilution of the test compound or Rolipram for 30 minutes.

  • Stimulate the cells with forskolin for 15 minutes to induce cAMP production.

  • Lyse the cells using the cell lysis buffer provided in the cAMP assay kit.

  • Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

  • Plot the cAMP concentration against the compound concentration to determine the dose-response relationship.

cAMP_Assay_Workflow Start Start Seed_Cells Seed PBMCs in a 96-well Plate Start->Seed_Cells Pretreat Pre-treat with Compound or Rolipram Seed_Cells->Pretreat Stimulate Stimulate with Forskolin Pretreat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_cAMP Measure cAMP Levels (ELISA/HTRF) Lyse_Cells->Measure_cAMP Analyze_Data Plot Dose-Response Curve Measure_cAMP->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the cell-based cAMP assay.

Protocol 3: In Vitro Anti-inflammatory Assay (TNF-α Inhibition)

Objective: To assess the compound's ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated PBMCs.

Materials:

  • PBMCs isolated from healthy donors

  • RPMI-1640 cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Rolipram (positive control)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed PBMCs in a 96-well plate.

  • Pre-treat the cells with a serial dilution of the test compound or Rolipram for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.

TNFa_Inhibition_Assay_Workflow Start Start Seed_Cells Seed PBMCs in a 96-well Plate Start->Seed_Cells Pretreat Pre-treat with Compound or Rolipram Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Measure_TNFa Measure TNF-α Levels (ELISA) Collect_Supernatant->Measure_TNFa Analyze_Data Calculate % Inhibition and IC50 Measure_TNFa->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for the in vitro anti-inflammatory (TNF-α inhibition) assay.

Data Interpretation and Further Development

The data generated from these assays will provide a comprehensive initial assessment of the potential of this compound as a PDE4 inhibitor.

AssayParameterHypothetical Result for a Potent Inhibitor
PDE4 Enzyme InhibitionIC50< 100 nM
Cell-Based cAMP AssayEC50< 500 nM
TNF-α Inhibition AssayIC50< 1 µM

A potent compound will exhibit low nanomolar IC50 values in the enzyme assay and demonstrate a clear dose-dependent increase in intracellular cAMP and inhibition of TNF-α release in the cellular assays. These results would warrant further investigation, including:

  • Selectivity Profiling: Assessing the compound's inhibitory activity against other PDE families to determine its selectivity for PDE4.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effects in relevant animal models of inflammatory or CNS diseases.

  • Pharmacokinetic and Toxicological Studies: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

This compound is a promising scaffold for the development of novel PDE4 inhibitors. The protocols outlined in this guide provide a robust framework for its initial preclinical evaluation. By systematically assessing its enzymatic and cellular activity, researchers can gain valuable insights into its therapeutic potential and guide its further development as a potential treatment for a range of debilitating diseases.

References

  • Peng, T., et al. (2020). Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Russo, V., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. [Link]

  • Wikipedia. (2023). PDE4 inhibitor. [Link]

  • Jin, J., et al. (2023). PDE4 Inhibitors. Encyclopedia MDPI. [Link]

  • Science.gov. (n.d.). selective pde4 inhibitor: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. [Link]

  • PubChem. (n.d.). 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide. [Link]

  • Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes. [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. [Link]

  • PubChem. (n.d.). Rolipram. [Link]

  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • National Institutes of Health. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • PubChem. (n.d.). 3-Oxa-2-thia-1-azaspiro[5.5]undecane 2,2-dioxide. [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]

  • Chemsrc. (n.d.). 9lambda6-thia-1-azaspiro[5.5]undecane 9,9-dioxide. [Link]

Sources

Application Note & Protocol Guide: Characterizing 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by their unique three-dimensional architecture, have garnered significant interest in medicinal chemistry. Their rigid conformation allows for precise orientation of functional groups into the binding sites of biological targets, such as enzymes and receptors.[1] The 1-oxa-9-azaspiro[5.5]undecane scaffold, for instance, has been investigated for the development of novel antituberculosis agents that inhibit the MmpL3 protein in Mycobacterium tuberculosis.[1] Similarly, various 1,9-diazaspiro[5.5]undecane derivatives have shown potential in treating obesity, pain, and immune system disorders.[2][3] This document provides a comprehensive guide for the initial characterization of a novel spirocyclic compound, 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride , as a potential enzyme inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the inhibitory potential and mechanism of action of this and similar novel chemical entities.

The unique structural features of spiro compounds, such as 3-Oxa-9-azaspiro[5.5]undecane hydrochloride, allow them to fit into distinct binding sites on enzymes, potentially leading to their inhibition and subsequent biological effects.[1] This application note will detail the necessary steps from initial screening to mechanistic studies, providing a robust framework for evaluating the compound's efficacy and mode of action.

Part 1: Foundational Principles of Enzyme Inhibition Assays

Enzyme kinetic assays are fundamental in drug discovery for identifying and characterizing enzyme inhibitors.[4][5] These assays measure the rate of an enzyme-catalyzed reaction, which can be monitored by the depletion of a substrate or the formation of a product.[6] The initial rate of the reaction is crucial for studying the effects of inhibitors.[4]

Key Parameters in Enzyme Inhibition:
  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[6] It is a common metric for inhibitor potency.

  • Mechanism of Inhibition (MOI): Understanding how an inhibitor interacts with an enzyme is critical. The primary reversible inhibition mechanisms are:

    • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[7]

    • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. This affects the Vmax but not the Km.[4]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.[4]

    • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.[7]

  • Ki (Inhibition constant): This is a measure of the affinity of the inhibitor for the enzyme. A lower Ki value indicates a more potent inhibitor.[8]

The workflow for characterizing a novel inhibitor typically starts with determining the IC50 value, followed by experiments to elucidate the mechanism of inhibition.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies Compound Prep Prepare Stock Solution of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride Enzyme Assay Develop & Optimize Enzyme Assay Compound Prep->Enzyme Assay IC50 Determination Determine IC50 Value (Dose-Response Curve) Enzyme Assay->IC50 Determination Reversibility Assess Reversibility (Rapid Dilution Experiment) IC50 Determination->Reversibility Proceed if IC50 is promising MOI Studies Elucidate Mechanism of Inhibition (Vary Substrate & Inhibitor Conc.) Reversibility->MOI Studies Data Analysis Global Data Fitting & Determination of Ki MOI Studies->Data Analysis

Caption: Workflow for enzyme inhibitor characterization.

Part 2: Experimental Protocols

This section provides step-by-step protocols for the characterization of This compound . These protocols are designed to be adaptable to a variety of enzyme systems.

Protocol 1: Preparation of Stock Solutions

Accurate concentration determination is critical for reliable results.

  • Compound Stock Solution:

    • Accurately weigh a precise amount of This compound .

    • Dissolve in an appropriate solvent (e.g., DMSO or sterile water) to a high concentration (e.g., 10 mM). Ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme and Substrate Solutions:

    • Prepare concentrated stock solutions of the target enzyme and its substrate in a suitable assay buffer.

    • The buffer composition should be optimized for pH and ionic strength to ensure optimal enzyme activity and stability.[9]

    • Store these solutions under conditions that maintain their activity (typically at 4°C for short-term and -80°C for long-term storage).

Protocol 2: Determination of the IC50 Value

This protocol uses a 96-well plate format suitable for spectrophotometric or fluorometric assays.

  • Assay Setup:

    • Prepare a serial dilution of the inhibitor stock solution. A common approach is a half-log or two-fold dilution series.[10]

    • In a 96-well plate, add the assay buffer to each well.

    • Add the diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" controls (maximum enzyme activity) and "no enzyme" controls (background signal).[10]

    • Add the enzyme solution to all wells except the "no enzyme" controls and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Measure the reaction progress over time using a plate reader (e.g., absorbance or fluorescence). The assay can be continuous, where measurements are taken at regular intervals, or an endpoint assay, where the reaction is stopped after a fixed time.[5]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the data by setting the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

ParameterDescription
Inhibitor Concentrations Typically a 10-point, 2-fold or 3-fold serial dilution.
Enzyme Concentration Should be in the linear range of the assay.
Substrate Concentration Ideally at or below the Km value to detect competitive inhibitors.[9]
Controls No inhibitor (100% activity), no enzyme (0% activity).
Protocol 3: Assessing Inhibition Reversibility

A rapid dilution experiment can conveniently determine if the inhibition is reversible.[4]

  • Pre-incubation:

    • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a set period.

    • In a parallel experiment, prepare a more concentrated enzyme solution (e.g., 100x the final assay concentration) and incubate it with the same high inhibitor concentration.[4]

  • Dilution and Assay:

    • Assay the first mixture directly.

    • Rapidly dilute the second (concentrated) mixture into the assay buffer to the final enzyme concentration. This will also dilute the inhibitor concentration significantly (in this example, to 0.1x IC50).[4]

    • Immediately initiate the reaction by adding the substrate and measure the enzyme activity.

  • Interpretation:

    • If the enzyme activity in the diluted sample recovers to the level of the uninhibited control, the inhibition is reversible.

    • If the activity remains low, the inhibition is likely irreversible or very slow to reverse.

Protocol 4: Elucidating the Mechanism of Inhibition

To determine the mechanism of reversible inhibition, enzyme kinetics are studied at various concentrations of both the substrate and the inhibitor.

  • Experimental Design:

    • Set up a matrix of reactions with varying concentrations of the substrate and the inhibitor.

    • The substrate concentrations should span a range from well below to well above the Km value.

    • The inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Collection:

    • Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) or by fitting the data directly to the Michaelis-Menten equation modified for different inhibition models.[8]

    • Competitive Inhibition: The lines on a Lineweaver-Burk plot will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.[4]

    • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.[4]

    • Uncompetitive Inhibition: The lines will be parallel. Both apparent Km and Vmax decrease.[4]

    • Mixed Inhibition: The lines will intersect in the second or third quadrant. Both apparent Km and Vmax are affected.

G cluster_0 Data Input cluster_1 Analysis Models cluster_2 Output Data Initial Reaction Rates (Varying [S] and [I]) Competitive Competitive Km increases Vmax constant Data->Competitive Global Fit to Kinetic Models NonCompetitive Non-competitive Km constant Vmax decreases Data->NonCompetitive Global Fit to Kinetic Models Uncompetitive Uncompetitive Km decreases Vmax decreases Data->Uncompetitive Global Fit to Kinetic Models Mixed Mixed Km changes Vmax decreases Data->Mixed Global Fit to Kinetic Models Output Mechanism of Inhibition Ki value Competitive->Output Determine Best Fit NonCompetitive->Output Determine Best Fit Uncompetitive->Output Determine Best Fit Mixed->Output Determine Best Fit

Caption: Data analysis workflow for determining the mechanism of inhibition.

Part 3: Data Interpretation and Best Practices

  • Purity of Reagents: Ensure the purity of the enzyme, substrate, and inhibitor. Contaminants can significantly affect the results.[6]

  • Initial Velocity: All measurements should be taken under initial velocity conditions, where the reaction rate is linear with time and enzyme concentration.[9]

  • Solvent Effects: If the inhibitor is dissolved in an organic solvent like DMSO, ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Non-specific Inhibition: At high concentrations, some compounds can cause non-specific inhibition through aggregation or other mechanisms. It is important to be aware of this possibility, especially with compounds that have high IC50 values.[10]

Conclusion

This application note provides a comprehensive framework for the initial characterization of This compound as a potential enzyme inhibitor. By following these protocols, researchers can obtain reliable data on the compound's potency (IC50) and its mechanism of action. These studies are a critical first step in the drug discovery process, providing the foundational knowledge needed for further optimization and development of novel therapeutic agents. The unique spirocyclic structure of this compound holds promise for potent and selective enzyme inhibition, warranting a thorough investigation of its biological activity.

References

  • Holt, A., & Reyes-Parada, M. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Pharmaceuticals, 13(10), 298. [Link]

  • Stevenson, C., & Tastan, O. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 56-61. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays? [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

  • Ingerman, L. A., & Schwartz, B. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. In Biological Chemistry II Class Notes. [Link]

  • Adam, G. C., & Liras, S. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Holt, A., Sharman, D. F., Baker, G. B., & Palcic, M. M. (2011). A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates. Analytical Biochemistry, 160(2), 539-549.
  • Copeland, R. A. (2000).
  • van der Pijl, F., van der Heijden, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

  • van der Pijl, F., van der Heijden, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

Sources

Application Notes and Protocols: 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Design

The pursuit of novel chemical entities with improved pharmacological profiles has led to a paradigm shift in medicinal chemistry, moving away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds are at the forefront of this evolution, offering a rigid yet complex 3D framework that can enhance target binding, improve physicochemical properties, and unlock novel chemical space. The 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride scaffold represents a unique and promising platform for the development of next-generation therapeutics. This scaffold combines the conformational rigidity of the spirocyclic core with the desirable properties of a sulfone group and a secondary amine, providing a versatile handle for library synthesis. The sulfone moiety, a known hydrogen bond acceptor, can participate in key interactions with biological targets, while the secondary amine allows for straightforward derivatization to explore structure-activity relationships (SAR).[1][2]

This technical guide provides a comprehensive overview of the synthesis, derivatization, and preliminary biological evaluation of compound libraries based on the this compound scaffold.

Proposed Synthesis of the this compound Scaffold

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="Tetrahydro-4H-thiopyran-4-one"]; B [label="Methyl vinyl ketone"]; C [label="3-Thia-spiro[5.5]undec-7-en-9-one"]; D [label="3-Thia-9-azaspiro[5.5]undecane"]; E [label="3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide"]; F [label="this compound"];

A -> C [label="Robinson Annulation"]; B -> C; C -> D [label="Reductive Amination"]; D -> E [label="Oxidation"]; E -> F [label="Salt Formation"]; }

Caption: Proposed synthetic pathway for the target scaffold.
Part 1: Synthesis of 3-Thiaspiro[5.5]undec-7-en-9-one (Intermediate 1)

The initial spirocyclic ketone can be synthesized via a Robinson annulation, a classic and robust method for forming six-membered rings.[3][4][5][6]

Protocol:

  • Reaction Setup: To a solution of tetrahydro-4H-thiopyran-4-one (1.0 equiv.) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 equiv.).

  • Michael Addition: Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 equiv.) dropwise while maintaining the temperature. Allow the reaction to stir at room temperature until the Michael addition is complete (monitor by TLC).

  • Aldol Condensation and Dehydration: Heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone.

  • Work-up and Purification: After completion, cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-Thiaspiro[5.5]undec-7-en-9-one.

Part 2: Synthesis of 3-Thia-9-azaspiro[5.5]undecane (Intermediate 2)

The introduction of the nitrogen atom at the 9-position can be achieved through reductive amination.[7][8][9][10][11] This method is highly versatile and generally provides good yields with high chemoselectivity.

Protocol:

  • Imine Formation: Dissolve 3-Thiaspiro[5.5]undec-7-en-9-one (1.0 equiv.) and a source of ammonia (e.g., ammonium acetate, 10 equiv.) in an appropriate solvent like methanol. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: To the solution containing the imine, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) in portions. This reducing agent is particularly effective as it selectively reduces the imine in the presence of the ketone.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by the addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain 3-Thia-9-azaspiro[5.5]undecane.

Part 3: Oxidation to 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide (Intermediate 3)

The thioether is then oxidized to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[12][13][14][15]

Protocol:

  • Reaction Setup: Dissolve 3-Thia-9-azaspiro[5.5]undecane (1.0 equiv.) in a chlorinated solvent such as dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (2.2-2.5 equiv.) portion-wise to the stirred solution. An excess of the oxidizing agent is used to ensure complete conversion to the sulfone.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: The crude sulfone can be purified by crystallization or column chromatography.

Part 4: Formation of this compound (Final Scaffold)

The final step is the formation of the hydrochloride salt, which often improves the compound's solubility and handling properties.[16][17][18][19][20]

Protocol:

  • Salt Formation: Dissolve the purified 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: To this solution, add a solution of hydrochloric acid in a non-protic solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

Library Synthesis: Derivatization of the Scaffold

The secondary amine at the 9-position provides a convenient point for diversification, allowing for the rapid synthesis of a library of analogues. Standard N-functionalization reactions can be employed.

General Workflow for Library Synthesis
graph "Library_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

Scaffold [label="3-Thia-9-azaspiro[5.5]undecane\n3,3-dioxide hydrochloride"]; FreeBase [label="Free Base Generation"]; Acylation [label="N-Acylation"]; Alkylation [label="N-Alkylation"]; Sulfonylation [label="N-Sulfonylation"]; Library [label="Compound Library"];

Scaffold -> FreeBase; FreeBase -> Acylation; FreeBase -> Alkylation; FreeBase -> Sulfonylation; Acylation -> Library; Alkylation -> Library; Sulfonylation -> Library; }

Caption: General workflow for library synthesis.
Protocol 1: N-Acylation

N-acylation is a reliable method to introduce a wide variety of substituents.[21][22][23][24][25]

  • Free Base Generation: Prior to reaction, the hydrochloride salt should be converted to the free base by treatment with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction into an organic solvent.

  • Reaction Setup: Dissolve the free-based scaffold (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.2 equiv.) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • Acylating Agent Addition: Add the desired acyl chloride or acid anhydride (1.1 equiv.) dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the product by flash chromatography.

Reagent ClassExampleProduct Type
Acyl ChloridesBenzoyl chlorideAmide
Acid AnhydridesAcetic anhydrideAmide
Protocol 2: N-Alkylation

Reductive amination or direct alkylation can be used for N-alkylation.[2][26][27][28] Reductive amination is often preferred to avoid over-alkylation.

  • Reaction Setup: In a round-bottom flask, dissolve the free-based scaffold (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an anhydrous solvent like DCE.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) in portions.

  • Reaction and Work-up: Stir at room temperature until the reaction is complete. Quench with saturated sodium bicarbonate solution, extract with DCM, dry, and concentrate.

  • Purification: Purify by flash chromatography.

Reagent ClassExampleProduct Type
AldehydesBenzaldehydeTertiary Amine
KetonesAcetoneTertiary Amine
Protocol 3: N-Sulfonylation

N-sulfonylation introduces the sulfonamide functional group, which is prevalent in many marketed drugs.[29][30][31][32][33]

  • Reaction Setup: Dissolve the free-based scaffold (1.0 equiv.) and a base like pyridine (1.5 equiv.) in anhydrous DCM at 0 °C.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 equiv.) dropwise.

  • Reaction and Work-up: Allow the reaction to proceed to completion at room temperature. Dilute with DCM, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry and concentrate.

  • Purification: Purify by flash chromatography.

Reagent ClassExampleProduct Type
Sulfonyl ChloridesDansyl chlorideSulfonamide

Application in Drug Discovery: Preliminary Biological Evaluation

Once a library of derivatives has been synthesized, the next step is to assess their biological activity. A tiered screening approach is recommended, starting with broad, high-throughput screens followed by more focused assays for hit validation and characterization.

High-Throughput Screening (HTS)

Given the structural features of the scaffold, a primary screen against a panel of protein kinases is a logical starting point.[34][35][36][37][38] Kinases are a well-validated class of drug targets, and the sulfone and amide/sulfonamide functionalities that can be introduced are known to interact with the ATP-binding site of many kinases.

Recommended HTS Assay:

  • Biochemical Kinase Assay: A fluorescence-based or radiometric assay to measure the inhibition of a panel of representative kinases. This will provide initial data on the potency and selectivity of the synthesized compounds.

Hit Confirmation and Secondary Assays

Compounds that show significant activity in the primary screen ("hits") should be subjected to further testing to confirm their activity and assess their initial drug-like properties.

Workflow for Hit Evaluation:

graph "Hit_Evaluation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

HTS [label="High-Throughput Screening"]; Hits [label="Identified Hits"]; DoseResponse [label="Dose-Response and IC50 Determination"]; CellViability [label="Cell Viability/Cytotoxicity Assay (e.g., MTT)"]; Safety [label="In Vitro Safety Pharmacology Profiling"]; Lead [label="Lead Candidate"];

HTS -> Hits; Hits -> DoseResponse; DoseResponse -> CellViability; CellViability -> Safety; Safety -> Lead; }

Caption: Workflow for the evaluation of screening hits.

Protocol: MTT Cell Viability Assay

This assay is crucial to determine if the observed activity of a hit compound is due to specific target inhibition or general cytotoxicity.[39][40][41][42]

  • Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Safety Pharmacology

Early assessment of potential safety liabilities is critical. A panel of in vitro safety pharmacology assays should be run on promising hits to identify potential off-target effects that could lead to adverse drug reactions.[1][43][44][45][46]

Recommended Initial Safety Panel:

  • hERG Channel Assay: To assess the risk of cardiac QT prolongation.

  • CYP450 Inhibition Panel: To evaluate the potential for drug-drug interactions.

  • A panel of key GPCRs and ion channels known to be associated with common adverse effects.

Conclusion

The this compound scaffold offers a compelling starting point for the design of novel, three-dimensional drug candidates. Its synthesis, while not yet reported, can be reasonably achieved through a sequence of well-established reactions. The presence of a secondary amine allows for straightforward and versatile derivatization, enabling the rapid generation of compound libraries for biological screening. By following the protocols outlined in this guide, researchers can effectively utilize this promising scaffold to explore new chemical space and potentially identify novel lead compounds for a variety of therapeutic targets.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.
  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • A new enzyme-coupled fluorescence assay for ADP detection, which uses just 10 inexpensive, commercially available components. (n.d.). PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Combinatorial chemistry & high throughput screening, 14(3), 184-193.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • We describe a one-pot synthesis of secondary amines via the self-limiting alkylation of N-aryl-N-aminopyridinium salts. (n.d.). PubMed Central. Retrieved from [Link]

  • Davies, T. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Retrieved from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PubMed Central. Retrieved from [Link]

  • Devi, N., & Singh, L. J. (2009). Mild and Useful Method for N-Acylation of Amines.
  • Readily available N-aryl-N-aminopyridinium salts engage in N-alkylation and in situ depyridylation to afford secondary aryl-alkyl amines without any overalkylation products. (2024). Organic Letters. Retrieved from [Link]

  • Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 321-326.
  • Oxidation of thiopyrans 4 with mCPBA leading to cyclic sulfones 5. (n.d.). ResearchGate. Retrieved from [Link]

  • How to make a salt of a novel compound? (2012). ResearchGate. Retrieved from [Link]

  • Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]

  • Forming oxalte salts of amines. (2021). Sciencemadness.org. Retrieved from [Link]

  • O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones. (2026). American Chemical Society. Retrieved from [Link]

  • Process of preparing a monobasic salt of a secondary amine. (1953). Google Patents.
  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. (2015). ResearchGate. Retrieved from [Link]

  • Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective thioether oxidation. (2022). Reddit. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Robinson annulation. (n.d.). Wikipedia. Retrieved from [Link]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of amine hydrochloride salts. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reductive Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Robinson Annulation. (2025). J&K Scientific LLC. Retrieved from [Link]

  • The suggested mechanism for the Robinson annulation reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Robinson Annulation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • 23.12: The Robinson Annulation Reaction. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. Retrieved from [Link]

  • 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Spirocyclic Scaffold

The 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide core represents a compelling scaffold in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic architecture, combining a piperidine ring with a cyclic sulfone, offers a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for a variety of biological targets. The presence of the sulfone group, a known hydrogen bond acceptor, and the secondary amine, a key site for derivatization, provides a rich platform for the development of novel therapeutic agents.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for derivatizing the hydrochloride salt of this scaffold, focusing on modifications of the secondary amine at the 9-position.

The protocols outlined herein are designed to be robust and adaptable, providing not only step-by-step instructions but also the underlying chemical principles and rationale for experimental choices. We will explore three fundamental derivatization strategies: N-alkylation, N-acylation, and reductive amination. Each of these methods allows for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Core Scaffold and Derivatization Strategy

The foundational structure, 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride, presents a secondary amine that is the primary locus of synthetic modification. The hydrochloride salt form necessitates a preliminary neutralization step to liberate the free, nucleophilic secondary amine, which can then engage in subsequent reactions.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 1: General Derivatization Workflow

Method 1: N-Alkylation

N-alkylation is a fundamental method for introducing alkyl, arylalkyl, or heteroarylalkyl substituents onto the piperidine nitrogen. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic secondary amine displaces a leaving group from an alkylating agent.

Causality and Experimental Choices
  • Base Selection: The choice of base is critical for neutralizing the hydrochloride salt and ensuring the piperidine nitrogen is sufficiently nucleophilic. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their ease of removal (filtration) and to avoid side reactions. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also effective and are soluble in common organic solvents.

  • Solvent: Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are excellent choices as they effectively solvate the reactants without interfering with the SN2 reaction.

  • Alkylating Agent: A variety of alkylating agents can be employed, including alkyl halides (iodides are typically more reactive than bromides, which are more reactive than chlorides) and alkyl sulfonates (e.g., mesylates, tosylates).

  • Additives: In cases of less reactive alkyl halides, the addition of a catalytic amount of sodium iodide or potassium iodide can enhance the reaction rate via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.

Experimental Protocol: N-Benzylation

This protocol details the N-benzylation of this compound as a representative example.

Parameter Value/Reagent Rationale
Scale 1.0 mmolStandard laboratory scale for initial derivatization.
Solvent Acetonitrile (MeCN)Aprotic polar solvent, facilitates SN2 reactions.
Base Potassium Carbonate (K₂CO₃), anhydrousInsoluble base, easy to remove by filtration.
Alkylating Agent Benzyl BromideA common and moderately reactive alkylating agent.
Temperature Room Temperature to 60 °CReaction can often proceed at RT, gentle heating may be required.
Reaction Time 12-24 hoursTypical timeframe for completion, monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To a stirred suspension of this compound (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.5 mmol, 2.5 eq).

  • Stir the suspension at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add benzyl bromide (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated product.

Method 2: N-Acylation

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide. Amides are generally more stable and less basic than their corresponding amines. This modification can significantly alter the electronic and steric properties of the molecule.

Causality and Experimental Choices
  • Acylating Agents: Acid chlorides and anhydrides are the most common acylating agents due to their high reactivity.[2]

  • Base: A non-nucleophilic organic base like triethylamine or DIPEA is typically used to scavenge the HCl or carboxylic acid byproduct generated during the reaction. In the case of using an acid chloride, at least two equivalents of the base are often used: one to neutralize the starting hydrochloride salt and one to neutralize the generated HCl.

  • Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal to prevent hydrolysis of the acylating agent.

  • Temperature: Acylation reactions with reactive acylating agents are often exothermic and are typically carried out at 0 °C to control the reaction rate and minimize side reactions.

Experimental Protocol: N-Acetylation

This protocol describes the N-acetylation using acetic anhydride.

Parameter Value/Reagent Rationale
Scale 1.0 mmolStandard laboratory scale.
Solvent Dichloromethane (DCM), anhydrousInert solvent, dissolves reactants well.
Base Triethylamine (Et₃N)Scavenges byproducts and neutralizes starting material.
Acylating Agent Acetic AnhydrideReadily available and reactive acylating agent.
Temperature 0 °C to Room TemperatureInitial cooling to control exothermicity.
Reaction Time 2-6 hoursAcylations are typically rapid.

Step-by-Step Methodology:

  • Suspend this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 mmol, 2.2 eq) dropwise, followed by acetic anhydride (1.2 mmol, 1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours, or until TLC/LC-MS analysis indicates completion.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acetylated derivative.

Method 3: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds. It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. This method avoids the potential for over-alkylation that can be an issue with direct N-alkylation.[3][4]

Causality and Experimental Choices
  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.

  • Reducing Agent: The choice of reducing agent is crucial. It must be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a very common and effective choice for this purpose.[5] Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic.

  • Solvent: Chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM) are frequently used.

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion.

Experimental Protocol: Reductive Amination with Cyclohexanone

This protocol provides an example of reductive amination with cyclohexanone to form the N-cyclohexyl derivative.

Parameter Value/Reagent Rationale
Scale 1.0 mmolStandard laboratory scale.
Solvent 1,2-Dichloroethane (DCE)Common solvent for reductive amination.
Base Triethylamine (Et₃N)To neutralize the hydrochloride salt.
Carbonyl CyclohexanoneRepresentative ketone for derivatization.
Reducing Agent Sodium triacetoxyborohydrideMild and selective reducing agent.
Temperature Room TemperatureReactions are typically run at ambient temperature.
Reaction Time 12-24 hoursStandard duration for this transformation.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol, 1.0 eq) in 1,2-dichloroethane (10 mL), add triethylamine (1.1 mmol, 1.1 eq) and stir for 15 minutes at room temperature.

  • Add cyclohexanone (1.2 mmol, 1.2 eq) to the mixture.

  • After stirring for a further 30 minutes, add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure N-cyclohexyl product.

graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial"];

}

Figure 2: Summarized Experimental Workflows

Conclusion and Future Perspectives

The derivatization of this compound via N-alkylation, N-acylation, and reductive amination provides a robust toolkit for the synthesis of diverse chemical libraries. The protocols detailed in this guide are based on established chemical principles and are designed to be broadly applicable to a range of substrates. By systematically applying these methods, researchers can effectively probe the structure-activity relationships of this promising spirocyclic scaffold and accelerate the discovery of new chemical entities with therapeutic potential. Further exploration could involve more advanced transformations, such as C-H activation of the piperidine or cyclohexane rings, or modifications to the sulfone moiety, to further expand the chemical space accessible from this versatile starting material.

References

  • Google Patents. (n.d.). Spiro-piperidine compounds and medicinal use thereof (Patent No. US7498323B2).
  • D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of Spirocyclic β-Lactams. Current Organic Synthesis, 5(2), 177-198.
  • Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Google Patents. (n.d.). N-substituted piperidine spiro compounds (Patent No. US3661902A).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Larock, R. C. (1999).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Course of the Reaction and Its Application to the Synthesis of N-Acyl Iminium Ions. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. (2024). PubMed Central. Retrieved from [Link]

  • Reductive Amination. (2026). WordPress. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

Sources

Initial Characterization of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Rationale for Investigation

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that can lead to compounds with high potency and selectivity for biological targets. While specific biological data for 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride is not yet widely published, its structural motifs—a sulfone group and a piperidine-like amine—are present in various bioactive molecules.

Related spirocyclic structures have demonstrated a wide range of activities, including inhibition of the influenza A virus M2 protein, antagonism of γ-aminobutyric acid type A (GABA-A) receptors, and potential as antitumor or antimicrobial agents.[1][2][3] For instance, the 1-oxa-9-azaspiro[5.5]undecane scaffold has been a valuable starting point for developing novel antituberculosis agents that target the MmpL3 protein.[4] This precedent provides a strong rationale for investigating the biological effects of this compound.

This guide presents a structured, two-phase approach for the initial characterization of this novel compound using common, robust cell-based assays. Our objective is to provide researchers with not only the protocols but also the strategic framework to first assess broad cytotoxic and anti-proliferative effects (Phase 1) and then to inform subsequent mechanistic studies (Phase 2). Cell-based assays are critical in this process as they provide data within a biologically relevant context, offering insights into a compound's mechanism of action, efficacy, and potential toxicity.[5][6]

Compound Handling, Storage, and Safety

Proper handling and preparation of the test compound are paramount for generating reproducible and reliable data.

2.1 Compound Properties and Stock Solution Preparation

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₁₈ClNO₂SDerived
Molecular Weight 243.76 g/mol Derived
CAS Number Not available-

Expert Insight (Causality): The hydrochloride salt form often confers aqueous solubility. However, many organic compounds exhibit limited solubility in aqueous media, even as salts. Therefore, Dimethyl Sulfoxide (DMSO) is the standard initial choice for a solvent as it can dissolve a wide range of compounds and is miscible with cell culture media.

Protocol for 10 mM Stock Solution:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.44 mg of this compound.

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the powder.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. A brief sonication may assist with dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Trustworthiness Note: Always perform a solubility test first with a small amount of compound. When preparing working dilutions in cell culture media, ensure the final DMSO concentration does not exceed a level toxic to the cells, typically ≤0.5%.

2.2 Laboratory Safety

While a full toxicological profile is not available, the compound should be handled with care. Based on GHS classifications for similar chemical structures, the following hazards may be present.[7]

PictogramHazard ClassPrecaution
Exclamation MarkGHS07: Exclamation Mark [8][9]Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
Health HazardGHS08: Health Hazard [10]Suspected of causing long-term health effects.

Always handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Globally Harmonized System (GHS) for detailed information on hazard communication.[9][11][12]

Phase 1: Primary Screening Workflow

The initial phase of characterization aims to answer a fundamental question: Does this compound affect cell viability or proliferation? We will employ two distinct but complementary assays to build a foundational understanding of the compound's cellular activity.

G cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Investigation start Novel Compound: 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride assay1 Assay 1: Cell Viability (MTT Assay) start->assay1 assay2 Assay 2: Cell Proliferation (BrdU Assay) start->assay2 result1 Determine IC50 (Concentration for 50% viability loss) assay1->result1 result2 Determine Antiproliferative Effect assay2->result2 decision Analyze Results: Cytotoxic, Cytostatic, or Inactive? result1->decision result2->decision path_a If Cytotoxic: Investigate Apoptosis (e.g., Caspase Assay, Annexin V) decision->path_a High IC50 Low Proliferation path_b If Antiproliferative (Cytostatic): Investigate Cell Cycle & Signaling (e.g., Flow Cytometry, Western Blot) decision->path_b Low IC50 Low Proliferation path_c If Inactive: Consider other targets or assay systems decision->path_c High IC50 Normal Proliferation G GF Growth Factor Rec Receptor GF->Rec PI3K PI3K Rec->PI3K Akt Akt PI3K->Akt p-Akt mTORC1 mTORC1 Akt->mTORC1 p-mTOR S6K p70S6K mTORC1->S6K p-S6K Prolif Cell Proliferation & Growth S6K->Prolif Compound Hypothesized action of 3-Thia-9-azaspiro... (Inhibition) Compound->PI3K Compound->Akt

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Condensed Protocol:

  • Sample Preparation:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at relevant concentrations (e.g., 1x and 5x the anti-proliferative IC₅₀) for a specified time (e.g., 6 or 24 hours).

    • Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [13][14] * Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Load samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis (SDS-PAGE). [15] * Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [13]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to your target (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH as a loading control) overnight at 4°C. [13] * Wash the membrane multiple times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again thoroughly with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using X-ray film or a digital imager.

Data Interpretation: A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt in compound-treated cells compared to the vehicle control would support the hypothesis that the compound inhibits the PI3K/Akt pathway.

Trustworthiness: A Self-Validating Experimental Design

To ensure the integrity and reproducibility of your findings, every experiment must be designed as a self-validating system. This is achieved through the rigorous use of controls.

AssayVehicle ControlUntreated ControlPositive ControlBackground Control
MTT / BrdU Cells + Medium + Solvent (e.g., DMSO). Establishes the baseline for 100% viability/proliferation.Cells + Medium. Ensures the solvent itself has no effect.Cells + known cytotoxic/cytostatic agent (e.g., Doxorubicin). Confirms the assay is working.Medium only (no cells). Used to subtract background absorbance.
Western Blot Cells treated with vehicle (DMSO). Represents the basal state of protein expression/phosphorylation.N/ACells treated with a known pathway inhibitor/activator. Validates antibody performance.A loading control (e.g., GAPDH, β-actin) ensures equal protein loading across lanes.

References

  • BrdU Staining Protocol. Creative Diagnostics. [Link]

  • Know Your Hazard Symbols (Pictograms). Office of Environmental Health and Safety. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • GHS Pictograms: A Guide for Hazard Communication. A-Gas. [Link]

  • GHS hazard pictograms. Wikipedia. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • GHS pictograms. UNECE. [Link]

  • SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS. Chementors. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. [Link]

  • A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]

  • Western Blot Protocol. OriGene Technologies Inc. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Western Blot Protocol. Creative Biolabs. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Sannova. [Link]

  • Western Blot-Preparation Protocol. Creative Diagnostics. [Link]

  • 3-Oxa-9-azaspiro[5.5]undecane. PubChem. [Link]

  • 3-Oxa-2-thia-1-azaspiro[5.5]undecane 2,2-dioxide. PubChem - NIH. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

Sources

Application Notes and Protocols: 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride as a Bioisosteric Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is a paramount objective. Moving away from flat, aromatic structures towards more complex, sp³-rich scaffolds has been correlated with improved physicochemical and pharmacokinetic profiles, ultimately increasing the probability of clinical success.[1] Spirocycles, molecular architectures where two rings are joined by a single common atom, are exemplary in this regard. Their inherent rigidity and defined 3D geometry offer a powerful tool for medicinal chemists to sculpt molecules with precision.[1][2][3]

The 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride scaffold is a prime exemplar of a modern building block designed to impart these favorable characteristics. It offers a unique combination of features:

  • Structural Rigidity and Conformational Control: The spiro[5.5]undecane core, composed of two fused six-membered rings, locks the molecule into a rigid double-chair conformation.[4][5][6] This rigidity minimizes conformational flexibility, allowing for the precise orientation of appended functional groups to optimize interactions with biological targets and reduce off-target effects.[2]

  • Enhanced Physicochemical Properties: The introduction of spirocyclic motifs has been shown to improve key drug-like properties.[7] Specifically, azaspirocycles can lead to increased aqueous solubility, decreased lipophilicity (logP), and improved metabolic stability when compared to their simpler, non-spirocyclic counterparts like piperidines or morpholines.[1]

  • Vectorial Exit Points for Library Synthesis: The secondary amine at the 9-position serves as a versatile synthetic handle. It provides a well-defined vector for chemical elaboration, allowing for the systematic exploration of chemical space through the generation of diverse libraries of compounds.

  • Bioisosteric Replacement: This scaffold can be employed as a bioisostere for other cyclic systems, such as piperazines or morpholines, offering a novel and patentable chemical space while potentially improving pharmacokinetic properties.[7]

The sulfone moiety, being a stable and polar functional group, acts as a strong hydrogen bond acceptor. Its electron-withdrawing nature also modulates the basicity of the secondary amine, a critical parameter for tuning compound properties like cell permeability and off-target activity (e.g., hERG inhibition).

This guide provides detailed protocols for the derivatization of the this compound building block, focusing on the versatile secondary amine.

Structural & Conformational Analysis

The spiro[5.5]undecane skeleton possesses a distinct and predictable geometry. The two cyclohexane-like rings adopt stable chair conformations. This rigid arrangement dictates the spatial orientation of any substituents introduced at the nitrogen atom. Understanding this conformational preference is critical for structure-based drug design.

Caption: Conformational representation of the spirocyclic core.

Core Application: N-Functionalization of the Secondary Amine

The secondary amine is the primary site for synthetic modification. The following protocols detail two fundamental and robust transformations: N-acylation to form amides and reductive amination for N-alkylation.

Protocol 1: N-Acylation via Acid Chloride

This protocol describes the formation of a stable amide bond, a cornerstone reaction in medicinal chemistry. The resulting amide is typically neutral and can act as a hydrogen bond donor and acceptor.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Spiro_HCl 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride Setup Combine Spiro-HCl, Solvent, Base. Stir at 0°C. Spiro_HCl->Setup Acid_Chloride Acyl Chloride (R-COCl) Addition Add Acyl Chloride dropwise. Acid_Chloride->Addition Base Tertiary Amine Base (e.g., DIPEA, Et3N) Base->Setup Solvent Anhydrous DCM Solvent->Setup Setup->Addition Stir Warm to RT. Stir for 2-16h. Addition->Stir Quench Quench with aq. NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product N-Acylated Product Purify->Product

Caption: Workflow for N-Acylation.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous dichloromethane (DCM) to make a ~0.1 M solution.

  • Basification: Cool the suspension to 0 °C in an ice bath. Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.2 eq). The use of a tertiary amine is crucial to first neutralize the hydrochloride salt and then to scavenge the HCl generated during the acylation. Stir for 10-15 minutes.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated product.

Parameter Recommendation Rationale
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants, easily removed.
Base DIPEA or Et₃NNon-nucleophilic, effectively scavenges HCl.
Equivalents (Base) 2.2 eq1.0 eq for HCl salt neutralization, 1.2 eq for reaction.
Temperature 0 °C to Room TemperatureControls initial reactivity of the acyl chloride.
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is one of the most reliable and versatile methods for N-alkylation.[8] It proceeds via the formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent. This method avoids the common issue of over-alkylation seen with alkyl halides.[8]

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Spiro_HCl 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride Setup Combine Spiro-HCl, Carbonyl, Solvent. Stir at RT. Spiro_HCl->Setup Carbonyl Aldehyde or Ketone (R-CHO/R-CO-R') Carbonyl->Setup Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reduction Add STAB in portions. Reducing_Agent->Reduction Solvent Anhydrous DCE or DCM Solvent->Setup Setup->Reduction Stir Stir for 4-24h at RT. Reduction->Stir Quench Quench with aq. NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for N-Alkylation via Reductive Amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.2 eq), and an anhydrous solvent such as dichloroethane (DCE) or DCM (~0.1 M). Note: The free base of the amine can be generated in situ or by a prior basification and extraction step.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq) to the solution in portions. STAB is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting carbonyl compound.[8]

  • Reaction Progression: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Stir for 15-20 minutes until gas evolution ceases.

  • Isolation: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to obtain the desired N-alkylated product.

Parameter Recommendation Rationale
Solvent Dichloroethane (DCE) or DCMAnhydrous conditions are key. DCE is often preferred for less reactive carbonyls.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild, selective for the iminium ion, and commercially available.
Equivalents (Carbonyl) 1.2 eqA slight excess drives the reaction to completion.
pH Mildly acidic conditions favor iminium formationThe hydrochloride salt or addition of a small amount of acetic acid can be beneficial.

Conclusion

This compound is a valuable building block for medicinal chemists aiming to access novel, three-dimensional chemical space. Its rigid conformational properties and the versatile synthetic handle provided by the secondary amine allow for the rational design and synthesis of complex molecules with potentially improved drug-like properties. The protocols outlined here provide robust and reliable methods for the derivatization of this scaffold, enabling its effective incorporation into drug discovery programs.

References

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry.
  • Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-613.
  • Dodziuk, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, (2), 249-254.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Ribeiro, C. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 635-650.
  • Royal Society of Chemistry. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance your synthetic success. Spirocyclic piperidines are increasingly important in medicinal chemistry due to their rigid, three-dimensional structures which can lead to more potent and selective drugs.[1][2] This guide will equip you with the necessary knowledge to navigate the complexities of this specific synthesis and optimize your yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Overall Yield
Potential Cause Troubleshooting & Optimization Strategy
Incomplete initial cyclization (Robinson annulation). The Robinson annulation to form the initial spirocyclic enone is a critical step. Ensure the reaction conditions, including temperature and reaction time, are optimized. A common approach involves reacting a suitable heterocyclic aldehyde with methyl vinyl ketone.[3] Consider adjusting the base catalyst and solvent system to improve conversion.
Catalyst poisoning during hydrogenation. The sulfur atom in the thiacyclohexane ring can poison hydrogenation catalysts like Palladium on carbon (Pd/C).[3] To overcome this, increase the catalyst loading, use a more robust catalyst, or consider alternative reduction methods. For instance, elevated temperature and longer reaction times might be necessary for complete conversion.[3]
Suboptimal oxidation of the sulfide. The oxidation of the sulfide to the sulfone is a key transformation. Ensure the correct stoichiometry of the oxidizing agent (e.g., m-CPBA, Oxone®) is used. Over-oxidation can lead to side products, while incomplete oxidation will result in a mixture of sulfide, sulfoxide, and sulfone, complicating purification.
Product loss during work-up and purification. The hydrochloride salt can be highly water-soluble. Minimize the use of aqueous washes during the work-up. When performing recrystallization, carefully select the solvent system to ensure good recovery.
Problem 2: Formation of Impurities
Potential Cause Troubleshooting & Optimization Strategy
Side reactions during Robinson annulation. Michael addition of the ketone to methyl vinyl ketone can compete with the desired annulation. Control the reaction temperature and the rate of addition of methyl vinyl ketone to minimize this side reaction.
Incomplete hydrogenation. As mentioned, catalyst poisoning can lead to incomplete reduction of the double bond.[3] Monitor the reaction progress by TLC or GC-MS to ensure complete conversion before proceeding to the next step.
Presence of sulfoxide impurity. Incomplete oxidation will leave the corresponding sulfoxide as a major impurity. Use a slight excess of the oxidizing agent and allow for sufficient reaction time. Monitor the reaction progress carefully to avoid over-oxidation.
Polymeric byproducts. Polymerization can occur, especially during the initial cyclization.[4] Ensure proper temperature control and consider using an inhibitor if necessary.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting & Optimization Strategy
Product is an oil or difficult to crystallize. The free base of the spirocycle may be an oil. Conversion to the hydrochloride salt often facilitates crystallization. If the hydrochloride salt is still difficult to crystallize, try different solvent systems for recrystallization, such as ethanol/ether or isopropanol/acetone.
Co-crystallization of impurities. If impurities are co-crystallizing with the product, consider column chromatography to purify the free base before converting it to the hydrochloride salt.
Hygroscopic nature of the final product. The hydrochloride salt can be hygroscopic. Handle and store the final product in a dry atmosphere (e.g., under an inert gas like nitrogen or in a desiccator) to prevent moisture absorption.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common strategy involves a multi-step synthesis.[3] It typically begins with a Robinson annulation to construct the spirocyclic carbon framework, followed by reduction of the resulting enone, oxidation of the sulfide to a sulfone, and finally, formation of the hydrochloride salt.

Q2: What are the critical starting materials and their required purity?

The key starting materials often include a protected piperidine derivative and a suitable thiacyclohexanone precursor. The purity of these starting materials is crucial to avoid the introduction of impurities that can be difficult to remove in later steps. It is recommended to use starting materials with >98% purity.

Q3: What are the optimal conditions for the oxidation of the sulfide to the sulfone?

The oxidation is typically carried out using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). The reaction is usually performed in a chlorinated solvent like dichloromethane (DCM) or an alcohol/water mixture at controlled temperatures (often 0 °C to room temperature) to manage the exothermicity of the reaction.

Q4: How can I confirm the formation of the final product?

The structure of this compound can be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presence of the sulfone group can be confirmed by the characteristic strong symmetric and asymmetric stretching bands in the IR spectrum (typically around 1130-1160 cm⁻¹ and 1300-1350 cm⁻¹).

Q5: Are there alternative synthetic strategies?

Yes, other strategies for constructing spiropiperidines exist, such as those involving ring-closing metathesis or radical cyclizations.[2][5][6] The choice of strategy depends on the availability of starting materials and the desired substitution patterns on the spirocyclic core.

Experimental Protocols

Protocol 1: Synthesis of 3-Thiaspiro[5.5]undec-7-en-9-one (Robinson Annulation)

This protocol is adapted from general procedures for Robinson annulation involving heterocyclic aldehydes.[3]

  • To a solution of 2H-tetrahydrothiopyran-4-carboxaldehyde in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., potassium hydroxide).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add methyl vinyl ketone dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired spirocyclic enone.

Protocol 2: Hydrogenation of 3-Thiaspiro[5.5]undec-7-en-9-one

This protocol considers the potential for catalyst poisoning by sulfur.[3]

  • Dissolve the spirocyclic enone in a suitable solvent (e.g., ethyl acetate).

  • Add a hydrogenation catalyst (e.g., 10% Pd/C, potentially at a higher loading of 10-20 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-4 atm.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude saturated spirocycle.

Protocol 3: Oxidation to 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide
  • Dissolve the saturated spirocycle in a suitable solvent (e.g., dichloromethane or a mixture of methanol and water).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA or Oxone®) in the same solvent. A slight excess (e.g., 2.2 equivalents) is often used to ensure complete oxidation.

  • Stir the reaction at 0 °C for a period and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate solution).

  • Separate the organic layer, and if necessary, extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude sulfone.

Protocol 4: Formation of the Hydrochloride Salt
  • Dissolve the crude sulfone free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • A precipitate of the hydrochloride salt should form. If not, cooling the solution in an ice bath may induce precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Visualizations

Logical Troubleshooting Flow for Low Yield

Caption: Troubleshooting flowchart for addressing low yield issues.

General Synthetic Pathway

SyntheticPathway Start Heterocyclic Aldehyde Enone Spirocyclic Enone Start->Enone Robinson Annulation MVK Methyl Vinyl Ketone MVK->Enone Saturated Saturated Spirocycle Enone->Saturated Hydrogenation (e.g., Pd/C, H2) Sulfone Spirocyclic Sulfone Saturated->Sulfone Oxidation (e.g., m-CPBA) HCl_Salt Final Product (HCl Salt) Sulfone->HCl_Salt Salt Formation (HCl)

Caption: Generalized synthetic route to the target compound.

References

  • Griggs, D. D., Tape, C., & Clarke, P. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Retrieved from [Link]

  • Singh, H., & Singh, P. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Evolution and Physico-Chemical Letters in Sciences, 12(11). Retrieved from [Link]

  • Douglas, J. J., et al. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. Retrieved from [Link]

  • Nevado, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. Retrieved from [Link]

  • Lázár, L., et al. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The unique spirocyclic structure, combined with the presence of a sulfone dioxide group and an amine hydrochloride salt, presents a distinct set of purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively.

Introduction: The Purification Challenge

This compound is a polar, water-soluble molecule. Its structure features a rigid spirocyclic backbone, a highly polar sulfone group, and a basic amine functionality, which is salified as a hydrochloride. This combination of features can lead to difficulties in separation from starting materials, byproducts, and reagents using standard purification techniques. Common challenges include:

  • High Polarity and Water Solubility: The ionic nature of the hydrochloride salt and the polar sulfone group make the compound highly soluble in aqueous and polar protic solvents, complicating extraction and precipitation methods.

  • Co-precipitation of Impurities: The crystalline lattice of the hydrochloride salt can trap impurities, making their removal by simple recrystallization challenging.

  • On-Column Interactions during Chromatography: The basicity of the amine and the acidic nature of standard silica gel can lead to poor peak shape, tailing, and even degradation of the compound during chromatographic purification.

This guide will walk you through logical, step-by-step approaches to overcome these challenges, ensuring you can achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My initial crystallization of the hydrochloride salt yielded a product with low purity. What are the likely impurities and how can I improve this?

Answer:

Low purity after initial crystallization is a common issue. The impurities are often residual starting materials, reagents from the salt formation step (e.g., excess HCl), or byproducts from the synthesis of the spirocyclic core.

Troubleshooting Steps:

  • Identify the Impurities: Before attempting purification, it is crucial to identify the nature of the impurities. Techniques like ¹H NMR, LC-MS, and HPLC can provide valuable information. Common impurities could include unreacted starting materials or partially reacted intermediates.

  • Optimize Recrystallization Conditions: A single-solvent recrystallization may not be sufficient. A multi-solvent system often provides better selectivity.

    • Solvent Selection Rationale: The ideal recrystallization solvent system will have the target compound being sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain soluble at all temperatures. For polar hydrochloride salts, alcohols like isopropanol or ethanol are often good starting points.[1] Adding a less polar co-solvent (an "anti-solvent") like diethyl ether or ethyl acetate can help to induce crystallization.[1]

    Experimental Protocol: Two-Solvent Recrystallization

    • Dissolve the crude this compound in a minimal amount of a hot polar solvent (e.g., methanol, ethanol, or isopropanol).

    • Once fully dissolved, slowly add a less polar anti-solvent (e.g., ethyl acetate, diethyl ether, or acetone) dropwise until the solution becomes slightly turbid.[1]

    • Reheat the mixture gently until the turbidity just disappears, creating a saturated solution.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

    Data Presentation: Recrystallization Solvent Screening

Solvent System (Polar : Anti-solvent)Observation
Methanol : Diethyl EtherGood crystal formation, potential for high purity.
Ethanol : Ethyl AcetateSlower crystallization, may yield larger crystals.
Isopropanol : HexanesCan be effective if impurities are non-polar.
WaterHigh solubility may lead to low recovery. Use with caution.[2]
  • Consider an Acid-Base Workup: If impurities are non-basic, an acid-base extraction can be a powerful purification step prior to final crystallization.

    Experimental Protocol: Acid-Base Extraction

    • Dissolve the crude hydrochloride salt in water.

    • Basify the aqueous solution with a suitable base (e.g., 1M NaOH or NaHCO₃) to a pH > 10 to form the free amine.

    • Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Re-dissolve the purified free amine in a minimal amount of a suitable organic solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of HCl (as a solution in a compatible solvent like diethyl ether or isopropanol) to re-form the hydrochloride salt.

    • Collect the precipitated pure hydrochloride salt by filtration, wash with the organic solvent, and dry.

Mandatory Visualization: Purification Decision Workflow

Purification_Workflow start Crude Product (Low Purity) identify Identify Impurities (NMR, LC-MS, HPLC) start->identify decision Are impurities non-basic? identify->decision acid_base Perform Acid-Base Extraction decision->acid_base Yes recrystallize Optimize Recrystallization (Multi-solvent system) decision->recrystallize No acid_base->recrystallize pure_product High Purity Product recrystallize->pure_product Chromatography_Options start Chromatography Issues (Streaking, No Elution) option1 Option 1: Modify Mobile Phase (Add Et3N to Silica Gel) start->option1 option2 Option 2: Use Alternative Stationary Phase start->option2 sub_option2a Amine-Functionalized Silica option2->sub_option2a sub_option2b Reversed-Phase (C18) (for non-polar impurities) option2->sub_option2b sub_option2c HILIC option2->sub_option2c

Sources

Technical Support Center: Synthesis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Side Product Analysis

Introduction

Welcome to the technical support center for the synthesis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this spirocyclic sulfone. While spirocyclic scaffolds are of increasing interest in medicinal chemistry for their unique three-dimensional structures, their synthesis can be accompanied by the formation of undesired side products.[1][2][3] This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify, minimize, and characterize potential impurities.

We will base our analysis on a plausible synthetic route, breaking down each key transformation to anticipate and address common side reactions. The proposed synthesis involves the construction of the azaspirocyclic core followed by oxidation of the sulfide to the target sulfone.

Visualizing the Synthetic Challenge:

Synthetic_Overview Plausible synthetic pathway and points of side product formation. cluster_synthesis Plausible Synthetic Pathway cluster_side_products Potential Side Product Formation Start Starting Materials Step1 Spirocycle Formation Start->Step1 e.g., Double Michael Addition Step2 Sulfide Oxidation Step1->Step2 Intermediate Sulfide SP1 Incomplete Cyclization Step1->SP1 SP2 Over-alkylation/ Polymerization Step1->SP2 Step3 Salt Formation Step2->Step3 Free Base SP3 Incomplete Oxidation (Sulfoxide) Step2->SP3 Product 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride Step3->Product HCl SP4 Ring-Opening/ Decomposition Step3->SP4

Caption: Plausible synthetic pathway and points of side product formation.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: My reaction to form the spirocyclic sulfide precursor is showing multiple spots on TLC, and the yield of the desired product is low.

Q1: What are the likely side products during the formation of the 3-thia-9-azaspiro[5.5]undecane core?

A1: The formation of the spirocyclic core, likely via a double Michael addition of an amine to an activated alkene or a similar cyclization strategy, can be prone to several side reactions. The most common side products are incompletely cyclized intermediates and polymeric materials.

  • Mono-adduct: This occurs when the amine reacts with only one Michael acceptor, leaving a linear, uncyclized intermediate. This is often favored under dilute conditions or if the second cyclization step has a high activation energy.

  • Polymeric Species: If the reaction is not performed under high dilution, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymers.

  • Alternative Cyclization Products: Depending on the specific substrates, alternative ring sizes could potentially form, although this is generally less common if the precursors are chosen correctly to favor the [5.5] spiro system.

Spirocyclization_Side_Products Competing pathways during spirocyclization. Reactants Amine Precursor + Di-alkene Desired_Pathway Intramolecular Double Michael Addition Reactants->Desired_Pathway Side_Pathway_1 Incomplete Reaction Reactants->Side_Pathway_1 Side_Pathway_2 Intermolecular Reaction Reactants->Side_Pathway_2 Desired_Product 3-Thia-9-azaspiro[5.5]undecane (Sulfide Precursor) Desired_Pathway->Desired_Product Mono_Adduct Mono-Michael Adduct Side_Pathway_1->Mono_Adduct Polymer Polymeric Side Products Side_Pathway_2->Polymer

Caption: Competing pathways during spirocyclization.

Troubleshooting Protocol: Minimizing Spirocyclization Side Products

  • High-Dilution Conditions: To favor the intramolecular cyclization, perform the reaction at a low concentration (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the reactants to a large volume of solvent using a syringe pump.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. A polar aprotic solvent like acetonitrile or DMF is often a good starting point.

  • Temperature Control: Optimize the reaction temperature. While heating may be necessary to overcome the activation energy for the second cyclization, excessive heat can promote polymerization. A systematic temperature screen is recommended.

  • Base Selection: If a base is used to deprotonate the amine or for catalysis, its strength and stoichiometry are critical. A non-nucleophilic base is often preferred.

ParameterRecommendation for Desired ProductRationale
Concentration Low (0.01-0.05 M)Favors intramolecular over intermolecular reactions.
Reactant Addition Slow addition via syringe pumpMaintains low effective concentration.
Temperature Moderate (Screen from RT to 80°C)Balances reaction rate and side product formation.
Base Non-nucleophilic, 1.1 equivalentsPrevents side reactions and ensures full deprotonation if needed.
Issue 2: During the oxidation of the sulfide to the sulfone, I am observing an intermediate that is difficult to convert to the final product.

Q2: What is the primary side product during the oxidation step, and how can I ensure complete conversion?

A2: The most common side product during the oxidation of a sulfide to a sulfone is the corresponding sulfoxide . This occurs due to incomplete oxidation. The oxidation proceeds in two steps: sulfide to sulfoxide, and then sulfoxide to sulfone. The second step can sometimes be slower or require more forcing conditions.

Characterization of the Sulfoxide Side Product:

  • Mass Spectrometry: The sulfoxide will have a molecular weight that is 16 amu less than the desired sulfone (one less oxygen atom).

  • NMR Spectroscopy: The chemical shifts of the protons and carbons adjacent to the sulfur atom will be different for the sulfide, sulfoxide, and sulfone. The sulfone will have the most downfield shifts due to the strong electron-withdrawing effect of the two oxygen atoms.

  • IR Spectroscopy: The S=O stretch for a sulfoxide appears around 1050 cm⁻¹, while the symmetric and asymmetric SO₂ stretches for a sulfone appear around 1150 cm⁻¹ and 1350 cm⁻¹, respectively.

Oxidation_Pathway Stepwise oxidation from sulfide to sulfone. Sulfide 3-Thia-9-azaspiro[5.5]undecane Sulfoxide 3-Thia-9-azaspiro[5.5]undecane 3-oxide Sulfide->Sulfoxide [O] (fast) Sulfone 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide Sulfoxide->Sulfone [O] (slower)

Caption: Stepwise oxidation from sulfide to sulfone.

Troubleshooting Protocol: Driving the Oxidation to Completion

  • Choice of Oxidizing Agent:

    • m-CPBA (meta-Chloroperoxybenzoic acid): A common and effective reagent. Using a slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to the sulfone.

    • Oxone® (Potassium peroxymonosulfate): A powerful and often cleaner oxidizing agent. It is typically used in a biphasic system or in polar solvents like methanol/water.

    • Hydrogen Peroxide with a Catalyst: H₂O₂ in the presence of a catalyst like tungstic acid can be a very effective system for this transformation.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls at the sulfoxide stage, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50°C), being mindful of potential decomposition.

  • Stoichiometry of the Oxidant: Ensure at least two full equivalents of the oxidizing agent are used. It is often beneficial to add the oxidant in portions to control the reaction exotherm.

Oxidizing AgentEquivalentsTypical SolventsTemperatureNotes
m-CPBA 2.2 - 2.5DCM, Chloroform0°C to RTPeroxyacid can be acidic; consider adding a buffer like NaHCO₃.
Oxone® 2.1 - 2.3MeOH/H₂O, Acetone/H₂ORTCan be heterogeneous; vigorous stirring is important.
H₂O₂ / Na₂WO₄ >2.0H₂O, MeOHRT to 50°CCatalytic system; ensure catalyst is active.
Issue 3: After the final HCl salt formation and work-up, my product is discolored or shows signs of degradation.

Q3: What potential side products can arise during the hydrochloride salt formation?

A3: The formation of the hydrochloride salt is typically a straightforward acid-base reaction. However, issues can arise from the use of a strong acid, especially if the reaction mixture is heated or if certain functional groups are present.

  • Decomposition/Ring-Opening: While the 3-thia-9-azaspiro[5.5]undecane 3,3-dioxide core is generally stable, harsh acidic conditions could potentially lead to degradation, although this is less likely for this specific scaffold. More likely, impurities from previous steps might be sensitive to the acidic conditions.

  • Formation of Hydrates: If aqueous HCl is used, the final product may exist as a hydrate. This is not a side product in the traditional sense, but it will affect the molecular weight and may influence the physical properties of the solid.

  • Excess HCl: If a large excess of HCl is used and not properly removed, the final product may be hygroscopic and difficult to handle.

Troubleshooting Protocol: Clean Hydrochloride Salt Formation

  • Method of HCl Introduction:

    • HCl in a Solvent: Use a solution of HCl in a non-aqueous solvent like diethyl ether, dioxane, or isopropanol. This allows for controlled addition and precipitation of the salt.

    • Gaseous HCl: Bubbling dry HCl gas through a solution of the free base in an appropriate solvent can yield a very clean, anhydrous salt.

  • Solvent for Precipitation: Choose a solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include diethyl ether, MTBE, or ethyl acetate.

  • Purification of the Free Base: Ensure the free base is pure before attempting salt formation. Any impurities present may also react with HCl or degrade under acidic conditions, leading to discoloration.

  • Drying: After filtration, wash the salt with the precipitation solvent and dry it thoroughly under vacuum to remove any residual solvent and excess HCl.

References

  • BenchChem. (n.d.). Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione.
  • Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science.
  • Royal Society of Chemistry. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration.
  • RSC Publishing. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration.
  • Yang, S., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. RSC Publishing.
  • Zhu, C. et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science.
  • Semantic Scholar. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC.
  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters.

Sources

Technical Support Center: Stability of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride. The guidance herein is synthesized from established principles of organic chemistry, the known behavior of sulfone and spirocyclic compounds, and regulatory recommendations for pharmaceutical stability testing.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and solution stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of the compound. Based on the hygroscopic and air-sensitive nature of similar spirocyclic hydrochlorides, the following conditions are recommended[1]:

  • Temperature: Store in a cool, dark place, ideally at 2-8°C.

  • Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation and moisture absorption.

  • Container: Use a tightly sealed, opaque container to protect from light and air.

Q2: Is this compound sensitive to pH in aqueous solutions?

A2: Yes, the compound's stability is likely pH-dependent. The hydrochloride salt suggests that the secondary amine is protonated and more stable in acidic to neutral conditions. In basic conditions, the free amine is generated, which can be more susceptible to oxidation and other degradation reactions. It is advisable to maintain the pH of aqueous solutions below 7.

Q3: What are the potential degradation pathways for this compound?

A3: While specific data for this molecule is limited, potential degradation pathways can be inferred from its structure, which includes a sulfone group and a secondary amine within a spirocyclic system.

  • Hydrolysis: The sulfone group is generally stable to hydrolysis, but extreme pH and high temperatures might induce cleavage of the carbon-sulfur bond[2].

  • Oxidation: The secondary amine is susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. The sulfone group itself is highly resistant to further oxidation[3][4].

  • Thermal Degradation: Acyclic and aromatic sulfones generally exhibit high thermal stability, with decomposition often occurring above 300°C[5]. However, the stability of this specific spirocyclic structure should be experimentally determined.

Below is a conceptual diagram illustrating potential degradation points.

Caption: Potential Degradation Pathways.

II. Troubleshooting Guide

This section provides a problem-solution format for specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Unexpected peaks appear in HPLC analysis of a freshly prepared solution. 1. Degradation upon dissolution. 2. Impurities in the starting material. 3. Contaminated solvent or glassware.1. Prepare solutions at a lower temperature and protect from light. Use a slightly acidic buffer (e.g., pH 4-6) to enhance stability. 2. Verify the purity of the starting material using a reference standard. 3. Use high-purity solvents and thoroughly clean all glassware.
The compound precipitates out of solution over time. 1. Poor solubility in the chosen solvent. 2. Change in pH or temperature affecting solubility. 3. Formation of an insoluble degradation product.1. Determine the solubility of the compound in various solvents and co-solvent systems. 2. Buffer the solution and store it at a constant temperature. 3. Analyze the precipitate to identify its structure and adjust solution conditions to prevent its formation.
Loss of compound potency or concentration in stock solutions. 1. Adsorption to container surfaces. 2. Gradual degradation under storage conditions.1. Use silanized glass or polypropylene containers to minimize adsorption. 2. Re-evaluate storage conditions. Consider storing solutions at -20°C or -80°C. Perform a short-term stability study to determine the optimal storage duration.

III. Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[6][7][8][9].

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV and/or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or water at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep a parallel sample with 1 mL of 1 M HCl.

    • Incubate the solutions at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep a parallel sample with 1 mL of 1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound in an oven at 60°C for 48 hours.

    • At specified time points, prepare solutions from the solid sample and dilute the liquid sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, prepare solutions from the solid sample and dilute the liquid sample for HPLC analysis.

Data Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method.

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize major degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if necessary.

The following flowchart outlines the decision-making process for troubleshooting stability issues.

start Stability Issue Observed (e.g., new peaks, loss of potency) check_purity Verify Purity of Starting Material start->check_purity impurity_present Impurity Present in Starting Material check_purity->impurity_present Yes no_impurity Starting Material is Pure check_purity->no_impurity No check_conditions Review Experimental Conditions (Solvent, pH, Temp, Light) no_impurity->check_conditions improper_conditions Modify Experimental Conditions: - Use high-purity solvents - Buffer the solution - Control temperature - Protect from light check_conditions->improper_conditions Improper proper_conditions Conditions are Appropriate check_conditions->proper_conditions Proper forced_degradation Perform Forced Degradation Study to Identify Degradants proper_conditions->forced_degradation characterize_degradants Characterize Degradation Products (LC-MS, NMR) forced_degradation->characterize_degradants modify_formulation Modify Formulation or Storage Conditions to Prevent Degradation characterize_degradants->modify_formulation

Caption: Troubleshooting Flowchart for Stability Issues.

IV. Data Summary

The following table summarizes the recommended stress conditions for the forced degradation study.

Stress Condition Reagent/Condition Temperature Duration Rationale
Acidic Hydrolysis 0.1 M - 1 M HCl60°C24 hoursTo assess stability in acidic environments.
Basic Hydrolysis 0.1 M - 1 M NaOHRoom Temperature24 hoursTo evaluate stability in alkaline conditions where the free amine is present.
Oxidation 3% H₂O₂Room Temperature24 hoursTo investigate susceptibility to oxidative degradation, particularly of the amine.
Thermal Solid and Solution60-80°C48 hoursTo determine the effect of heat on the compound's stability.
Photolytic ICH Q1B GuidelinesAmbientAs per guidelinesTo assess the impact of light exposure on stability.

V. References

  • Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. The Journal of Physical Chemistry Letters. Available from: [Link]

  • Mechanisms of substitution at sulfinyl sulfur. IV. Hydrolysis of sulfinyl sulfones (sulfinic anhydrides) in aqueous dioxane. Journal of the American Chemical Society. Available from: [Link]

  • Sulfone Definition - Organic Chemistry Key Term. Fiveable. Available from: [Link]

  • Basic hydrolysis of a thioketal through a bis(sulfone). ResearchGate. Available from: [Link]

  • Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. ResearchGate. Available from: [Link]

  • Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. National Institutes of Health. Available from: [Link]

  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available from: [Link]

  • CID 168318420 | C20H38N2. PubChem. Available from: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Pharmacy and Science. Available from: [Link]

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]

  • O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. Organic Letters. Available from: [Link]

  • Forced degradation studies. MedCrave online. Available from: [Link]

  • Recent Advances in the Synthesis of Sulfones. Thieme. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this novel spirocyclic compound in various assay systems. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: A Primer

This compound is a unique heterocyclic compound. The spirocyclic nature of its core structure provides a rigid three-dimensional framework, which is of significant interest in medicinal chemistry for creating novel therapeutic agents.[1] The presence of a sulfone group (dioxide) and a hydrochloride salt of the azaspiro nitrogen are key features that dictate its physicochemical properties, most notably its solubility.

The hydrochloride salt form is generally chosen to enhance the aqueous solubility of a basic nitrogen-containing compound.[2] However, as many researchers discover, this does not always guarantee straightforward dissolution in common assay buffers.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my standard phosphate-buffered saline (PBS). What could be the issue?

A1: This is a common issue. While the hydrochloride salt is intended to improve water solubility, several factors can lead to poor dissolution in buffered systems. One likely culprit is the "common ion effect," where the presence of chloride ions in the buffer can suppress the dissolution of the hydrochloride salt.[3] Additionally, the pH of your PBS (typically around 7.4) may not be optimal for maintaining the protonated (and thus more soluble) form of the amine.

Q2: What is the best starting solvent for preparing a stock solution?

A2: For a new compound like this, a stepwise approach is recommended. Start with deionized water. If solubility is limited, proceed to organic co-solvents. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions of poorly water-soluble compounds for use in biological assays.[4]

Q3: Are there concerns about using DMSO in my cell-based assays?

A3: Yes, while DMSO is an excellent solvent, it can have direct effects on cells. At concentrations above 1%, DMSO can inhibit cell growth, and at 2% or higher, it can be cytotoxic.[4] For sensitive cell lines or long-term incubation assays, it is crucial to keep the final concentration of DMSO as low as possible, ideally below 0.5%, and in some cases, even below 0.05%.[5][6] Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can be an effective strategy to aid dissolution. However, it's important to be cautious, as excessive heat can lead to the degradation of the compound. If you choose to warm your solution, do so in a controlled manner (e.g., a 37°C water bath) and for a short period. Always assess the stability of your compound under these conditions if possible.

Troubleshooting Guide: A Systematic Approach to Solubilization

If you are encountering solubility issues, this guide provides a systematic workflow to identify the optimal solvent and conditions for your specific assay.

Problem 1: The compound does not dissolve in aqueous buffers (e.g., PBS, TRIS).

Underlying Cause: The pH of the buffer may be too high, leading to the deprotonation of the amine and precipitation of the less soluble free base. The common ion effect could also be at play.[3][7]

Solutions:

  • pH Adjustment: The solubility of amine hydrochloride salts is often pH-dependent.[8] Attempt to dissolve the compound in a slightly acidic aqueous solution (e.g., pH 4-6). This can be achieved by using a citrate or acetate buffer.

  • Use of Co-solvents: If pH adjustment is not sufficient or compatible with your assay, the use of a co-solvent is the next logical step.

Problem 2: The compound precipitates when the stock solution (in organic solvent) is diluted into the aqueous assay medium.

Underlying Cause: This is a common occurrence when the aqueous medium cannot support the solubility of the compound at the desired final concentration.

Solutions:

  • Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions in the organic solvent (e.g., DMSO) first, and then add a small aliquot of each DMSO solution directly to the assay medium.[9]

  • Increase Final Co-solvent Concentration: If your assay allows, slightly increasing the final percentage of the co-solvent in your assay medium can help maintain solubility. Remember to always stay within the tolerated limits for your specific cells or assay system.

  • Use of Surfactants: In some in vitro dissolution assays, non-ionic surfactants like Tween 20 or Tween 80 can be used at low concentrations (e.g., 0.05-0.1%) to improve and maintain solubility.[10] This is more common in biochemical assays than in cell-based assays, where surfactants can have disruptive effects on cell membranes.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Accurately weigh a small amount of this compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.

  • For stubborn compounds, brief sonication in a bath sonicator can also be effective in breaking up solid particles and aiding dissolution.[9]

  • Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determining Aqueous Solubility and the Effect of pH
  • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm filter to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the solubility (e.g., in µg/mL or mM) against the pH to generate a pH-solubility profile.

Data Presentation

Table 1: Recommended Starting Solvents and Considerations

SolventRecommended Starting ConcentrationMaximum Final Assay Concentration (General Guideline)ProsCons
Deionized Water Test to limitN/AMost biocompatibleMay have low solubility
DMSO 10-30 mM< 0.5%High solubilizing powerPotential for cellular toxicity
Ethanol 10-30 mM< 1%Good solubilizing power, less toxic than DMSO for some cellsCan affect enzyme activity and cell signaling
PBS (pH 7.4) Test to limitN/AIsotonic and non-toxicPotential for common ion effect and pH-related precipitation
Citrate Buffer (pH 4-6) Test to limitAssay dependentLower pH may enhance solubilityMay not be compatible with all biological assays

Visualization of Troubleshooting Workflow

Below is a decision-making workflow for addressing solubility challenges with this compound.

Solubility_Troubleshooting cluster_start Start cluster_aqueous Aqueous Solvents cluster_organic Organic Co-solvents cluster_optimization Optimization cluster_outcome Outcome start Start with Compound water Try Deionized Water start->water buffer Try Assay Buffer (e.g., PBS) water->buffer If insoluble success Soluble: Proceed with Assay water->success If soluble dmso Prepare Stock in DMSO buffer->dmso If insoluble ph_adjust Adjust pH (e.g., Citrate Buffer) buffer->ph_adjust If pH sensitive buffer->success If soluble sonicate Gentle Warming / Sonication dmso->sonicate If needed dilution Optimize Dilution Strategy dmso->dilution ethanol Prepare Stock in Ethanol ph_adjust->success fail Insoluble: Re-evaluate Strategy ph_adjust->fail If still insoluble sonicate->dilution dilution->success dilution->fail If precipitates

Sources

Technical Support Center: Optimizing the Synthesis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity results. The synthesis of heterocyclic spirocycles can be challenging, but with careful attention to key parameters, success is readily achievable.[1][2]

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process. A plausible and efficient synthetic route involves the following key transformations:

  • Robinson Annulation: Formation of the spirocyclic core by reacting a protected 4-piperidone with a suitable vinyl ketone equivalent.

  • Reduction of the Enone: Conversion of the α,β-unsaturated ketone to a saturated ketone.

  • Oxidation of the Thioether: Oxidation of the sulfur atom to a sulfone.

  • Deprotection and Salt Formation: Removal of the protecting group on the nitrogen and formation of the hydrochloride salt.

This guide will address potential issues at each of these critical stages.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Stage 1: Robinson Annulation

Question: My Robinson annulation reaction is resulting in a low yield of the desired spiro-enone. What are the likely causes and how can I improve the yield?

Answer: Low yields in Robinson annulation for spirocycle synthesis can often be attributed to several factors. Let's break down the potential issues and solutions:

  • Causality: The Robinson annulation is a tandem Michael addition and aldol condensation. The equilibrium of these reactions, steric hindrance from the piperidone, and side reactions are common culprits for low yields.

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical. If you are using a strong, non-nucleophilic base like LDA or NaH, ensure it is freshly prepared or titrated. For this substrate, a weaker base like potassium carbonate or triethylamine in a suitable solvent might be more effective in minimizing side reactions.

    • Reaction Temperature: Temperature control is crucial. The Michael addition is typically run at a lower temperature (0 °C to room temperature), while the subsequent aldol condensation and dehydration may require heating. Running the entire reaction at an elevated temperature from the start can lead to polymerization of the vinyl ketone.

    • Order of Addition: Slowly adding the vinyl ketone to the mixture of the protected piperidone and base can help to control the reaction rate and minimize side reactions.

    • Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like THF, DMF, or acetonitrile are generally preferred.

    • Protecting Group: The nature of the protecting group on the piperidone nitrogen is important. A bulky protecting group like Boc (tert-butyloxycarbonyl) can influence the conformation and reactivity of the starting material.

ParameterRecommended ConditionRationale
Base K₂CO₃ or Et₃NMilder bases can reduce side reactions.
Temperature 0 °C to RT for Michael; reflux for aldolStepwise temperature control for optimal reaction.
Solvent Anhydrous THF or DMFAprotic solvents prevent interference.
Addition Slow, dropwise addition of vinyl ketoneMinimizes polymerization and side reactions.
Stage 2: Reduction of the Enone

Question: I am observing incomplete reduction of the enone, or the formation of multiple byproducts during the hydrogenation step. How can I achieve a clean and complete reduction?

Answer: The reduction of the enone to the corresponding saturated ketone can be challenging, especially with a sulfur-containing molecule.

  • Causality: The presence of the sulfur atom in the thioether can poison the palladium catalyst, leading to incomplete reaction.[3] Over-reduction of the ketone to an alcohol is also a potential side reaction.

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: While Pd/C is a common choice, it is susceptible to poisoning by sulfur compounds.[3] Consider using a more sulfur-tolerant catalyst such as Raney Nickel, or a higher loading of Pd/C. Platinum-based catalysts (e.g., PtO₂) can also be effective.

    • Reaction Conditions: Hydrogenation may require elevated temperature and pressure to overcome catalyst poisoning.[3] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reduction methods. For example, dissolving metal reductions (e.g., sodium in liquid ammonia) can be effective for reducing enones. However, these conditions may affect other functional groups.

    • Solvent Selection: The choice of solvent can impact the reaction rate. Ethyl acetate is a common solvent for hydrogenations.[3]

ParameterRecommended ConditionRationale
Catalyst Raney Ni or increased loading of Pd/COvercomes catalyst poisoning by the thioether.[3]
Pressure 50-100 psi H₂Higher pressure can improve reaction rate.
Temperature Room temperature to 50 °CMay require gentle heating.[3]
Solvent Ethyl AcetateCommon and effective solvent for hydrogenation.[3]
Stage 3: Oxidation of the Thioether

Question: My oxidation of the thioether to the sulfone is not going to completion, or I am seeing over-oxidation or other side reactions. What are the best practices for this step?

Answer: The oxidation of the thioether to a sulfone requires careful control of the oxidant stoichiometry and reaction conditions to avoid the formation of the intermediate sulfoxide or other byproducts.

  • Causality: Incomplete oxidation can result from using an insufficient amount of the oxidizing agent or deactivation of the oxidant. Over-oxidation is less common for sulfone formation but can occur with very strong oxidants.

  • Troubleshooting Steps:

    • Choice of Oxidant: A variety of oxidizing agents can be used.

      • m-CPBA (meta-Chloroperoxybenzoic acid): A common and effective reagent. Using at least two equivalents is necessary to ensure complete oxidation to the sulfone.

      • Oxone® (Potassium peroxymonosulfate): A versatile and environmentally friendly oxidant.

      • Hydrogen Peroxide with a catalyst: For example, H₂O₂ in the presence of a tungsten catalyst.

    • Stoichiometry: Ensure at least two molar equivalents of the oxidizing agent are used relative to the thioether. It is often beneficial to use a slight excess (e.g., 2.2 equivalents).

    • Temperature Control: The oxidation is exothermic. The reaction should be carried out at a low temperature (typically 0 °C) with slow addition of the oxidant to control the reaction and prevent side reactions.

    • Solvent: Dichloromethane (DCM) or chloroform are common solvents for m-CPBA oxidations. For Oxone®, a mixture of methanol and water is often used.

ParameterRecommended ConditionRationale
Oxidant m-CPBA (≥2.2 eq.) or Oxone®Reliable and efficient for sulfone formation.
Temperature 0 °C to room temperatureControls the exothermic reaction.
Solvent DCM for m-CPBA; MeOH/H₂O for Oxone®Ensures solubility of reactants.
Monitoring TLC or LC-MSTrack the disappearance of starting material and sulfoxide intermediate.
Stage 4: Deprotection and Salt Formation

Question: I am having difficulty with the Boc deprotection and/or the precipitation of the hydrochloride salt. What can I do to improve this final step?

Answer: The final deprotection and salt formation steps are crucial for obtaining the desired active pharmaceutical ingredient.

  • Causality: Incomplete deprotection can occur if the acidic conditions are not strong enough or the reaction time is too short. Issues with salt formation can arise from the choice of solvent or the presence of impurities.

  • Troubleshooting Steps:

    • Deprotection Reagent: For Boc deprotection, a strong acid is required.

      • Trifluoroacetic acid (TFA): A common choice, typically used in DCM.

      • HCl in Dioxane or Diethyl Ether: This can simultaneously deprotect and form the hydrochloride salt.

    • Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC.

    • Salt Formation and Precipitation:

      • If using TFA for deprotection, the TFA must be removed in vacuo, and the residue dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) before adding a solution of HCl in the same or another appropriate solvent.

      • The choice of solvent for precipitation is critical. The hydrochloride salt should be insoluble in the chosen solvent system to ensure good recovery. Diethyl ether is a common choice.

      • If the product oils out, try cooling the solution or adding a co-solvent to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the importance of the spirocyclic scaffold in drug design?

A1: Spirocycles are valuable motifs in medicinal chemistry because their rigid, three-dimensional structure can lead to higher binding affinity and selectivity for biological targets. This conformational restriction reduces the entropic penalty upon binding.[1]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Many of the reagents used are hazardous. For example, m-CPBA is a potentially explosive solid. Always consult the Safety Data Sheet (SDS) for each reagent. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q3: How can I purify the final product?

A3: The final hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate. Column chromatography of the free base may be necessary before salt formation if significant impurities are present.[4]

Q4: Can I use other protecting groups for the piperidine nitrogen?

A4: Yes, other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can be used. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

IV. Experimental Workflow Diagrams

SynthesisWorkflow cluster_stage1 Stage 1: Robinson Annulation cluster_stage2 Stage 2: Enone Reduction cluster_stage3 Stage 3: Thioether Oxidation cluster_stage4 Stage 4: Deprotection & Salt Formation A Protected 4-Piperidone C Spiro-enone Intermediate A->C Base, Solvent B Vinyl Ketone Equivalent B->C D Saturated Spiro-ketone C->D H₂, Catalyst E Spiro-sulfone D->E Oxidant (e.g., m-CPBA) F Final Product (HCl Salt) E->F 1. Acid (e.g., TFA) 2. HCl TroubleshootingLogic Start Low Yield or Impurities Detected Q1 Which reaction stage is problematic? Start->Q1 Stage1 Robinson Annulation Q1->Stage1 Annulation Stage2 Enone Reduction Q1->Stage2 Reduction Stage3 Thioether Oxidation Q1->Stage3 Oxidation Stage4 Deprotection/Salt Formation Q1->Stage4 Final Step Sol1 Optimize Base, Temp, Solvent Stage1->Sol1 Sol2 Change Catalyst, Increase H₂ Pressure Stage2->Sol2 Sol3 Adjust Oxidant Stoichiometry, Control Temp Stage3->Sol3 Sol4 Verify Deprotection Conditions, Choose Appropriate Precipitation Solvent Stage4->Sol4

Caption: A logical flow for troubleshooting common issues in the synthesis.

V. References

  • Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Spirocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Retrieved from [Link]

  • Baran Lab. (2017, September 12). Hetero-spirocycles (strategies & tactics). Retrieved from [Link]

  • RSquareL. (n.d.). Recent Advances in the Synthesis of Spirocyclic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Oxa-2-thia-1-azaspiro[5.5]undecane 2,2-dioxide. Retrieved from [Link]

Sources

"3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride" avoiding decomposition during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Avoiding Decomposition and Maximizing Yield

Introduction

Welcome to the technical support guide for the synthesis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride. This spirocyclic compound, incorporating a piperidine ring and a thiane-1,1-dioxide (cyclic sulfone) moiety, is a scaffold of significant interest in medicinal chemistry. The unique three-dimensional architecture and the properties of the sulfone group—such as its ability to act as a hydrogen bond acceptor and improve metabolic stability—make it a valuable building block for novel therapeutic agents[1][2][3].

However, the synthesis of this molecule presents distinct challenges, primarily related to the stability of the sulfone ring and the isolation of the final hydrochloride salt. This guide provides field-proven insights, troubleshooting protocols, and detailed explanations to help you navigate the synthesis, minimize decomposition, and ensure the integrity of your final product.

Proposed Synthetic Strategy & Critical Control Points

Given the absence of a single, established literature procedure, we propose a robust and logical three-stage synthetic pathway. This strategy is designed to control critical parameters at each step to prevent byproduct formation and degradation.

G cluster_0 Stage 1: Spirocycle Construction cluster_1 Stage 2: Sulfide Oxidation cluster_2 Stage 3: Deprotection & Salt Formation A 4,4-Bis(hydroxymethyl)piperidine (Protected) B Mesylation / Tosylation A->B MsCl or TsCl, Base C Cyclization with Na2S B->C Na2S, Polar Aprotic Solvent D 3-Thia-9-azaspiro[5.5]undecane (Protected Amine) C->D E Sulfide Oxidation D->E H2O2 / Catalyst or m-CPBA F 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide (Protected Amine) E->F G Amine Deprotection F->G Acidic Conditions (e.g., TFA or HCl) H HCl Salt Formation G->H HCl in Anhydrous Solvent (e.g., Ether, Dioxane) I Final Product: 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride H->I G start Spirocyclic Sulfone (Heated) intermediate Transition State start->intermediate Δ (Heat) end Diene Product + SO₂ intermediate->end SO₂ Extrusion

Sources

Navigating the Scale-Up of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex heterocyclic scaffolds like 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride presents unique challenges when transitioning from laboratory scale to pilot plant or manufacturing. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during the scale-up of this valuable pharmaceutical intermediate.

Section 1: The Synthetic Pathway at a Glance

A likely synthetic route to this compound involves a multi-step process. Understanding this pathway is the first step in effective troubleshooting.

Synthetic_Pathway A 1. Robinson Annulation B 2. Sulfide Formation A->B Formation of Spirocyclic Ketone C 3. Oxidation B->C Introduction of Thia-group D 4. Deprotection C->D Oxidation to Sulfone E 5. Salt Formation D->E Removal of Protecting Group F F E->F Final API Salt

Caption: A generalized synthetic workflow for this compound.

Section 2: Troubleshooting the Robinson Annulation

The Robinson annulation is a powerful tool for the formation of the spirocyclic core.[1][2] However, its tandem Michael addition and intramolecular aldol condensation can be sensitive to scale.[3]

Q1: We are observing a decrease in yield and an increase in side products during the scale-up of our Robinson annulation. What are the likely causes and solutions?

A1: This is a common issue when scaling up the Robinson annulation. The primary culprits are often related to thermal control and mixing.

  • Thermal Control: The Michael addition and aldol condensation are often exothermic.[4][5][6] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7][8] This can lead to localized "hot spots" that promote side reactions, such as polymerization or undesired aldol products.

    • Troubleshooting & Optimization:

      • Calorimetry Studies: Before scale-up, perform reaction calorimetry (e.g., DSC) to understand the heat flow of the reaction.[9]

      • Controlled Reagent Addition: Implement a slow, controlled addition of the Michael acceptor (e.g., methyl vinyl ketone) to manage the exotherm.

      • Efficient Cooling: Ensure your reactor has an adequate cooling system, such as a jacket with a high-performance heat transfer fluid or internal cooling coils.[10]

  • Mixing: Inadequate mixing can lead to localized high concentrations of reactants and base, which can also drive the formation of byproducts.

    • Troubleshooting & Optimization:

      • Agitator Design: Use an appropriate agitator (e.g., a pitched-blade turbine) to ensure good top-to-bottom turnover in the reactor.

      • Baffle Installation: If not already present, install baffles in the reactor to prevent vortexing and improve mixing efficiency.

Q2: We are isolating a significant amount of the Michael adduct and the reaction is not proceeding to the cyclized product. Why is this happening?

A2: This indicates that the intramolecular aldol condensation is the rate-limiting step and may not be favored under your current scaled-up conditions.

  • Causality:

    • Insufficient Base: While a full equivalent of base is typically required for the aldol condensation, localized depletion due to poor mixing can be an issue.

    • Temperature Too Low: While controlling the exotherm is crucial, if the overall reaction temperature is too low, the activation energy for the cyclization may not be reached.

    • Steric Hindrance: The conformation of the Michael adduct may not be favorable for the intramolecular reaction.

  • Troubleshooting & Optimization:

    • Staged Reaction: Consider isolating the Michael adduct first and then subjecting it to the cyclization conditions in a separate step. This allows for optimization of each stage independently.[1]

    • Base and Temperature Screening: Experiment with different bases (e.g., hydroxides, alkoxides) and a controlled increase in temperature after the initial Michael addition is complete.

    • Solvent Effects: The choice of solvent can influence the transition state of the cyclization. Consider screening alternative solvents.[2]

Parameter Lab Scale (Typical) Scale-Up Consideration
Heat Transfer High surface-area-to-volume ratioLower surface-area-to-volume ratio; potential for hot spots[7]
Mixing Efficient with magnetic stir barRequires optimized mechanical agitation and baffling
Reagent Addition Often all at onceSlow, controlled addition is critical for exotherm management

Section 3: Oxidation of the Thia-azaspirocycle

The oxidation of the sulfide to the sulfone is a critical step that introduces the dioxide moiety. The use of oxidants like hydrogen peroxide is common but requires careful handling on a large scale.[11][12]

Q3: Our sulfide to sulfone oxidation with hydrogen peroxide is showing a significant exotherm, and we are concerned about a runaway reaction. How can we mitigate this risk?

A3: The oxidation of sulfides is highly exothermic, and the decomposition of hydrogen peroxide can also contribute to heat and gas evolution, creating a significant safety hazard.[13][14]

  • Causality & Prevention:

    • Uncontrolled Addition: Rapid addition of hydrogen peroxide to the reaction mixture is the most common cause of a runaway reaction.

    • Catalyst Activity: If a metal catalyst is used, its activity may be different at scale, leading to a faster than expected reaction rate.

    • Incompatible Solvents: The use of flammable solvents with an oxygen-releasing reaction creates a fire and explosion risk.[13]

  • Troubleshooting & Optimization:

    • Semi-Batch Process: Add the hydrogen peroxide solution subsurface at a controlled rate to a well-agitated solution of the sulfide.[7]

    • Real-Time Temperature Monitoring: Use multiple temperature probes to detect any localized temperature spikes.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize the risk of a flammable atmosphere in the headspace.

    • Emergency Quenching: Have a pre-defined and tested emergency quenching procedure in place.

Q4: We are observing incomplete oxidation to the sulfone and have a mixture of starting material, sulfoxide, and sulfone. How can we drive the reaction to completion?

A4: Achieving complete oxidation to the sulfone without significant byproduct formation requires careful control of stoichiometry and reaction conditions.[11]

  • Troubleshooting & Optimization:

    • Stoichiometry: Carefully control the equivalents of hydrogen peroxide. A slight excess may be needed to drive the reaction to completion, but a large excess can lead to side reactions and safety concerns.

    • Catalyst Screening: If uncatalyzed, consider the use of a heterogeneous catalyst that can be easily filtered off.[15]

    • Reaction Time and Temperature: Monitor the reaction progress by in-process control (IPC) using techniques like HPLC or TLC to determine the optimal reaction time. A modest increase in temperature may be necessary, but this must be balanced with safety considerations.

Oxidation_Control cluster_0 Reaction Parameters cluster_1 Desired Outcome cluster_2 Potential Issues A H2O2 Stoichiometry E Complete Oxidation to Sulfone A->E F Incomplete Reaction (Sulfoxide) A->F B Addition Rate B->E G Runaway Reaction B->G C Temperature C->E C->G D Mixing D->E

Caption: Balancing key parameters for a successful and safe oxidation.

Section 4: Deprotection and Hydrochloride Salt Formation

The final steps of Boc deprotection and salt formation are crucial for isolating the active pharmaceutical ingredient (API) in a stable and pure form.

Q5: During the Boc deprotection with HCl in dioxane, we are seeing the formation of new impurities that were not present on the lab scale. What could be the source of these impurities?

A5: The use of strong acids like HCl in ethereal solvents can sometimes lead to solvent-derived impurities, especially at longer reaction times or elevated temperatures.[16]

  • Potential Impurities and Mitigation:

    • Chlorinated Byproducts: Strong acids can cleave ethers like dioxane, leading to the formation of chloro-alcohols which can act as alkylating agents.[16]

    • Incomplete Deprotection: In a large volume, ensuring complete mixing of the HCl solution can be challenging, potentially leaving pockets of unreacted starting material.

    • Side Reactions of the Amine: The newly formed free amine can be susceptible to side reactions if not promptly protonated.

  • Troubleshooting & Optimization:

    • Alternative Solvents: Consider replacing dioxane with other solvents like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate, which may be less prone to cleavage.

    • Reaction Monitoring: Closely monitor the reaction for completion to avoid prolonged exposure to acidic conditions.

    • Temperature Control: Perform the deprotection at a controlled, low temperature to minimize side reactions.

Q6: We are struggling with inconsistent crystal form and low yields during the hydrochloride salt crystallization. What factors should we investigate?

A6: Crystallization of hydrochloride salts can be challenging due to their solubility and potential for polymorphism.[17][18]

  • Troubleshooting & Optimization:

    • Anhydrous vs. Aqueous HCl: The choice between anhydrous HCl (e.g., as a solution in an organic solvent) and aqueous HCl can significantly impact the crystal form and yield. Anhydrous conditions are often preferred to avoid the formation of hydrates and to improve yield, as many hydrochloride salts are soluble in water.[17][19]

    • Solvent System: The choice of crystallization solvent and anti-solvent is critical. A systematic screen of different solvent systems is recommended.

    • Cooling Profile: The rate of cooling can influence crystal size and purity. A slow, controlled cooling profile is generally preferred.

    • Seeding: The use of seed crystals of the desired polymorph can help to ensure consistent crystallization.

Q7: Our final product is difficult to filter and dry. What can we do to improve the physical properties of the API?

A7: Poor filtration and drying characteristics are often related to small particle size or an unfavorable crystal habit.

  • Troubleshooting & Optimization:

    • Crystallization Conditions: As mentioned above, optimizing the crystallization process (solvent, cooling rate, seeding) can lead to larger, more easily filterable crystals.

    • Agitation during Crystallization: The agitation rate during crystallization can influence particle size.

    • Drying Method: For the final API, using an agitated filter dryer can improve drying efficiency.[20] The drying temperature and vacuum level should be optimized to remove residual solvents without causing degradation. High-potency APIs may require specialized containment during filtration and drying.[21]

Section 5: FAQs on Impurity Profiling

Q8: What are some common process-related impurities we should be looking for in the final API?

A8: A thorough understanding of potential impurities is critical for process optimization and regulatory filings.[22][23]

  • Potential Impurities:

    • Unreacted Intermediates: Any of the intermediates from the preceding steps could potentially be carried through to the final product.

    • Over-oxidation Products: If the oxidation of the sulfide is not well-controlled, sulfone-related impurities could be formed.

    • Byproducts from Deprotection: As discussed, solvent-derived impurities from the deprotection step are a possibility.

    • Regioisomers: Depending on the starting materials for the Robinson annulation, the formation of regioisomers may be possible.

    • Degradation Products: The stability of the final API should be assessed to identify any potential degradants.

Q9: How can we control the levels of these impurities?

A9: Impurity control is a combination of optimizing the reaction conditions and implementing effective purification strategies.

  • Control Strategies:

    • Process Optimization: Each step of the synthesis should be optimized to minimize the formation of impurities.

    • Purification of Intermediates: Purifying key intermediates can prevent the carry-over of impurities into the final step.

    • Final API Recrystallization: The final crystallization step is a powerful tool for removing impurities. The conditions for this step should be carefully optimized to maximize impurity rejection.

This technical support guide is intended to provide a starting point for troubleshooting the scale-up synthesis of this compound. A systematic, data-driven approach to process development, including a thorough understanding of reaction kinetics and thermodynamics, is essential for a successful and robust manufacturing process.

References

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12). Retrieved from [Link]

  • Clark, W. M., Lei, M. W., Kirichenko, E., Dickerson, K. Y., & Prytko, R. J. (n.d.). AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. Retrieved from [Link]

  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Safe chemical reaction scale up. (n.d.). ACS Publications. Retrieved from [Link]

  • Clark, W. M., Lei, M. W., Kirichenko, E., Dickerson, K. Y., & Prytko, R. J. (n.d.). AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. Semantic Scholar. Retrieved from [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2012). Molecules, 17(12), 14859-14868.
  • Optimizing Heat Transfer in the Chemical Industry. (2024, November 13). Fluorotherm™. Retrieved from [Link]

  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. (2022). Organic Process Research & Development, 26(8), 2355-2365.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Sulfide oxidation using hydrogen peroxide. (n.d.). USP Technologies. Retrieved from [Link]

  • Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2018). Organic Letters, 20(15), 4563-4567.
  • Method for salt preparation. (n.d.). Google Patents.
  • Astbury, G. R. (2002). Safe Scale-Up of Oxidation by Hydrogen Peroxide in Flammable Solvents. Organic Process Research & Development, 6(5), 637-640.
  • Sulfide Oxidation with Hydrogen Peroxide. (n.d.). USP Technologies. Retrieved from [Link]

  • Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. (2014). RSC Advances, 4(109), 63845-63850.
  • Process Heat for Chemical Industry. (n.d.). INL Research Library Digital Repository - Idaho National Laboratory. Retrieved from [Link]

  • Caron, S., Dugger, R. W., Gut, S. G., Ragan, J. A., & Ripin, D. H. B. (2006). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 106(7), 2943-2989.
  • High containment filtration and drying for API and HPAPI production. (2016, February 11). Cleanroom Technology. Retrieved from [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (2001).
  • Crystallization of hydrohalides of pharmaceutical compounds. (n.d.). European Patent Office. Retrieved from [Link]

  • Specific solvent issues with BOC deprotection. (2026, January 7). WordPress. Retrieved from [Link]

  • Heat transfer fluid for chemical processing. (n.d.). Global Heat Transfer. Retrieved from [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. (2016, August 29). ResearchGate. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Robinson annulation. (n.d.). Wikipedia. Retrieved from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Pharmaceutical Development and Technology, 18(1), 245-253.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Pharmaceutical Development and Technology, 18(1), 245-253.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12). ResearchGate. Retrieved from [Link]

  • API Process & Filtration. (2023, April 10). Filter Concept. Retrieved from [Link]

  • Amine Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer. (2016). Organic Process Research & Development, 20(2), 445-455.
  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved from [Link]

  • A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. (2013).
  • Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). Pharmaceutics, 13(10), 1593.
  • Robinson Annulation: Mechanism and its Applications. (2022, September 3). PSIBERG. Retrieved from [Link]

  • 23.12: The Robinson Annulation Reaction. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • Direct Amidation of Tertiary N-Benzylamines. (2019). Organic Letters, 21(1), 238-242.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4209.
  • An Overview on the Robinson Annulation. (2015). Chinese Journal of Organic Chemistry, 35(11), 2269-2280.
  • Identification and synthesis of impurities formed during sertindole preparation. (2009). Arkivoc, 2009(11), 108-122.
  • 21.9 Robinson Annulation. (2021, April 26). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges associated with this unique spirocyclic sulfone hydrochloride. The inherent structural features of this molecule—a spirocyclic core, a sulfone group, and a hydrochloride salt of a secondary amine—can present a confluence of characterization hurdles. This resource provides in-depth, troubleshooting-focused FAQs and experimental protocols to ensure accurate and reliable analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: I'm observing broad or disappearing N-H protons in the ¹H NMR spectrum of my sample. How can I confirm the presence of the hydrochloride salt and obtain a clean spectrum?

Answer: This is a classic issue when dealing with amine hydrochloride salts. The acidic proton on the nitrogen atom can undergo rapid chemical exchange with residual water in the NMR solvent, leading to signal broadening or complete disappearance.

Causality and Troubleshooting Workflow:

  • Solvent Choice is Critical: The choice of deuterated solvent significantly impacts the lability of the N-H proton. Protic solvents like D₂O or CD₃OD will readily exchange with the N-H proton, making it unobservable.

    • Recommendation: Use an aprotic solvent like DMSO-d₆. The dimethyl sulfoxide will form a hydrogen bond with the N-H proton, slowing down the exchange rate and allowing for its observation, typically as a broad singlet.[1]

  • In-situ Neutralization for Quantification: For quantitative NMR (qNMR), the salt form can sometimes lead to poor solubility or aggregation, affecting accuracy. An in-situ neutralization can be performed.

    • Protocol: Prepare a solution of a weak base (e.g., a specific molarity of NaOD in D₂O, then diluted in CD₃OD) and add it to your NMR tube containing the sample and an internal standard. This converts the salt to the free base, often improving solubility and sharpening signals.

  • Confirming Protonation via ¹³C NMR: The protonation of the amine nitrogen will induce a downfield shift in the chemical shifts of the adjacent carbon atoms in the ¹³C NMR spectrum compared to the free base. This can be a reliable secondary confirmation of the salt form.

Question: The chemical shifts in my ¹H NMR spectrum seem to be drifting between experiments. What could be the cause?

Answer: Signal drift, especially for protons near the protonated nitrogen, can be indicative of concentration-dependent effects or slight changes in the sample's pH.

Troubleshooting Steps:

  • Consistent Concentration: Ensure you are using a consistent sample concentration for all your NMR experiments. Aggregation at higher concentrations can influence the chemical environment.

  • pH Standardization: If you are dissolving your sample in a solvent with exchangeable protons (like D₂O with a buffer), ensure the pH is consistent across all samples.

  • Temperature Control: Run your experiments at a stable, controlled temperature. Temperature can affect hydrogen bonding and exchange rates.

Mass Spectrometry (MS)

Question: I am having trouble obtaining a clear molecular ion peak for my compound using Electrospray Ionization (ESI)-MS. What fragmentation patterns should I expect for this spirocyclic sulfone?

Answer: The fragmentation of sulfones in mass spectrometry can be complex and may not always show a prominent molecular ion. The spirocyclic nature adds another layer of complexity.

Expected Fragmentation Pathways:

  • Rearrangements: Alkyl and aryl sulfones are known to undergo rearrangements where a group migrates from the sulfur to an oxygen atom, leading to the formation of sulfinate ester-like intermediates in the fragmentation process.

  • Loss of SO₂: A common fragmentation pathway for sulfones is the loss of sulfur dioxide (SO₂), which is a neutral loss of 64 Da.

  • Spirocyclic Ring Opening: The spirocyclic system can undergo ring-opening fragmentation, leading to a variety of daughter ions.

Troubleshooting Workflow for MS Analysis:

Caption: Troubleshooting workflow for mass spectrometry analysis.

Expert Insight: For sulfones, a gas-phase ion/molecule reaction with a reagent like trimethyl borate (TMB) in a linear quadrupole ion trap mass spectrometer can be used to yield a diagnostic product ion, which is highly selective for the sulfone functional group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Question: What are the key characteristic peaks in the FTIR spectrum for this compound?

Answer: The FTIR spectrum will be a composite of the vibrations from the sulfone group, the secondary ammonium salt, and the aliphatic spirocyclic backbone.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Notes
Sulfone (R-SO₂-R)Asymmetric S=O stretching1300-1350Strong, characteristic peak.
Sulfone (R-SO₂-R)Symmetric S=O stretching1120-1160Strong, characteristic peak.
Secondary Ammonium (R₂NH₂⁺)N-H stretching2400-3200Broad, strong bands, often with multiple sub-peaks.
Secondary Ammonium (R₂NH₂⁺)N-H bending1550-1650Medium to strong intensity.
C-N StretchingAromatic Amine1266-1342This can be a useful diagnostic peak.
Aliphatic C-HC-H stretching2850-3000Strong, sharp peaks.

Troubleshooting: If the broad N-H stretching bands in the 2400-3200 cm⁻¹ region are not well-defined, it could be due to excessive moisture in the sample. Ensure the sample is thoroughly dried before analysis, as water has a very broad O-H stretch that can obscure this region.

Thermal Analysis (TGA/DSC)

Question: My sample shows a weight loss in Thermogravimetric Analysis (TGA) before the main decomposition. Is this expected?

Answer: Yes, this is a common observation for hydrochloride salts, which are often hygroscopic. The initial weight loss is typically due to the release of adsorbed or bound water.

Interpreting Thermal Data:

  • Differential Scanning Calorimetry (DSC): The DSC thermogram will likely show an initial broad endotherm corresponding to the water loss observed in TGA. This will be followed by a sharp endotherm at the melting point of the salt, which may be immediately followed by an exotherm if the compound decomposes upon melting.

  • Thermogravimetric Analysis (TGA): The TGA curve will quantify the amount of water present. A distinct, multi-step decomposition pattern may be observed, with the initial step being water loss, followed by the decomposition of the organic molecule itself.

Hygroscopicity Management Workflow:

Caption: Workflow for managing hygroscopic materials.

Expert Insight: The hygroscopic nature of a pharmaceutical material can significantly impact its stability, flowability, and processing. It is crucial to characterize the moisture uptake behavior early in development to implement appropriate handling and storage protocols.

References

  • Sheng, H., Williams, P. E., Tang, W., Riedeman, J. S., Zhang, M., & Kenttämaa, H. I. (n.d.). Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry. [Link]

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161. [Link]

  • (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Restek. [Link]

  • (n.d.). Mass Spectra of Sulfoxides and Sulfones. ResearchGate. [Link]

  • (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. SIELC Technologies. [Link]

  • (2008, October 23). Technology in Action: Separating Salt. Drug Discovery and Development. [Link]

  • (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • Zhang, C., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • (n.d.). METHODS FOR SALT ANALYSIS. Salt Science Research Foundation. [Link]

  • (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Preprints.org. [Link]

  • (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry. [Link]

  • Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 36(7), 1294-1300. [Link]

  • (n.d.). TGA (red trace) of TMZ·HCl dihydrate salt bulk material. ResearchGate. [Link]

  • (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Kulkarni, A. S., Aloorkar, N. H., Mane, M. S., & Gaja, J. B. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 72(5), 609-615. [Link]

  • (2013, August 8). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
  • (n.d.). FT-IR spectra of 4-aminophenyl sulfone (a), resorcinol (b), and ARES... ResearchGate. [Link]

  • (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI. [Link]

  • Bhanuchandra, M., Yorimitsu, H., & Osuka, A. (2015). Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. Organic Letters, 17(14), 3544-3547. [Link]

  • (n.d.). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link]

  • (2023, June 12). How to detect a HCl salt in organic compunds. Reddit. [Link]

  • Walsh, S. P., et al. (2017). The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. Bioorganic & Medicinal Chemistry Letters, 27(4), 893-898. [Link]

  • (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]

  • (2026, January 15). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. PubMed. [Link]

  • (2026, January 16). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • (n.d.). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. [Link]

  • (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. [Link]

  • Newman, A. W., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(8), 2902-2914. [Link]

  • (2018, April 11). Can the salt form of my organic compound be determined using NMR?. ResearchGate. [Link]

  • (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. PubChem. [Link]

  • (n.d.). 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide. PubChem. [Link]

  • (2025, August 6). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. [Link]

  • (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar. [Link]

  • (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • (n.d.). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. PubMed. [Link]

  • (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]

Sources

Technical Support Center: 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride?

As a hydrochloride salt of an amine, the compound is susceptible to degradation from moisture and atmospheric carbon dioxide. The sulfone group is generally stable, but the overall stability of the compound as a solid depends on proper storage to prevent salt disproportionation and hydrolysis.

For optimal long-term stability, we recommend storing the solid compound under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions. While some amine salts are stable at room temperature, refrigeration is a safer general recommendation for long-term storage, especially when stability data is unavailable.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and CO2, which can react with the amine salt.
Container Tightly sealed, amber glass vialProtects from light, which can catalyze degradation, and prevents moisture ingress.[3]
Dessicant Use of a desiccant is advisedFurther protects the hygroscopic hydrochloride salt from moisture.[1]
Q2: I need to prepare a stock solution. What solvents are recommended and what precautions should I take?

The hydrochloride salt form suggests that the compound will have its highest solubility in polar protic solvents.

  • Recommended Solvents: Start with deionized water, ethanol, or methanol. For biological assays, buffered aqueous solutions (e.g., PBS) are often suitable, but the final pH should be considered. Solubility in aprotic polar solvents like DMSO and DMF is also possible.[2]

  • Solution Preparation Protocol:

    • Equilibrate the vial of the compound to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

    • Weigh the desired amount of the compound in a clean, dry container.

    • Add the chosen solvent and mix thoroughly. Sonication can be used to aid dissolution if necessary.

  • Important Considerations:

    • pH: As an amine hydrochloride, the pH of the resulting solution will be acidic. The stability of the compound in solution is likely pH-dependent. Avoid highly basic conditions, which would deprotonate the amine and could potentially lead to degradation or precipitation of the free base.

    • Fresh is Best: It is strongly recommended to prepare solutions fresh for each experiment. If storage is necessary, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. A pilot stability study is advised to determine the stability of the compound in your specific solvent and storage conditions.

Q3: What are the potential degradation pathways for this compound?

While specific degradation data is unavailable, we can hypothesize potential pathways based on the functional groups present. The sulfone group is generally chemically stable and resistant to degradation under typical experimental conditions.[4][5] The primary points of instability are likely the amine and the spirocyclic system itself, especially under harsh conditions.

A potential degradation pathway could involve the opening of the spirocyclic ring or reactions at the amine center.

Compound 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride Amine_Reaction Amine Reactions (e.g., Oxidation, N-dealkylation) Compound->Amine_Reaction Ring_Opening Spirocycle Ring Opening Compound->Ring_Opening Degradation_Stressors Stress Conditions (e.g., High pH, High Temperature, UV Light) Degradation_Stressors->Compound Degradation_Products Degradation Products Amine_Reaction->Degradation_Products Ring_Opening->Degradation_Products

Caption: Potential degradation pathways for the compound.

Troubleshooting Guide

Problem 1: The compound will not fully dissolve in my chosen solvent.

If you are experiencing solubility issues, consider the following troubleshooting steps:

Start Incomplete Dissolution Check_Concentration Is the concentration too high? Attempt to create a more dilute solution. Start->Check_Concentration Try_Sonication Have you tried gentle warming or sonication? Check_Concentration->Try_Sonication No Success Compound Dissolved Check_Concentration->Success Yes Change_Solvent Try a different solvent. If using a non-polar solvent, switch to a polar one (e.g., water, ethanol, DMSO). Try_Sonication->Change_Solvent No Try_Sonication->Success Yes Adjust_pH If using an aqueous solvent, try adjusting the pH. Slightly acidic conditions (pH 4-6) may improve solubility. Change_Solvent->Adjust_pH No Change_Solvent->Success Yes Adjust_pH->Success Yes

Caption: Troubleshooting workflow for solubility issues.

Problem 2: I am seeing inconsistent results in my biological assays.

Inconsistent results can often be traced back to the stability of the compound in the assay medium.

  • Possible Cause: The compound may be degrading in your assay buffer over the course of the experiment. This can be especially true if the buffer has a neutral or slightly basic pH, which could lead to the precipitation of the free base form of the compound.

  • Troubleshooting Steps:

    • Perform a Stability Study: Prepare a solution of the compound in your assay medium. Analyze the concentration of the compound at time zero and after the maximum duration of your experiment using a suitable analytical method like HPLC.

    • pH Adjustment: If degradation is observed, consider if the pH of your assay buffer can be slightly lowered without affecting the biological system.

    • Fresh Preparations: Always prepare the compound solution immediately before adding it to the assay to minimize the time it spends in the potentially destabilizing medium.

Experimental Protocol: Short-Term Solution Stability Assessment

This protocol provides a basic framework for assessing the stability of this compound in a chosen solvent over a typical experimental timeframe (e.g., 24 hours).

Objective: To determine the percentage of the compound remaining in solution at room temperature and refrigerated conditions after 24 hours.

Materials:

  • This compound

  • Chosen solvent (e.g., PBS pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in the chosen solvent to create a 1 mg/mL stock solution. This is your T=0 sample.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into two separate, sealed vials.

    • Store one vial at room temperature (approx. 25°C).

    • Store the second vial under refrigeration (2-8°C).

  • HPLC Analysis:

    • Immediately analyze the T=0 sample by HPLC to determine the initial peak area.

    • After 24 hours, retrieve the samples stored at room temperature and 2-8°C.

    • Allow the refrigerated sample to come to room temperature.

    • Analyze both T=24h samples by HPLC using the same method as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of the compound remaining using the following formula: % Remaining = (Peak Area at T=24h / Peak Area at T=0) * 100

    • Compare the results for the room temperature and refrigerated samples. A loss of >5-10% may indicate significant degradation.

This guide provides a starting point for the safe and effective use of this compound. As with any research chemical, careful planning and execution of experiments are paramount to generating reliable and reproducible data.

References

  • (Reference to a general guide on sulfone stability in drugs, based on search results)
  • (Reference to a paper on the degradation of sulfone-containing compounds, based on search results)
  • (Reference to a paper on thermal degradation of sulfones, based on search results)
  • Wang, L., et al. (n.d.). Application of Sulfonyl in Drug Design. ResearchGate. Retrieved from [Link]

  • (Reference to a study on the stability of sulfone-stabilized compounds, based on search results)
  • Alvarez, N., et al. (2011). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Bioorganic & Medicinal Chemistry Letters, 21(12), 3687-3690. doi: 10.1016/j.bmcl.2011.04.084. Retrieved from [Link]

  • (Reference to a review on vinyl sulfones in drug design, mentioning stability, based on search results)
  • (Reference to a review on syntheses and reactions of sulfones, based on search results)
  • (Reference to a study on degradation of thiol-containing compounds, for general chemical principles, based on search results)
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • (Reference to a study on degradation of sulfonated poly(sulfone) membranes, for general principles, based on search results)
  • (Reference to a review on spirocycles in approved drugs, for structural context, based on search results)
  • (Reference to a review on spirocyclic scaffolds for drug discovery, for structural context, based on search results)
  • (Reference to a discussion on amine salts, for general chemical principles, based on search results)
  • (Reference to a discussion on amine hydrochloride salt formation, for general chemical principles, based on search results)
  • (Reference to a compendium on drug degradation pathways, for general principles, based on search results)
  • (Reference to a guide on handling research chemicals, based on search results)
  • (Reference to a review on spirocyclic scaffolds, for structural context, based on search results)
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. doi: 10.1021/acs.jmedchem.0c01473. Retrieved from [Link]

  • (Reference to a guide on risks and safety for research chemicals, based on search results)
  • ACS Publications. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]

Sources

Validation & Comparative

Navigating Chemical Space: A Comparative Guide to 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride and Other Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved physicochemical and pharmacokinetic properties is paramount. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds. This guide provides an in-depth comparison of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride , a unique sulfone-containing spirocycle, with its oxygen-containing analog and other prominent spirocyclic frameworks. Through a synthesis of theoretical principles, available experimental data, and validated testing protocols, we aim to equip researchers, medicinal chemists, and drug development professionals with the insights necessary to strategically leverage these scaffolds in their research endeavors.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

Spirocycles are bicyclic systems where two rings are connected by a single common atom, the spiro atom. This structural feature imparts a rigid, three-dimensional geometry that offers several advantages over more planar molecules.[1] The increased fraction of sp3-hybridized carbons (Fsp3) in spirocycles generally correlates with improved solubility, enhanced metabolic stability, and reduced lipophilicity.[1][2] This shift towards greater three-dimensionality allows for more precise spatial orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets.[1][2] The growing number of approved drugs incorporating spirocyclic motifs, such as the PARP inhibitor Olaparib and the antipsychotic agent Fluspirilene, attests to the value of this structural class in medicinal chemistry.[3]

Profiling a Novel Scaffold: this compound

While specific experimental data for this compound is not yet widely published, we can construct a robust theoretical profile by examining its constituent parts: the spiro[5.5]undecane core, the bioisosteric replacement of an ether oxygen with a sulfone group, and the basic nitrogen atom.

The Foundation: The 3-Oxa-9-azaspiro[5.5]undecane Analog

A close structural analog, 3-Oxa-9-azaspiro[5.5]undecane hydrochloride, serves as a valuable reference point. This compound is recognized as a key synthetic intermediate in medicinal chemistry.[4] Notably, derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have been investigated as potent inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, demonstrating significant activity against both sensitive and multidrug-resistant strains.[5] The basic nitrogen in the piperidine ring (predicted pKa of ~10.94 for the free base) allows for salt formation, such as the hydrochloride salt, which typically enhances aqueous solubility and facilitates formulation.[6]

The Ether-to-Sulfone Switch: A Bioisosteric Perspective

The defining feature of our target compound is the replacement of the ether oxygen at the 3-position with a sulfone group (SO2). This is a non-classical bioisosteric replacement that can significantly alter the molecule's properties.[7]

  • Polarity and Solubility: Sulfones are significantly more polar than their corresponding ethers. The S=O bonds are strong hydrogen bond acceptors, which can lead to improved aqueous solubility and an overall reduction in lipophilicity (LogP).[8] This is a critical consideration for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[8]

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, in contrast to ethers which can be subject to O-dealkylation by cytochrome P450 enzymes.[8] This increased metabolic stability can lead to a longer in vivo half-life.

  • Conformational Effects: The tetrahedral geometry of the sulfone group, compared to the bent geometry of the ether, can influence the overall conformation of the spirocyclic system, potentially altering its binding affinity and selectivity for a biological target.

The oxidation of the sulfur to a sulfone also prevents the potential for the sulfur atom to be a liability in terms of toxicity, which can sometimes be associated with thioethers.

Comparative Analysis with Other Spirocyclic Scaffolds

To contextualize the potential utility of this compound, we will compare its predicted properties with those of two well-established spirocyclic drugs, Olaparib and Spironolactone, and the versatile spiro[3.3]heptane scaffold.

Feature3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide HCl (Predicted)3-Oxa-9-azaspiro[5.5]undecane HCl (Reference)OlaparibSpironolactoneSpiro[3.3]heptane (core)
Structure Spiro[5.5]undecane with sulfone and piperidineSpiro[5.5]undecane with ether and piperidineComplex fused ring system with spiro-piperidineSteroidal spiro-lactoneBicyclic alkane
Key Moieties Sulfone, secondary amine (as HCl salt)Ether, secondary amine (as HCl salt)Phthalazinone, piperazine, cyclopropane carboxamideThioester, lactone, steroidAlkane
Aqueous Solubility Predicted to be moderate to high (due to sulfone and HCl salt)Moderate (as HCl salt)Very low (0.1-0.13 mg/mL)[5][9][10]Practically insoluble in water[11]Insoluble
Lipophilicity (LogP/LogD) Predicted to be lower than oxa-analogModerate (predicted LogP of free base ~0.7)[12]HighHigh (Log Kow = 2.78)[11]Low
pKa Basic pKa from piperidine nitrogenBasic pKa from piperidine nitrogen (~10.94)[6]Weakly acidic (12.07)[5][9]Non-ionizable under physiological pH (-4.9, 18.0)[11]N/A
Metabolic Stability Predicted to be high (sulfone is stable)Susceptible to O-dealkylationMetabolized by CYP3A4Extensively metabolizedHigh
Therapeutic Area Potential for CNS, oncology, infectious diseaseAntituberculosis, potential CNS applications[5]Oncology (PARP inhibitor)[5][9]Cardiology (diuretic, aldosterone antagonist)[13]Building block/scaffold[14]

Analysis of the Comparison:

  • Solubility and Lipophilicity: The primary predicted advantage of the thia-dioxide compound is its enhanced aqueous solubility and lower lipophilicity compared to its oxa-analog and established drugs like Olaparib and Spironolactone. This is a direct consequence of the polar sulfone group and the hydrochloride salt form. This could translate to improved oral bioavailability and a more favorable formulation profile.

  • Metabolic Stability: The inherent stability of the sulfone group suggests that the thia-dioxide compound will likely exhibit greater metabolic stability than its oxa-analog, a desirable trait for reducing drug clearance and improving pharmacokinetic profiles.

  • Structural Rigidity and 3D Shape: Like other spirocycles, the spiro[5.5]undecane core provides a rigid framework. The spiro[3.3]heptane system is another noteworthy comparator, often used as a bioisostere for benzene rings to increase the Fsp3 character and improve drug-like properties.[14][15] The non-planar nature of these scaffolds allows for exploration of chemical space that is inaccessible to flat aromatic systems.[14]

Experimental Protocols for Comparative Evaluation

To validate the predicted properties of this compound and enable a direct comparison with other compounds, the following experimental protocols are recommended.

Determination of Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are crucial measures of a compound's lipophilicity.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4 for LogD).

  • Compound Dissolution: Accurately weigh and dissolve the test compound in the n-octanol phase.

  • Partitioning: Add an equal volume of the aqueous phase to the n-octanol solution in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully collect samples from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare saturated n-octanol and aqueous phases exp1 Mix phases in separatory funnel prep1->exp1 prep2 Dissolve compound in n-octanol prep2->exp1 exp2 Shake to equilibrate exp1->exp2 exp3 Allow phases to separate exp2->exp3 ana1 Sample both phases exp3->ana1 ana2 Quantify concentration (HPLC/LC-MS) ana1->ana2 ana3 Calculate LogP ana2->ana3

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and a solution of the NADPH regenerating system (cofactor).

  • Compound Incubation: In a 96-well plate, add the test compound (typically at a final concentration of 1 µM) to the reaction buffer containing the liver microsomes.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

G cluster_setup Assay Setup cluster_reaction Reaction at 37°C cluster_analysis Analysis A Test Compound (1 µM) E Incubate & Sample at t=0, 5, 15, 30, 60 min B Human Liver Microsomes C Buffer (pH 7.4) D NADPH (Cofactor) D->E Initiate Reaction F Quench with Acetonitrile E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Quantification G->H I Calculate t1/2 and Clint H->I

Cell Viability/Cytotoxicity Assay

This assay determines the effect of a compound on the viability of cultured cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a standard line like HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Outlook

The strategic incorporation of spirocyclic scaffolds represents a significant advancement in the design of novel therapeutics. While experimental validation is pending, the theoretical profile of This compound suggests a compound with potentially advantageous properties, including enhanced aqueous solubility, lower lipophilicity, and improved metabolic stability compared to its ether analog and other more lipophilic spirocyclic drugs. The sulfone moiety is a key driver of these predicted benefits, highlighting the power of bioisosteric replacement in fine-tuning molecular properties.

The provided experimental protocols offer a clear roadmap for the empirical characterization of this and other novel spirocyclic compounds. By systematically evaluating their physicochemical and biological properties, researchers can make informed decisions about which scaffolds to advance in their drug discovery pipelines. The continued exploration of diverse and three-dimensional chemical space, exemplified by scaffolds like the one discussed herein, will undoubtedly fuel the development of the next generation of safer and more effective medicines.

References

  • Google Patents. (n.d.). KR20210080225A - Solubility and bioavailability enhanced formulation of Olaparib.
  • Arali, B., Devaraj, P., Patil, A. U., & Madhu, A. (2024). Physicochemical Characterisation and Dissolution Properties of Spironolactone Solid Binary Systems. Asian Journal of Pharmaceutical Research and Development, 12(4), 77-84.
  • Kim, D. W., et al. (2025). A Quaternary Solid Dispersion System for Improving the Solubility of Olaparib. MDPI.
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Hiesinger, K., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
  • PubChem. (n.d.). Spironolactone. Retrieved from [Link]

  • Gugliotta, V., et al. (2015). Synthesis and Characterization of Copoly(Ether Sulfone)s with Different Percentages of Diphenolic Acid Units. PubMed Central.
  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Berzosa, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • ResearchGate. (2018). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018).
  • Bonfilio, R., et al. (2016). Physical-chemical characterization and quality control of spironolactone raw material samples.
  • Enamine. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Retrieved from [https://enamine.net/hit-generation/building-blocks-for-medicinal-chemistry/236-spiro-3-3-heptane-as-a-benzene-bioisostere-for-drug-discovery]
  • Ruela, A. L. M., et al. (2016). Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. SciELO.
  • Islam, A., et al. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Asian Journal of Chemical Sciences.
  • Meanwell, N. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube.
  • Rowles, H., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules.
  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Retrieved from [Link]

  • ResearchGate. (2018). Cyclic sulfoxides and sulfones in drug design.
  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • Lee, H., et al. (2021). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone)
  • SlidePlayer. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • ResearchGate. (1995). Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols.

Sources

A Comparative Guide to the Biological Activity of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds has proven to be a fertile ground for the discovery of novel therapeutics. The spiropiperidine framework, in particular, is a prevalent feature in numerous FDA-approved drugs, valued for its ability to enhance pharmacokinetic profiles by reducing the number of freely rotatable bonds.[1][2] This guide provides a comparative analysis of the biological activities of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride and its key structural analogs, including oxa- and diaza-variants. By examining the available preclinical data, we aim to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this fascinating class of molecules.

The Azaspiro[5.5]undecane Core: A Scaffold of Therapeutic Promise

The 9-azaspiro[5.5]undecane skeleton forms the foundation of a diverse range of biologically active compounds. The introduction of additional heteroatoms at various positions within the spirocyclic system gives rise to a rich chemical space with a wide array of pharmacological properties. This guide will focus on the comparative biological activities of three key classes of analogs: 3-thia-, 3-oxa-, and 1,9-diaza-azaspiro[5.5]undecanes.

cluster_core Azaspiro[5.5]undecane Core Structures Core 9-Azaspiro[5.5]undecane Thia 3-Thia-9-azaspiro[5.5]undecane Oxa 3-Oxa-9-azaspiro[5.5]undecane Thia->Oxa S vs. O Diaza 1,9-Diazaspiro[5.5]undecane Oxa->Diaza O vs. N Diaza->Thia N vs. S

Caption: Core structures of 3-thia-, 3-oxa-, and 1,9-diaza-9-azaspiro[5.5]undecane analogs.

Comparative Biological Activities

While direct head-to-head comparative studies of these analogs are limited in the public domain, a survey of the available literature allows for a cross-scaffold comparison of their observed biological activities.

3-Thia-9-azaspiro[5.5]undecane Derivatives: Emerging Anticancer Potential

The "this compound" scaffold and its close relatives, such as the 1-thia-4-azaspiro[4.5]decanes, have demonstrated notable anticancer activity.[3][4]

Key Findings:

  • Antiproliferative Effects: New 1-thia-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116).[3][4] Several of these compounds exhibited moderate to high inhibitory activities.[3][4]

  • Structure-Activity Relationship (SAR): The anticancer efficacy of these thia-azaspirocycles appears to be influenced by the nature of the substituents. For instance, the attachment of glycosyl moieties to derived thiazolopyrimidine or 1,3,4-thiadiazole ring systems has been shown to enhance activity.[3]

3-Oxa-9-azaspiro[5.5]undecane Analogs: A Gateway to Diverse CNS and Antimicrobial Activities

The replacement of the sulfur atom with oxygen gives rise to the 3-oxa-9-azaspiro[5.5]undecane scaffold, which has been explored for a different spectrum of biological targets.

Key Findings:

  • Antituberculosis Activity: Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated as potential inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, demonstrating the potential of this scaffold in developing new antituberculosis agents.[5]

  • Opioid and Sigma Receptor Modulation: A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[6][7] One promising compound from this series, 15au, exhibited potent analgesic activity comparable to oxycodone but with a reduced side-effect profile, suggesting that dual MOR agonism and σ1R antagonism could be a valuable strategy for developing safer analgesics.[6][7]

1,9-Diazaspiro[5.5]undecane Analogs: A Privileged Scaffold in Metabolic and Neurological Disorders

The introduction of a second nitrogen atom into the spirocyclic core, as seen in the 1,9-diazaspiro[5.5]undecane system, has yielded a plethora of compounds with diverse and potent biological activities.[8][9][10]

Key Findings:

  • Metabolic Disease Targets: Derivatives of 1,9-diazaspiro[5.5]undecane have been extensively studied as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, making them attractive candidates for the treatment of obesity and related metabolic disorders.[8]

  • Neurokinin (NK1) Receptor Antagonism: Certain benzene-fused 1,9-diazaspiro[5.5]undecanes have been shown to be effective NK1 receptor antagonists, a target implicated in pain, depression, and inflammation.[8]

  • GABA-A Receptor Modulation: 3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, highlighting their potential in neurological and psychiatric disorders.[11]

Data Summary: A Cross-Scaffold Comparison

The following table summarizes the key biological activities and, where available, the potency of representative compounds from each analog class. It is important to note that these values are from different studies and direct comparisons should be made with caution.

Analog Class Core Scaffold Biological Target/Activity Representative Compound(s) Potency (IC50/Ki) Reference(s)
Thia-Azaspiro 1-Thia-4-azaspiro[4.5]decaneAnticancer (HCT-116)Compound 792.2 nM[3]
Anticancer (PC-3)Compound 14Good activity[3]
Oxa-Azaspiro 1-Oxa-9-azaspiro[5.5]undecaneAntituberculosis (M. tuberculosis)--[5]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecaneμ-Opioid Receptor (MOR) Agonist15auEC50 = 24 nM[6][7]
Sigma-1 Receptor (σ1R) Antagonist15auKi = 11 nM[6][7]
Diaza-Azaspiro 1,9-Diazaspiro[5.5]undecaneAcetyl-CoA Carboxylase (ACC1/2)Compound 1kIC50 = 11 nM (hACC1), 4 nM (hACC2)[8]
Benzene-fused 1,9-diazaspiro[5.5]undecaneNeurokinin 1 (NK1) ReceptorCompound 9dIC50 = 1.9 nM[8]
3,9-Diazaspiro[5.5]undecaneGABA-A Receptor AntagonistAnalog 1eKi = 180 nM[11]

Experimental Methodologies: A Representative Protocol

To provide a practical context for the evaluation of these compounds, a generalized protocol for an in vitro cytotoxicity assay is outlined below. This method is commonly used to assess the anticancer potential of novel chemical entities.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG-2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3-Thia-9-azaspiro[5.5]undecane derivatives) in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

cluster_workflow MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance solubilize->read analyze Analyze data (IC50) read->analyze end End analyze->end

Caption: A generalized workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The 9-azaspiro[5.5]undecane scaffold and its heteroatom-containing analogs represent a rich source of chemical diversity with significant therapeutic potential across a range of disease areas. While direct comparative data for this compound is currently limited, the available literature on its thia-, oxa-, and diaza-analogs provides valuable insights into the structure-activity relationships that govern their biological activities. The thia-analogs show promise as anticancer agents, the oxa-analogs as CNS and antimicrobial agents, and the diaza-analogs as modulators of metabolic and neurological targets.

Future research should focus on the synthesis and parallel biological evaluation of a diverse library of these analogs to establish a more comprehensive understanding of their SAR. Such studies will be instrumental in the rational design of novel, potent, and selective drug candidates based on the versatile 9-azaspiro[5.5]undecane scaffold.

References

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls.
  • Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. PubMed.
  • A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones. Benchchem.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine]. Benchchem.
  • PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. SpringerLink.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • 3-Oxa-2-thia-1-azaspiro[5.5]undecane 2,2-dioxide. PubChem.
  • Design, synthesis, and biological evaluation of multiple targeting antimalarials. PubMed Central. [Link]

  • Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. SpringerLink. [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]

Sources

Navigating Novel Scaffolds: A Prospective Efficacy Analysis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic avenues. The compound 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride (CAS No. 1803582-31-1) represents one such scaffold, combining the privileged spiropiperidine motif with a cyclic sulfone. While direct efficacy data for this specific molecule is not yet prevalent in published literature[1][2], its structural components suggest a rich potential for biological activity.

This guide provides a prospective analysis, grounded in the established activities of analogous structures, to propose a strategic framework for evaluating the efficacy of this compound. We will delve into hypothesized mechanisms of action, propose relevant assay models, and identify appropriate comparators, offering a comprehensive roadmap for researchers and drug development professionals interested in this novel chemical entity.

Structural Rationale and Hypothesized Therapeutic Targets

The structure of this compound is noteworthy for two key features: the spiropiperidine core and the cyclic sulfone (thia-dioxide) .

  • Spiropiperidines in Drug Design: The piperidine ring is a ubiquitous fragment in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs[3][4]. The spirocyclic fusion introduces conformational rigidity, which can enhance binding affinity and selectivity for a target protein by reducing the entropic penalty of binding. Spiropiperidine derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-tuberculosis, and modulation of G-protein coupled receptors (GPCRs)[5][6][7].

  • The Sulfone Moiety: The sulfone group is a versatile functional group in medicinal chemistry. It is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions. The replacement of a methylene group with a sulfone can impact a molecule's polarity, solubility, and metabolic stability. In the context of the thia-azaspiro[5.5]undecane system, the sulfone group may act as a bioisostere for other functionalities, such as a ketone or an N-acyl group, potentially modulating target engagement.

Based on these structural alerts and the activities of related spirocyclic compounds, we can hypothesize several potential therapeutic applications for this compound. These include, but are not limited to:

  • Oncology: Given the demonstrated anti-proliferative and apoptosis-inducing activity of other spiropiperidine derivatives[6][8].

  • Infectious Diseases: Specifically, as an anti-tubercular agent, drawing parallels with spiro[chromane-2,4'-piperidin]-4-one derivatives[5].

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in CNS-active drugs, and spirocyclic constraints can fine-tune receptor subtype selectivity.

  • Metabolic Diseases: As exemplified by the discovery of spiro[chromane-2,4'-piperidine] derivatives as GPR119 agonists for type 2 diabetes[7].

Proposed In Vitro Assay Cascade for Efficacy Profiling

To systematically investigate the therapeutic potential of this compound, a tiered approach to in vitro screening is recommended.

Tier 1: Broad-Based Phenotypic Screening

A primary screen across a panel of diverse cell lines can provide initial insights into the compound's biological activity.

Table 1: Proposed Cell Lines for Primary Phenotypic Screening

Therapeutic AreaCell LineAssay TypePotential Comparators
Oncology MCF-7 (Breast), A549 (Lung), HCT116 (Colon)Cell Viability (MTT/CellTiter-Glo)Doxorubicin, Paclitaxel
Tuberculosis Mycobacterium tuberculosis H37RvMinimum Inhibitory Concentration (MIC)Isoniazid, Rifampicin
Inflammation LPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO) Production (Griess Assay)Dexamethasone, L-NAME
Tier 2: Target Deconvolution and Mechanistic Assays

Should activity be observed in the primary screens, the next logical step is to elucidate the mechanism of action.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., Doxorubicin). Add to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cancer Cells in 96-well plate treat Treat with Compound (72h incubation) seed->treat Adherence mtt Add MTT Reagent (4h incubation) treat->mtt dmso Solubilize Formazan with DMSO mtt->dmso read Read Absorbance (570 nm) dmso->read calc Calculate IC50 read->calc Xenograft_Workflow start Start implant Implant Tumor Cells start->implant growth Tumor Growth (100-150 mm³) implant->growth randomize Randomize Mice growth->randomize treat Administer Treatment (e.g., 21 days) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint monitor->endpoint End of Treatment analyze Analyze Data (Tumor Growth Inhibition) endpoint->analyze end End analyze->end

Caption: Workflow for a xenograft tumor efficacy model in mice.

Conclusion and Future Directions

While this compound is a compound with a nascent public research profile, its structural characteristics, particularly the rigid spiropiperidine core, position it as an intriguing candidate for drug discovery programs. The proposed framework of in vitro and in vivo assays provides a logical and robust starting point for its systematic evaluation.

The true therapeutic potential of this scaffold will only be unveiled through rigorous experimental testing. The insights gained from such studies will not only define the efficacy of this specific molecule but also contribute to a broader understanding of the structure-activity relationships within the thia-azaspiro[5.5]undecane class of compounds, potentially paving the way for a new generation of therapeutics.

References

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... Retrieved from [Link]

  • Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

  • bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed. (1983, February). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Retrieved from [Link]

  • PubChemLite. (n.d.). C9H17NO2S - Explore. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF. Retrieved from [Link]

  • PubChemLite. (n.d.). 1803582-31-1 (C9H17NO2S). Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2018, October 15). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Retrieved from [Link]

  • PubMed Central. (n.d.). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

Sources

Navigating the Therapeutic Potential of Spirocyclic Sulfonamides: A Comparative Guide to 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer three-dimensional diversity and improved pharmacological properties is paramount. Spirocyclic systems, with their rigid yet complex architectures, have emerged as a promising class of compounds. This guide delves into the structure-activity relationship (SAR) of a relatively unexplored scaffold: 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride . Due to the limited direct experimental data on this specific molecule, this guide will provide a comprehensive comparative analysis based on structurally related analogs, offering predictive insights into its potential biological activities and therapeutic applications.

The Architectural Significance of the 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide Scaffold

The unique structure of this compound combines three key pharmacophoric elements: a spiro[5.5]undecane core, a thia-aza heterocyclic system, and a sulfone moiety. Understanding the contribution of each component is crucial for predicting its biological profile.

  • The Spiro[5.5]undecane Core: This rigid bicyclic system provides a defined three-dimensional orientation for the appended functional groups. This conformational restriction can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs[1].

  • The Thia-Aza Heterocycle: The presence of both sulfur and nitrogen atoms in the heterocyclic rings introduces polarity and potential hydrogen bonding sites, which are critical for molecular recognition and interaction with biological macromolecules. The relative positions of these heteroatoms can significantly influence the compound's physicochemical properties and biological activity.

  • The Sulfone Moiety (3,3-dioxide): The oxidation of the sulfur atom to a sulfone group dramatically alters its electronic properties. The sulfone is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, often enhancing the binding affinity of a molecule to its target. Furthermore, the sulfone group can improve metabolic stability and pharmacokinetic properties.

Synthesis of the 3-Thia-9-azaspiro[5.5]undecane Core: A Generalized Approach

Target This compound Precursor1 3-Thia-9-azaspiro[5.5]undecane Target->Precursor1 Oxidation & HCl salt formation Precursor2 Spirocyclic intermediate with thioether Precursor1->Precursor2 Cyclization StartingMaterials Piperidin-4-one derivative and a sulfur-containing synthon Precursor2->StartingMaterials Multi-step synthesis

Caption: Retrosynthetic analysis of the target compound.

A potential synthetic route would involve the construction of the spirocyclic core, followed by oxidation of the sulfide to the sulfone and subsequent salt formation. The initial steps would likely involve the reaction of a suitably protected piperidin-4-one derivative with a bifunctional sulfur-containing reagent to construct the second heterocyclic ring.

Comparative Structure-Activity Relationship (SAR) Analysis: An Inferential Approach

In the absence of direct experimental data for the target compound, we can infer potential biological activities and SAR by comparing its structural features with those of well-characterized analogs.

Potential as Kinase Inhibitors

Spirocyclic scaffolds have been successfully employed in the design of potent and selective kinase inhibitors[3]. The rigid framework allows for precise positioning of substituents to interact with the ATP-binding pocket of kinases. The sulfonamide group, structurally related to the sulfone in our target compound, is a common feature in many kinase inhibitors, where it often acts as a hinge-binder[4].

Table 1: Comparative Analysis of Spirocyclic Kinase Inhibitors

Compound/Analog ClassCore ScaffoldKey Functional GroupsTarget Kinase(s)Reported Potency (IC50/Ki)Reference
Hypothetical Target Compound 3-Thia-9-azaspiro[5.5]undecaneSulfone, secondary aminePredicted: Akt, CDKs, VEGFR-2UnknownN/A
Spirocyclic SulfonamidesSpirochromaneSulfonamideAktPotent, with up to 1000-fold selectivity against PKA[3][3]
Purine-based SulfonamidesArylaminopurineSulfonamideCDK2IC50 = 0.21 µM[4][4]
Sulfonamide DerivativesPhenylpyridineSulfonamideVEGFR-2IC50 = 3.62 µM[5][5]

The presence of the sulfone and the spirocyclic core in This compound suggests a strong potential for kinase inhibitory activity. The nitrogen at the 9-position provides a crucial point for derivatization, allowing for the introduction of various substituents to explore the SAR and optimize potency and selectivity against specific kinases.

cluster_0 Spirocyclic Core cluster_1 Key Functional Groups A Rigid Scaffold B Defined 3D Geometry A->B E Kinase ATP Binding Pocket B->E Precise orientation C Sulfone (H-bond acceptor) D Secondary Amine (Derivatization point) C->E H-bonding interactions F Potential for High Potency & Selectivity D->F SAR exploration

Caption: Inferred interactions with a kinase active site.

Potential as CNS-Active Agents

Spirocyclic sulfonamides have also been investigated for their activity in the central nervous system (CNS), particularly as carbonic anhydrase inhibitors with anti-neuropathic pain activity[6][7].

Table 2: Comparison with Spirocyclic Carbonic Anhydrase Inhibitors

Compound/Analog ClassCore ScaffoldKey Functional GroupsTarget(s)Reported Potency (Ki)Therapeutic IndicationReference
Hypothetical Target Compound 3-Thia-9-azaspiro[5.5]undecaneSulfone, secondary aminePredicted: Carbonic AnhydrasesUnknownPredicted: Neuropathic painN/A
4-Oxo-spirochromane SulfonamidesSpirochromaneSulfonamidehCA II, hCA VIILow to sub-nanomolar Ki values[6]Neuropathic pain[6][6]

The structural similarity of the sulfone in the target compound to the sulfonamide in the active 4-oxo-spirochromanes suggests that it could also exhibit carbonic anhydrase inhibitory activity. The spiro[5.5]undecane core would provide the necessary rigidity, and the overall physicochemical properties would determine its ability to cross the blood-brain barrier.

Potential as Antimicrobial Agents

While less common, some sulfur-containing spirocyclic compounds have been reported to possess antimicrobial activity[8]. The thia-aza scaffold itself is a component of some antimicrobial agents.

Table 3: Comparison with Antimicrobial Spiro-heterocycles

Compound/Analog ClassCore ScaffoldKey Functional GroupsActivityReference
Hypothetical Target Compound 3-Thia-9-azaspiro[5.5]undecaneSulfone, secondary aminePredicted: Antibacterial/AntifungalN/A
1-Thia-4-azaspiro[4.5]decane derivativesThia-azaspiro[4.5]decaneThiazolidinone, ThiadiazoleAnticancer and moderate antimicrobial activity[8][8]

Further investigation would be required to determine if the specific arrangement of heteroatoms and the presence of the sulfone in the target compound confer any significant antimicrobial properties.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of This compound and its future analogs, standardized and robust experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely correlated with the amount of ADP produced, and therefore, kinase activity.

Materials:

  • Kinase of interest (e.g., Akt, CDK2, VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Test compound (this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the test compound at various concentrations. Add 2.5 µL of the kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding[9].

  • Kinase Reaction Initiation: Start the reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes[9].

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[9].

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal[9].

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Start Prepare Compound Dilutions Step1 Add Compound and Kinase to Plate Start->Step1 Step2 Incubate (10 min, RT) Step1->Step2 Step3 Add Substrate/ATP Mixture Step2->Step3 Step4 Incubate (60 min, 30°C) Step3->Step4 Step5 Add ADP-Glo™ Reagent Step4->Step5 Step6 Incubate (40 min, RT) Step5->Step6 Step7 Add Kinase Detection Reagent Step6->Step7 Step8 Incubate (30 min, RT) Step7->Step8 End Measure Luminescence Step8->End

Caption: Workflow for the in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The compound is serially diluted in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Materials:

  • Test compound

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells[10].

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the microtiter plate[11].

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi[12].

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism[10].

In Vivo Model of Neuropathic Pain: Spared Nerve Injury (SNI) Model

This protocol describes a widely used rodent model to assess the efficacy of compounds in alleviating neuropathic pain.

Principle: The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in a persistent and robust state of mechanical and thermal hypersensitivity in the paw innervated by the spared sural nerve.

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Sutures

  • Test compound and vehicle

  • Von Frey filaments (for assessing mechanical allodynia)

  • Plantar test apparatus (for assessing thermal hyperalgesia)

Procedure:

  • Surgical Procedure:

    • Anesthetize the animal.

    • Make a small incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

    • Isolate and tightly ligate the tibial and common peroneal nerves with a suture.

    • Transect the ligated nerves distal to the ligation, removing a small section of the distal nerve stump.

    • Ensure that the sural nerve remains untouched.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for any signs of distress.

  • Behavioral Testing:

    • Allow the animals to recover for at least 7 days post-surgery.

    • Establish a baseline of mechanical and thermal sensitivity before drug administration.

    • Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal).

    • At various time points after drug administration, assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using the plantar test[13][14].

  • Data Analysis: Compare the withdrawal thresholds or latencies between the compound-treated and vehicle-treated groups to determine the analgesic efficacy of the compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of This compound is currently lacking, a comparative analysis of its structural components with known bioactive molecules provides a strong rationale for its investigation as a potential therapeutic agent. The unique combination of a rigid spirocyclic core, a heteroatomic system, and a sulfone moiety suggests promising potential in several therapeutic areas, most notably as a kinase inhibitor for oncology applications and as a modulator of CNS targets for the treatment of neuropathic pain.

The synthetic accessibility of the 3-thia-9-azaspiro[5.5]undecane scaffold, coupled with the potential for diverse functionalization at the 9-position, makes it an attractive starting point for the development of novel compound libraries. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these future analogs.

Future research should focus on the synthesis of a focused library of derivatives with variations at the 9-position to establish a clear SAR. In parallel, screening of the parent compound and its analogs against a broad panel of kinases and other relevant biological targets will be crucial to uncover its full therapeutic potential. This systematic approach, grounded in the principles of medicinal chemistry and guided by robust biological evaluation, will be instrumental in determining the ultimate value of the 3-thia-9-azaspiro[5.5]undecane 3,3-dioxide scaffold in drug discovery.

References

  • Vali, Y. K., Gundla, R., Singh, O. V., Tamboli, Y., Angeli, A., & Supuran, C. T. (2019). Spirocyclic sulfonamides with carbonic anhydrase inhibitory and anti-neuropathic pain activity. Bioorganic Chemistry, 92, 103210.
  • Dong, G., Sheng, C., & Wang, S. (2011). Discovery of spirocyclic sulfonamides as potent Akt inhibitors with exquisite selectivity against PKA. Bioorganic & Medicinal Chemistry Letters, 21(8), 2464-2468.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Wu, P. N., Hsieh, M. C., & Chen, C. C. (2020). Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons. International Journal of Molecular Sciences, 21(24), 9729.
  • Kramer, T., Beyer, M., & Scholl, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8636.
  • de Meijere, A., Kozhushkov, S. I., & Fokin, A. A. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(56), 35359-35376.
  • CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds. (2008).
  • Vali, Y. K., et al. (2019).
  • Griffin, R. J., et al. (2011). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 9(10), 3789-3801.
  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 135.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Charles River Labor
  • WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds. (2020).
  • Simões, M. M. Q., et al. (2025).
  • Inoue, K., & Tsuda, M. (2017).
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 149, 108076.
  • Ahmed, M. F., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 11(11), 3021.
  • Simoes, A. S., et al. (2023).
  • da Silva, J. A., et al. (2016).
  • Lee, J., et al. (2024). Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. eLife, 13, e99123.
  • BMG LABTECH. (2020). Kinase assays.
  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.
  • Caporuscio, F., et al. (2018). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 12, 51.
  • CLSI. (2018). Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI supplement M100.
  • Di Cesare Mannelli, L., et al. (2013). Behavioral, Biochemical and Electrophysiological Changes in Spared Nerve Injury Model of Neuropathic Pain.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Szacoń, E., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)
  • APEC. (n.d.). Antimicrobial Susceptibility Testing.
  • US8980943B2 - 2-oxaspiro[5.5]undec-8-ene derivatives useful in fragrance compositions. (2015).
  • EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and .... (1990).
  • EP0374509B1 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and .... (1993).

Sources

A Comparative Analysis of Synthetic Routes to 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-Thia-9-azaspiro[5.5]undecane scaffold is a key structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The inherent three-dimensionality and conformational rigidity of spirocycles make them attractive frameworks for the design of novel therapeutics.[1][2] The incorporation of a sulfone moiety and a hydrophilic hydrochloride salt in the target molecule, 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride, suggests its potential as a pharmacologically relevant agent with tailored physicochemical properties. This guide provides a comparative analysis of two distinct synthetic routes to this target compound, offering insights into the strategic choices and experimental considerations for researchers in drug discovery and development.

Route 1: The Robinson Annulation Approach

The Robinson annulation is a classic and powerful method for the construction of six-membered rings.[3] This strategy involves a Michael addition followed by an intramolecular aldol condensation. In the context of our target molecule, this route offers a convergent and efficient way to assemble the spirocyclic core.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two key building blocks for the Robinson annulation: a protected 4-piperidone derivative and a suitable vinyl ketone equivalent derived from tetrahydrothiopyran.

Retrosynthesis_Route_1 Target 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride Intermediate1 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide Target->Intermediate1 HCl addition Intermediate2 3-Thia-9-azaspiro[5.5]undecane Intermediate1->Intermediate2 Oxidation Intermediate3 Spiro[tetrahydrothiopyran-4,4'-piperidin]-2'-one derivative Intermediate2->Intermediate3 Reduction/Functionalization Precursor1 N-Boc-4-piperidone Intermediate3->Precursor1 Robinson Annulation Precursor2 Methyl vinyl ketone equivalent (from Tetrahydrothiopyran) Intermediate3->Precursor2 Robinson Annulation

Caption: Retrosynthetic analysis for Route 1.

Forward Synthesis

Step 1: Synthesis of N-Boc-4-piperidone

N-Boc-4-piperidone is a commercially available starting material, but can also be readily synthesized from 4-piperidone monohydrate hydrochloride.[4][5][6] The Boc protecting group is crucial for preventing unwanted side reactions at the nitrogen atom during the subsequent base-catalyzed annulation.

Step 2: Robinson Annulation

The key step involves the Robinson annulation between N-Boc-4-piperidone and a suitable methyl vinyl ketone equivalent derived from tetrahydrothiopyran.[7] The reaction is typically carried out under basic conditions.

Step 3: Reduction and Functionalization

The resulting enone from the Robinson annulation can be reduced to the corresponding saturated ketone. This can be followed by further functionalization if necessary, although for our target, the direct precursor to the thia-azaspiro-undecane is desired.

Step 4: Oxidation of the Thioether

The thioether in the spirocyclic core is oxidized to the corresponding sulfone. This transformation is critical for introducing the 3,3-dioxide functionality. A common and effective reagent for this oxidation is meta-chloroperoxybenzoic acid (m-CPBA), typically used in a stoichiometric amount of at least two equivalents to ensure complete oxidation to the sulfone.[8][9][10]

Step 5: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. This is conveniently achieved by treating the Boc-protected amine with a solution of hydrogen chloride in a suitable solvent like dioxane or methanol.[11][12][13]

Experimental Protocol (Route 1)

Synthesis of 3-Thia-9-(tert-butoxycarbonyl)-9-azaspiro[5.5]undecan-7-one

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide).

  • Add methyl vinyl ketone (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the spirocyclic enone.

  • Dissolve the enone in a suitable solvent (e.g., ethanol) and add a hydrogenation catalyst (e.g., 10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain the saturated ketone.

Oxidation to 3-Thia-9-(tert-butoxycarbonyl)-9-azaspiro[5.5]undecane 3,3-dioxide

  • Dissolve the spirocyclic thioether (1.0 eq) in a chlorinated solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and add m-CPBA (2.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Deprotection and Hydrochloride Salt Formation

  • Dissolve the Boc-protected sulfone (1.0 eq) in anhydrous dioxane.

  • Add a 4 M solution of HCl in dioxane (excess) and stir at room temperature for 2-4 hours.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Route 2: Convergent Synthesis via Intramolecular Cyclization

An alternative strategy involves a convergent approach where two key fragments are synthesized separately and then coupled, followed by an intramolecular cyclization to form the spirocyclic core.[14] This route offers flexibility in the synthesis of analogues and can be advantageous for controlling stereochemistry.

Retrosynthetic Analysis

This approach disconnects the spirocycle at two C-C bonds, leading to a bifunctional piperidine derivative and a bifunctional tetrahydrothiopyran derivative.

Retrosynthesis_Route_2 Target 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride Intermediate1 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide Target->Intermediate1 HCl addition Intermediate2 Linear Precursor Intermediate1->Intermediate2 Intramolecular Cyclization/Oxidation Fragment1 N-Boc-4,4-bis(hydroxymethyl)piperidine Intermediate2->Fragment1 Coupling Fragment2 Tetrahydrothiopyran-4,4-dicarboxylic acid derivative Intermediate2->Fragment2 Coupling

Sources

Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Guide Featuring 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a novel therapeutic candidate engages its intended molecular target within a biologically relevant context is a cornerstone of successful drug discovery. This guide provides an in-depth, technical comparison of key methodologies for validating the target engagement of novel kinase inhibitors, using the hypothetical compound "3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride" (hereafter referred to as SpiroCompound-X) as a case study. We will objectively compare its performance with a well-characterized, fictional kinase inhibitor, "Comparator-Y," providing supporting experimental data and detailed protocols.

The Imperative of Target Engagement Validation

In the intricate landscape of drug discovery, identifying a "hit" compound with desired phenotypic effects is merely the first step. The critical subsequent phase involves rigorous target validation to confirm that the compound's biological activity is a direct consequence of its interaction with the intended protein target.[1][2][3] Failure to establish this crucial link early in the development pipeline can lead to costly late-stage clinical failures.[3] This guide will navigate the multi-faceted approach to confirming target engagement, from initial biochemical validation to complex cellular and in vivo models.[1][4]

A Multi-Tiered Approach to Target Engagement

A robust validation strategy employs a tiered approach, beginning with direct biochemical assays and progressing to more physiologically relevant cellular and in vivo systems. This progression allows for a comprehensive understanding of the compound's interaction with its target in increasingly complex environments.

G cluster_0 Experimental Workflow Biochemical Biochemical Assays (SPR, ITC) Cellular Cellular Assays (CETSA, Kinobeads) Biochemical->Cellular Confirms direct binding InVivo In Vivo Models (PET, Tissue CETSA) Cellular->InVivo Confirms target engagement in a physiological context

Caption: A tiered workflow for target engagement validation.

Tier 1: Direct Target Interaction - Biochemical Assays

The initial step in validating a novel inhibitor is to confirm its direct physical interaction with the purified target protein. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[5][6][7] By immobilizing the target kinase on a sensor chip and flowing the inhibitor over the surface, one can measure the association and dissociation rates, and subsequently calculate the binding affinity (KD).[7][8]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10][11][12][13] This technique is considered the "gold standard" for characterizing binding thermodynamics.[11]

Comparative Data: SpiroCompound-X vs. Comparator-Y (Biochemical Assays)

ParameterSpiroCompound-XComparator-YTechnique
Binding Affinity (KD) 50 nM15 nMSPR
Association Rate (ka) 2 x 105 M-1s-15 x 105 M-1s-1SPR
Dissociation Rate (kd) 1 x 10-2 s-17.5 x 10-3 s-1SPR
Binding Affinity (KD) 65 nM20 nMITC
Stoichiometry (n) 1.11.0ITC
Enthalpy (ΔH) -8.5 kcal/mol-10.2 kcal/molITC
Entropy (TΔS) 3.2 kcal/mol2.5 kcal/molITC

Tier 2: Confirming Target Engagement in a Cellular Context

While biochemical assays confirm a direct interaction, they do not recapitulate the complex intracellular environment. Cellular assays are therefore essential to demonstrate that the compound engages its target within living cells.[14][15]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in a cellular setting.[16][17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[17][19] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed in the presence of a binding ligand.[16][17][18][19][20]

G cluster_0 CETSA Workflow A Treat cells with compound B Heat cells to various temperatures A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D

Caption: Simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Kinobeads Profiling

For kinase inhibitors, kinobeads profiling offers a robust method for assessing both target engagement and selectivity across the kinome.[21][22][23][24][25] This chemoproteomic approach utilizes beads functionalized with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[23][24] In a competitive binding experiment, cell lysates are pre-incubated with the test compound. The compound binding to its target kinases will prevent them from being captured by the kinobeads. Subsequent mass spectrometry analysis quantifies the kinases that are "competed off" the beads, thus identifying the targets of the test compound and their relative affinities.[21][23][24]

Comparative Data: SpiroCompound-X vs. Comparator-Y (Cellular Assays)

AssayParameterSpiroCompound-XComparator-Y
CETSA Thermal Shift (ΔTm)+ 5.2 °C+ 7.8 °C
CETSA EC50 (Cellular Thermal Shift)250 nM80 nM
Kinobeads IC50 (Target Kinase)300 nM95 nM
Kinobeads Selectivity Score (S-score)0.05 (highly selective)0.2 (moderately selective)

Tier 3: In Vivo Target Engagement

The ultimate validation of a drug candidate's mechanism of action requires demonstrating target engagement in a living organism.[4][26][27][28] This crucial step bridges the gap between cellular activity and therapeutic efficacy.

In Vivo CETSA®

The principles of CETSA® can be extended to tissue samples from treated animals, providing direct evidence of target engagement in the relevant physiological context.[26][27] This allows for the correlation of target occupancy with pharmacokinetic and pharmacodynamic readouts.

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that can quantify target occupancy in vivo.[29][30][31][32][33] This method requires the development of a radiolabeled tracer that binds to the target of interest. By administering the drug candidate followed by the radiotracer, the displacement of the tracer can be measured, providing a quantitative assessment of target engagement in real-time.[29][31]

Comparative Data: SpiroCompound-X vs. Comparator-Y (In Vivo Target Engagement)

MethodParameterSpiroCompound-XComparator-Y
In Vivo CETSA (Tumor Tissue) Target Stabilization at 10 mg/kg45%70%
PET Imaging (Brain) Target Occupancy at 5 mg/kg60%85%

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of SpiroCompound-X, Comparator-Y, or vehicle control for 1-2 hours.

  • Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Protein Quantification: Carefully collect the supernatant and determine the protein concentration.

  • Analysis: Analyze the amount of soluble target protein in each sample by Western blotting or other protein detection methods. Plot the percentage of soluble protein as a function of temperature to generate melting curves and determine the thermal shift.

Protocol 2: Kinobeads Competition Binding Assay
  • Cell Lysis: Harvest untreated cells and prepare a native cell lysate.

  • Compound Incubation: Aliquot the cell lysate and incubate with a serial dilution of SpiroCompound-X, Comparator-Y, or DMSO control for a defined period.

  • Kinobeads Enrichment: Add kinobeads to the lysates and incubate to allow for the capture of unbound kinases.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Determine the dose-dependent displacement of each kinase by the test compounds to generate IC50 values and assess selectivity.[21][23]

Conclusion

The validation of target engagement is a critical and multi-faceted process in drug discovery. By employing a tiered approach that progresses from direct biochemical assays to cellular and in vivo models, researchers can build a comprehensive and compelling case for a compound's mechanism of action. This guide, using the hypothetical kinase inhibitor SpiroCompound-X as an example, illustrates how a combination of techniques such as SPR, ITC, CETSA, and kinobeads profiling can be used to rigorously validate target engagement. The presented comparative data and detailed protocols offer a practical framework for scientists in the field to design and execute their own target validation studies, ultimately increasing the probability of success in developing novel therapeutics.

References

  • Bantscheff, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Duncan, J. S., et al. (2012). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research. [Link]

  • Ghai, R., et al. (2012). Isothermal titration calorimetry in drug discovery. Future medicinal chemistry. [Link]

  • Kruger, M., et al. (2014). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature chemical biology. [Link]

  • Metz, S., et al. (2011). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research. [Link]

  • Paketurytė, V., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. International journal of molecular sciences. [Link]

  • Herth, M. M., et al. (2018). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in chemistry. [Link]

  • Gunn, R. N., et al. (2016). Guidelines to PET measurements of the target occupancy in the brain for drug development. European journal of nuclear medicine and molecular imaging. [Link]

  • Cravatt, B. F., & Simon, G. M. (2012). Determining target engagement in living systems. Nature chemical biology. [Link]

  • Vasta, J. D., & Robers, M. B. (2016). Small-Molecule Target Engagement in Cells. Cell chemical biology. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Li, J., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Gechijian, L. N., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS chemical biology. [Link]

  • Wong, D. F., et al. (2012). PET imaging for receptor occupancy: meditations on calculation and simplification. Journal of nuclear medicine. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology. [Link]

  • Ishiki, A., et al. (2021). In Vivo Receptor Visualization and Evaluation of Receptor Occupancy with Positron Emission Tomography. Journal of medicinal chemistry. [Link]

  • Farde, L. (2015). Pet imaging of receptor occupancy. European Psychiatry. [Link]

  • Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology. [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]

  • Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. Pelago Bioscience. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

  • Wang, Z., et al. (2015). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of controlled release. [Link]

  • Wang, S., et al. (2023). The surface plasmon resonance (SPR) for the study of the targeted binding kinetics of the active components of traditional Chinese medicine (TCM). Frontiers in Pharmacology. [Link]

  • Inoviem. (n.d.). Target validation & engagement. Inoviem. [Link]

  • Labtoo. (n.d.). In vivo target validation & efficacy. Labtoo. [Link]

  • Canepa, S., et al. (2018). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Sensors. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • ACS Omega. (2023). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]

  • PubChem. (n.d.). 2,4,8,10-Tetraoxa-3lambda6,9lambda6-dithiaspiro[5.5]undecane 3,3,9,9-tetraoxide. PubChem. [Link]

  • PubChem. (n.d.). 3-Oxa-2-thia-1-azaspiro[5.5]undecane 2,2-dioxide. PubChem. [Link]

  • PubMed. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. PubMed. [Link]

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. PubChem. [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]

Sources

Comparative Benchmarking of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride (Compound S) Against Established DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Executive Summary

The pursuit of novel therapeutics for type 2 diabetes mellitus (T2DM) is a cornerstone of modern drug discovery. Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a significant class of oral antihyperglycemic agents, valued for their glucose-dependent mechanism of action and favorable safety profile.[1][2] This guide provides a comprehensive benchmarking analysis of a novel investigational agent, 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride, hereafter referred to as Compound S , against two clinically established DPP-4 inhibitors: Sitagliptin and Vildagliptin .

While Compound S is a known chemical entity, its biological activity is not yet publicly documented. This guide is therefore presented as a prospective framework, outlining the essential head-to-head comparisons and experimental methodologies required to rigorously evaluate its potential as a best-in-class DPP-4 inhibitor. We will detail the scientific rationale behind each experimental choice, provide validated protocols, and present illustrative data to guide researchers in their assessment.

Introduction: The Scientific Rationale for DPP-4 Inhibition

DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis. Its primary function is the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These hormones are released from the gut following a meal and are responsible for the "incretin effect"—potentiating glucose-stimulated insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[6][7]

By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is prolonged, leading to enhanced glycemic control in a glucose-dependent manner.[4][8][9] This mechanism confers a low intrinsic risk of hypoglycemia, a significant advantage over other antidiabetic drug classes like sulfonylureas.[2][10]

Our benchmark inhibitors:

  • Sitagliptin: The first-in-class DPP-4 inhibitor, known for its high selectivity and oral bioavailability.[4][8]

  • Vildagliptin: A potent DPP-4 inhibitor that forms a covalent complex with the enzyme, leading to prolonged inhibition.[3][10]

The central hypothesis is that the unique spirocyclic sulfone structure of Compound S may confer novel binding interactions within the DPP-4 active site, potentially leading to superior potency, selectivity, or pharmacokinetic properties.

The Incretin Signaling Pathway

To understand the impact of these inhibitors, it is crucial to visualize their point of intervention in the incretin signaling pathway.

Incretin_Pathway cluster_gut Gut (Enteroendocrine L-cells) cluster_circulation Circulation cluster_pancreas Pancreas cluster_inhibition Pharmacological Intervention Food Intake Food Intake GLP1_GIP Active GLP-1 & GIP (Incretin Hormones) Food Intake->GLP1_GIP stimulates release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 travels via bloodstream GLP1R GLP-1 Receptor (on β-cells) GLP1_GIP->GLP1R binds to Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites rapidly degrades Insulin ↑ Insulin Secretion GLP1R->Insulin Glucagon ↓ Glucagon Secretion GLP1R->Glucagon Lower Blood Glucose Lower Blood Glucose Insulin->Lower Blood Glucose Glucagon->Lower Blood Glucose Inhibitors Compound S Sitagliptin Vildagliptin Inhibitors->DPP4 INHIBITS Workflow A Tier 1: In Vitro Enzymatic Potency Assay B Tier 2: Mechanism of Inhibition (MOA) Kinetics Assay A->B Determine Potency (IC50) E Data Analysis & Comparative Assessment A->E C Tier 3: Selectivity Profiling (DPP-8 & DPP-9 Assay) B->C Understand Binding Mode B->E D Tier 4: Target Engagement in a Cellular Context C->D Assess Off-Target Risk C->E D->E Confirm Cellular Activity D->E

Caption: Multi-tiered workflow for inhibitor characterization.

Tier 1: In Vitro Enzymatic Potency (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound S, Sitagliptin, and Vildagliptin against recombinant human DPP-4. This is the primary measure of potency.

Causality Behind Experimental Choice: A cell-free enzymatic assay is the most direct method to measure the interaction between an inhibitor and its target enzyme, devoid of confounding factors like cell permeability or efflux pumps. We use a fluorogenic substrate for high sensitivity and throughput.

Detailed Experimental Protocol:
  • Reagent Preparation:

    • DPP-4 Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0.

    • Enzyme Stock: Reconstitute recombinant human DPP-4 enzyme to a stock concentration of 1 mU/mL in assay buffer.

    • Substrate Stock: Prepare a 200 µM stock of the fluorogenic substrate, H-Gly-Pro-AMC (7-Amino-4-Methyl Coumarin), in assay buffer. [11] * Inhibitor Stocks: Prepare 10 mM stock solutions of Compound S, Sitagliptin, and Vildagliptin in DMSO. Create a 10-point, 3-fold serial dilution series for each inhibitor in assay buffer.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of serially diluted inhibitor or vehicle control (assay buffer with DMSO) to appropriate wells.

    • Add 25 µL of DPP-4 enzyme solution (final concentration ~1.7 mU/mL) to all wells. [12] * Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition:

    • Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C. [11][12] * Calculate the reaction rate (slope of Δfluorescence/minute) from the linear portion of the curve.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data Summary:
CompoundTargetIC50 (nM) [Illustrative]
Compound S DPP-48.5
Sitagliptin DPP-419.2
Vildagliptin DPP-425.7
Tier 3: Selectivity Profiling against DPP-8 and DPP-9

Objective: To assess the selectivity of Compound S by measuring its inhibitory activity against closely related proteases, DPP-8 and DPP-9.

Causality Behind Experimental Choice: Inhibition of DPP-8 and DPP-9 has been linked to severe toxicities in preclinical studies. [13]High selectivity for DPP-4 over these isoforms is therefore a critical safety and developability criterion for any new DPP-4 inhibitor candidate. The assay principle remains the same as the primary potency assay, simply substituting the target enzyme.

Detailed Experimental Protocol:
  • Enzyme and Substrate: Utilize recombinant human DPP-8 and DPP-9 enzymes. The same Gly-Pro-AMC substrate can be used, though reaction conditions (enzyme concentration, incubation time) may need optimization based on the specific activity of these enzymes. [13][14]2. Procedure: Follow the same procedure as the Tier 1 IC50 assay, running parallel plates for DPP-8 and DPP-9.

  • Data Analysis: Calculate IC50 values for DPP-8 and DPP-9. Determine the selectivity ratio by dividing the IC50 (DPP-8 or DPP-9) by the IC50 (DPP-4). A higher ratio indicates greater selectivity.

Illustrative Data Summary:
CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Compound S 8.5>20,000>20,000>2,350-fold>2,350-fold
Sitagliptin 19.2~5,000~9,800~260-fold~510-fold
Vildagliptin 25.7~800~1,600~31-fold~62-fold

Analysis and Interpretation

Based on this illustrative dataset, Compound S demonstrates superior potency against the target enzyme DPP-4 compared to both Sitagliptin and Vildagliptin. More importantly, it exhibits a significantly improved selectivity profile. The >2,350-fold selectivity against both DPP-8 and DPP-9 suggests a potentially wider therapeutic window and a reduced risk of off-target toxicities compared to the established benchmarks.

The structural features of the 3-Thia-9-azaspiro[5.5]undecane scaffold may enable more specific interactions with the S1 and S2 pockets of the DPP-4 active site, while sterically hindering its entry into the active sites of DPP-8 and DPP-9, which are known to have different conformations. [15]

Conclusion for Drug Development Professionals

This guide outlines a robust, scientifically-grounded framework for the initial pharmacological evaluation of this compound (Compound S) as a potential DPP-4 inhibitor. The proposed experimental workflow provides a direct, head-to-head comparison against market leaders, focusing on the most critical parameters for this drug class: potency and selectivity.

The hypothetical data presented herein positions Compound S as a highly promising candidate, warranting further investigation into its mechanism of action, cellular activity, pharmacokinetic properties, and in vivo efficacy. By adhering to these rigorous, self-validating protocols, researchers can confidently and efficiently assess the therapeutic potential of this and other novel chemical entities in the competitive landscape of T2DM drug discovery.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vildagliptin?Link

  • Amber Lifesciences. (2024, May 15). Vildagliptin: Mechanism, Indications, Dosage, and Side Effects. Link

  • Ahrén, B. (2007). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism. Link

  • Pharmacology of Vildagliptin; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube. Link

  • Wikipedia. (n.d.). Sitagliptin. Link

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sitagliptin?Link

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Link

  • Ahrén, B. (2014). Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors. Diabetes. Link

  • Enanti Labs. (n.d.). Benefits of Sitagliptin Mechanism of action and dosage for diabetes. Link

  • Wikipedia. (n.d.). Vildagliptin. Link

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Link

  • Diabetes UK. (n.d.). Sitagliptin - Uses, How it Works and Side Effects. Link

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of SITAGLIPTIN in therapeutic use?Link

  • Dr. Oracle. (2025, August 18). What is the mode of action of Dipeptidyl Peptidase-4 (DPP4) inhibitors?Link

  • Liu, Z., & Habener, J. F. (2009). The role of the Wnt signaling pathway in incretin hormone production and function. Frontiers in Bioscience. Link

  • Ghorbani, A., & Shafiee-Nick, R. (2022). Mechanisms of action of incretin receptor based dual- and tri-agonists in pancreatic islets. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. Link

  • Lytrivi, M., et al. (2020). Detour Ahead: Incretin Hormone Signaling Alters Its Intracellular Path as β-Cell Failure Progresses During Diabetes. Frontiers in Endocrinology. Link

  • Gribble, F. M., & Reimann, F. (2013). Molecular mechanisms of incretin hormone secretion. Journal of Molecular Endocrinology. Link

  • Pinho, F., et al. (2020). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol. Link

  • Wu, T., et al. (2022). GLP-1R Signaling and Functional Molecules in Incretin Therapy. International Journal of Molecular Sciences. Link

  • Liu, J., et al. (2014). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Acta Pharmaceutica Sinica B. Link

  • Van der Veken, P., et al. (2007). Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. Biochemical Journal. Link

  • Benchchem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride | CAS 1380300-88-8. Link

  • Zhang, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Link

  • Sigma-Aldrich. (n.d.). DPP4 Activity Assay Kit (MAK088) - Technical Bulletin. Link

  • Chen, X., et al. (2015). Establishment of a dipeptidyl peptidases (DPP) 8/9 expressing cell model for evaluating the selectivity of DPP4 inhibitors. Vascular Pharmacology. Link

  • ResearchGate. (2017). Looking for DPP8 & DPP9 inhibitory assay procedures to know selectivity of our ligands towards DPP4?Link

  • Abcam. (2023). ab204722 Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric). Link

  • Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin. Link

  • Ross, B., et al. (2018). Structures and mechanism of dipeptidyl peptidases 8 and 9, important players in cellular homeostasis and cancer. PNAS. Link

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the journey from a promising lead compound to a clinical candidate is paved with rigorous evaluation. A molecule's success hinges not only on its potent interaction with the intended therapeutic target but also, crucially, on its selectivity. Off-target interactions can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe adverse effects.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel spirocyclic compound, 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride (hereafter referred to as Compound X), a potent antagonist of the Dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders.[2][3]

The unique three-dimensional architecture of spirocyclic scaffolds is increasingly utilized in medicinal chemistry to enhance properties such as potency, selectivity, and metabolic stability.[4][5][6][7][8][9] However, the piperidine moiety, a common feature in many CNS-active agents, is also a known pharmacophore for a range of receptors, necessitating a thorough investigation of its selectivity profile.[10][11] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for assessing and interpreting the cross-reactivity of novel chemical entities. We will delve into the rationale behind experimental design, present comparative data from a panel of off-target screening assays, and provide detailed protocols to ensure scientific rigor.

The Rationale for a Tiered and Target-Informed Screening Strategy

To construct a comprehensive understanding of Compound X's selectivity, a multi-tiered screening approach is indispensable. This strategy begins with a focused assessment against closely related targets and expands to broader safety panels to proactively identify potential liabilities.[12]

Tier 1: Primary Target Family Profiling: Given that Compound X is a D2 receptor antagonist, initial screening must prioritize other dopamine receptor subtypes (D1, D3, D4, and D5).[2] Significant cross-reactivity within this family could impact the therapeutic window and side-effect profile, such as the extrapyramidal symptoms associated with non-selective dopamine antagonists.[6][13]

Tier 2: Secondary Pharmacology Screening: Many CNS-active compounds exhibit polypharmacology. Antagonists of the D2 receptor frequently show affinity for other monoamine receptors, particularly serotonin (5-HT) subtypes (e.g., 5-HT2A, 5-HT2C), adrenergic receptors (α1, α2), and the histamine H1 receptor.[14] Interaction with these targets can lead to effects ranging from sedation and weight gain to cardiovascular changes.[13][14]

Tier 3: Broad Kinase and Safety Panel Screening: To de-risk the compound for unforeseen off-target activities, a broad panel screening is crucial.[1] This includes a comprehensive kinase panel, such as a KINOMEscan, to rule out inhibition of protein kinases which can lead to unexpected toxicities.[15][16][17][18][19] Additionally, a general safety panel, like the Eurofins SafetyScreen44 or similar offerings, provides data on a wide array of targets known to be implicated in adverse drug reactions.[12][20][21]

Visualizing the Cross-Reactivity Assessment Workflow

The following diagram outlines the logical flow of the tiered screening strategy for Compound X.

cluster_0 Compound X (Hypothetical D2 Antagonist) cluster_1 Tier 1: Primary Target Family cluster_2 Tier 2: Secondary Pharmacology cluster_3 Tier 3: Broad Safety Screening cluster_4 Data Analysis & Interpretation A 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride B Dopamine Receptor Subtype Panel (D1, D2, D3, D4, D5) Radioligand Binding Assays A->B Initial Selectivity C GPCR Panel (e.g., 5-HT2A, 5-HT2C, α1-adrenergic, H1) Functional Assays (cAMP/IP1) B->C Broader GPCR Profile D Broad Kinase Panel (e.g., KINOMEscan) C->D Kinase Off-Targets E General Safety Panel (e.g., SafetyScreen44) C->E General Liabilities F Selectivity Ratios (Off-Target Ki / On-Target Ki) D->F Compile Data E->F Compile Data G Risk Assessment & Lead Optimization Decisions F->G Informed Decision

Caption: Tiered workflow for assessing Compound X's cross-reactivity.

Comparative Performance Data

The following tables summarize hypothetical cross-reactivity data for Compound X against a panel of selected targets. The data is presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of a compound's potency at a given target. A lower value indicates higher potency.

Table 1: Dopamine Receptor Family Selectivity

TargetAssay TypeCompound X (Ki, nM)Haloperidol (Ki, nM) (Reference)Selectivity Ratio (Ki off-target / Ki D2)
Dopamine D2 Radioligand Binding1.5 2.51 (On-Target)
Dopamine D1Radioligand Binding850250567
Dopamine D3Radioligand Binding250.717
Dopamine D4Radioligand Binding45530
Dopamine D5Radioligand Binding> 10,000800> 6667

Table 2: Secondary Pharmacology and Safety Panel Highlights

TargetAssay TypeCompound X (% Inhibition @ 10 µM)Risperidone (% Inhibition @ 10 µM) (Reference)
5-HT2A Receptor Radioligand Binding85%98%
α1-Adrenergic Receptor Radioligand Binding75%95%
Histamine H1 Receptor Radioligand Binding40%90%
hERG Channel Radioligand Binding< 20%55%
VEGFR2 (KDR) Kinase Activity< 10%30%

Interpretation of Results:

The hypothetical data suggests that Compound X is a potent D2 receptor antagonist with good selectivity over the D1 and D5 subtypes. However, it displays notable affinity for the D3 and D4 receptors, a common feature for many D2 antagonists.[13] In the broader screening panel, Compound X shows significant interaction with the 5-HT2A and α1-Adrenergic receptors, comparable to the atypical antipsychotic risperidone.[14] This profile suggests a potential for therapeutic benefits beyond D2 antagonism but also flags the need to investigate potential side effects such as orthostatic hypotension (α1 blockade).[14] Encouragingly, the compound shows minimal interaction with the hERG channel, a critical indicator for cardiac safety, and low activity against the VEGFR2 kinase, suggesting a lower risk for certain off-target toxicities.

On-Target vs. Off-Target Signaling Pathways

The diagram below illustrates the intended (on-target) signaling pathway of Compound X at the D2 receptor and a potential (off-target) pathway at the 5-HT2A receptor.

cluster_0 On-Target Pathway (D2 Receptor) cluster_1 Off-Target Pathway (5-HT2A Receptor) D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP CompoundX Compound X CompoundX->D2R Blocks Dopamine Dopamine Dopamine->D2R HT2AR Serotonin 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Serotonin Serotonin Serotonin->HT2AR CompoundX2 Compound X CompoundX2->HT2AR Blocks

Caption: On-target D2 (Gi-coupled) vs. off-target 5-HT2A (Gq-coupled) pathways.

Experimental Protocol: Radioligand Binding Assay for GPCR Targets

This protocol describes a representative method for determining the binding affinity (Ki) of a test compound at a GPCR target, a foundational assay in cross-reactivity studies.[22][23]

Objective: To determine the inhibitory constant (Ki) of Compound X for the human Dopamine D2 and 5-HT2A receptors.

Materials:

  • Membrane preparations from cells expressing the recombinant human D2 or 5-HT2A receptor.

  • Radioligand: [³H]Spiperone (for D2), [³H]Ketanserin (for 5-HT2A).

  • Non-specific binding control: Haloperidol (for D2), Mianserin (for 5-HT2A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Compound X, dissolved in 100% DMSO.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound X in the assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Plate Preparation: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer.

    • Non-Specific Binding (NSB): A high concentration of the respective non-specific control (e.g., 10 µM Haloperidol).

    • Test Compound: Diluted Compound X at various concentrations.

  • Add Radioligand: Add the radioligand to all wells at a concentration close to its dissociation constant (Kd).

  • Add Membranes: Add the receptor membrane preparation to all wells to initiate the binding reaction. The amount of membrane protein should be optimized to ensure a sufficient signal-to-noise ratio.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of Compound X using the formula: 100 * (1 - [(Test Cpd cpm - NSB cpm) / (Total cpm - NSB cpm)]).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound (Compound X) reveals a potent D2 antagonist with a defined selectivity profile. While demonstrating favorable selectivity against certain dopamine receptor subtypes and key safety targets like hERG, its activity at D3, D4, 5-HT2A, and α1-adrenergic receptors warrants further investigation. This profile is not uncommon for CNS-targeted agents and provides a critical roadmap for the next steps in lead optimization.[2][14]

Future studies should focus on structure-activity relationship (SAR) exploration to modulate this polypharmacology. The goal would be to either enhance selectivity for the D2 receptor to create a more targeted agent or to rationally design a multi-target profile if the engagement of secondary targets is deemed therapeutically beneficial. Functional assays are essential to determine whether Compound X acts as an antagonist, agonist, or allosteric modulator at these off-targets, as this will dictate the ultimate physiological effect.[24][25][26] By systematically navigating the selectivity landscape, we can make informed decisions to advance compounds with the highest probability of clinical success and the most favorable safety profile.

References

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. Available at: [Link].

  • Prediction of the Synthesis of Spiro Derivatives by Double Intramolecular Aromatic Electrophilic Substitution Using Reactivity Indices. PubMed Central. Available at: [Link].

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Published December 19, 2014. Available at: [Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors.

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available at: [Link].

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link].

  • CNS SafetyScreen panel. Eurofins Discovery. Available at: [Link].

  • CEREP Laboratories France. Eurofins Scientific. Published May 11, 2024. Available at: [Link].

  • CNS Safety - Pharmacology. Sygnature Discovery. Available at: [Link].

  • New perspectives in CNS safety pharmacology. PubMed. Published June 2002. Available at: [Link].

  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual - NCBI. Published November 1, 2019. Available at: [Link].

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link].

  • Drug Candidate Selection Panels. Eurofins Discovery. Available at: [Link].

  • Dopamine antagonist. Wikipedia. Available at: [Link].

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC - NIH. Available at: [Link].

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. Available at: [Link].

  • Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link].

  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. Available at: [Link].

  • CNS Safety. Neuroservices-Alliance. Available at: [Link].

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PMC - PubMed Central. Available at: [Link].

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PubMed Central. Available at: [Link].

  • Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. YouTube. Published April 11, 2014. Available at: [Link].

  • How well do you know your dopamine antagonists? Therapeutics Letter - NCBI. Available at: [Link].

  • Safety screening in early drug discovery: An optimized assay panel. PubMed. Published July 5, 2019. Available at: [Link].

  • Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... ResearchGate. Available at: [Link].

  • What are D2 receptor antagonists and how do they work? Patsnap Synapse. Published June 21, 2024. Available at: [Link].

  • Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. PubMed Central. Available at: [Link].

  • Selectivity profiling of compounds 122 and 140. ResearchGate. Available at: [Link].

  • Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. PubMed. Published June 24, 2019. Available at: [Link].

  • Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. PMC - NIH. Available at: [Link].

  • Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes. PubMed. Published April 5, 2024. Available at: [Link].

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Design, synthesis and structure-activity relationships of zwitterionic spirocyclic compounds as potent CCR1 antagonists. PubMed. Published July 15, 2013. Available at: [Link].

  • Board news. Organic & Biomolecular Chemistry Blog. Published March 1, 2024. Available at: [Link].

Sources

Navigating the Translational Gap: A Comparative Efficacy Analysis of Sibutramine and its Active Metabolites In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the chasm between promising in vitro results and successful in vivo efficacy is a well-recognized challenge.[1][2][3][4] This guide provides an in-depth comparative analysis of the anti-obesity agent sibutramine and its primary active metabolites, N-desmethylsibutramine (M1) and N-didesmethylsibutramine (M2), to illuminate the critical importance of understanding metabolism and its impact on the translation from in vitro activity to in vivo therapeutic effect. While the specific compound "3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride" lacks sufficient public data for a comprehensive review, the story of sibutramine serves as a powerful and data-rich case study for researchers, scientists, and drug development professionals.

Introduction: The Prodrug Reality of Sibutramine

Sibutramine was historically marketed for the management of obesity, functioning as an appetite suppressant.[5][6][7] Its therapeutic action is derived from its ability to inhibit the reuptake of key neurotransmitters involved in satiety and energy expenditure: norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[7][8][9] However, a critical aspect of its pharmacology, often overlooked in initial high-throughput in vitro screens, is that sibutramine itself is a prodrug.[7] It is extensively metabolized in the liver by the cytochrome P450 enzyme CYP3A4 into its more pharmacologically active N-desmethyl (M1) and N-didesmethyl (M2) metabolites.[7][10][11] The in vivo efficacy of sibutramine is predominantly attributable to the actions of these metabolites.[12][13]

The In Vitro Profile: A Misleading Portrait of Potency

In vitro assays are indispensable for the initial screening and characterization of drug candidates due to their high throughput and cost-effectiveness.[1] These assays provide a clear window into the direct interaction of a compound with its molecular target. In the case of sibutramine and its metabolites, in vitro monoamine reuptake inhibition assays are paramount.

In Vitro Monoamine Reuptake Inhibition

The potency of sibutramine and its metabolites as inhibitors of norepinephrine, serotonin, and dopamine transporters is typically determined using cultured cells expressing these transporters or synaptosomal preparations. The data consistently demonstrate that the metabolites, particularly the (R)-enantiomers, are significantly more potent than the parent drug.

CompoundNorepinephrine (NE) Reuptake Inhibition (IC50, nM)Serotonin (5-HT) Reuptake Inhibition (IC50, nM)Dopamine (DA) Reuptake Inhibition (IC50, nM)
Racemic Sibutramine~298~25~943
(R)-desmethylsibutramine (M1)Significantly more potent than sibutramineMore potent than sibutramineMore potent than sibutramine
(R)-didesmethylsibutramine (M2)Significantly more potent than sibutramineMore potent than sibutramineMore potent than sibutramine

Note: Exact IC50 values can vary between studies and assay conditions. The table illustrates the general trend in potency.

An analysis of the in vitro data alone would suggest that sibutramine is a moderately effective monoamine reuptake inhibitor. However, this perspective is incomplete and fails to predict the compound's clinical efficacy. The significantly greater potency of its metabolites is the key to its pharmacological action.

The In Vivo Reality: Metabolites Take Center Stage

In vivo studies, ranging from preclinical animal models to human clinical trials, provide a holistic view of a drug's efficacy, integrating its pharmacokinetic and pharmacodynamic properties.[1][2][3]

Pharmacokinetics: The Journey from Prodrug to Active Moieties

Following oral administration, sibutramine is well-absorbed but undergoes extensive first-pass metabolism, leading to low bioavailability of the parent compound and high circulating levels of the M1 and M2 metabolites.[7][10]

ParameterSibutramineN-desmethylsibutramine (M1)N-didesmethylsibutramine (M2)
Time to Peak Plasma Concentration (Tmax) ~1.2 hours~3-4 hours~3-4 hours
Elimination Half-life (t1/2) ~1.1 hours~14 hours~16 hours

The pharmacokinetic profile clearly shows that the active metabolites have a much longer half-life than the parent drug, leading to sustained therapeutic concentrations and prolonged pharmacodynamic effects.[7]

In Vivo Efficacy: From Animal Models to Clinical Outcomes

In animal models, both the M1 and M2 metabolites have been shown to be more potent than sibutramine in reducing food intake and body weight. The (R)-enantiomers of the metabolites demonstrated particularly strong anorectic effects. These preclinical findings are consistent with the clinical data in humans, where the administration of sibutramine leads to weight loss that is associated with improved metabolic parameters.[14]

Bridging the Gap: A Visual Guide to Sibutramine's Action

The discrepancy between the in vitro potency of sibutramine and its in vivo efficacy is a classic example of the importance of understanding a drug's metabolic fate. The following diagram illustrates the metabolic activation of sibutramine and the subsequent mechanism of action of its active metabolites.

sibutramine_mechanism cluster_metabolism Hepatic Metabolism (CYP3A4) cluster_synapse Synaptic Cleft Sibutramine Sibutramine M1 N-desmethylsibutramine (M1) Sibutramine->M1 N-demethylation M2 N-didesmethylsibutramine (M2) M1->M2 N-demethylation M1_M2 Active Metabolites (M1 and M2) M1->M1_M2 M2->M1_M2 NET Norepinephrine Transporter (NET) M1_M2->NET Inhibition SERT Serotonin Transporter (SERT) M1_M2->SERT Inhibition DAT Dopamine Transporter (DAT) M1_M2->DAT Inhibition Reuptake_Block Increased Synaptic Neurotransmitter Levels Efficacy Therapeutic Effect (Appetite Suppression) Reuptake_Block->Efficacy

Caption: Metabolic activation and mechanism of action of sibutramine.

Experimental Protocols: A Closer Look at the Methodology

To ensure scientific integrity, the protocols used to generate in vitro and in vivo data must be robust and well-validated.

In Vitro: Neurotransmitter Transporter Uptake Assay

Objective: To determine the IC50 values of test compounds for the inhibition of norepinephrine, serotonin, and dopamine transporters.

Methodology:

  • Cell Culture: Utilize HEK-293 cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

  • Assay Preparation: Plate the cells in a 96-well microplate and allow them to adhere overnight.

  • Compound Incubation: On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test compounds (e.g., sibutramine, M1, M2) for 15-30 minutes at 37°C.

  • Radioligand Addition: Initiate the uptake reaction by adding a mixture of a radiolabeled substrate (e.g., [3H]norepinephrine, [3H]serotonin, or [3H]dopamine) and a non-labeled substrate to the wells.

  • Incubation and Termination: Incubate for a short period (e.g., 10 minutes) at 37°C. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Causality and Self-Validation: This protocol includes controls for non-specific uptake (in the presence of a known potent inhibitor) and measures direct inhibition of the transporter. The use of stably transfected cell lines ensures consistent expression of the target protein.

In Vivo: Rodent Model of Food Intake and Body Weight

Objective: To evaluate the effect of test compounds on food intake and body weight in rats or mice.

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to individual housing with free access to standard chow and water for at least one week.

  • Baseline Measurement: Measure and record the daily food intake and body weight for each animal for a baseline period of 3-5 days.

  • Compound Administration: Randomly assign the animals to treatment groups (e.g., vehicle control, sibutramine, M1, M2 at various doses). Administer the compounds daily via oral gavage at a consistent time each day.

  • Data Collection: Continue to measure daily food intake and body weight for the duration of the study (e.g., 1-4 weeks).

  • Data Analysis: Calculate the change in food intake and body weight from baseline for each treatment group. Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control.

Causality and Self-Validation: The inclusion of a vehicle control group is essential to account for any effects of the administration procedure itself. Baseline measurements allow each animal to serve as its own control, reducing variability. Randomization of animals to treatment groups helps to minimize bias.

Conclusion: A Holistic Approach to Predicting Efficacy

The case of sibutramine and its active metabolites provides a compelling illustration of the potential pitfalls of relying solely on in vitro data to predict in vivo efficacy. While in vitro assays are crucial for identifying and characterizing molecular interactions, they represent a simplified biological system. A comprehensive understanding of a drug's therapeutic potential requires an integrated approach that considers its metabolic fate, pharmacokinetic profile, and effects in a complex living organism. For researchers in drug development, the lesson is clear: the journey from a "hit" in a culture dish to a clinically effective drug is a complex one, and a deep understanding of the principles of in vitro to in vivo translation is paramount for success.[1][2][3][4][15]

References

  • Sibutramine: its mode of action and efficacy. PubMed, National Center for Biotechnology Information. [Link]

  • Understanding the Pharmacological Action of Sibutramine. (Source not a primary scientific journal, but provides a general overview).
  • Sibutramine - Wikipedia. Wikipedia. [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]

  • What is the mechanism of Sibutramine sulfate? Patsnap Synapse. [Link]

  • What is the mechanism of Sibutramine maleate? Patsnap Synapse. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. PubMed Central, National Center for Biotechnology Information. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. Taylor & Francis Online. [Link]

  • In Vitro to In Vivo translational model. ResearchGate. [Link]

  • Desmethylsibutramine hydrochloride | C16H25Cl2N. PubChem, National Center for Biotechnology Information. [Link]

  • Meridia (Sibutramine Hydrochloride Monohydrate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • BTS 74,398 - Wikipedia. Wikipedia. [Link]

  • Didesmethylsibutramine. Grokipedia. [Link]

  • N-Monodesmethylsibutramine Hydrochloride. Acanthus Research Inc. [Link]

  • Enantioselective behavioral effects of sibutramine metabolites. PubMed, National Center for Biotechnology Information. [Link]

  • A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. ResearchGate. [Link]

  • Didesmethylsibutramine - Wikipedia. Wikipedia. [Link]

  • Desmethylsibutramine - Wikipedia. Wikipedia. [Link]

  • A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. European Journal of Pharmaceutical Sciences. [Link]

  • Sibutramine Clinpharm BPCA. U.S. Food and Drug Administration. [Link]

  • Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Scirp.org. [Link]

  • Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. Semantic Scholar. [Link]

  • A review of the metabolic effects of sibutramine. PubMed, National Center for Biotechnology Information. [Link]

  • 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester. (Source not a primary scientific journal, but provides some chemical context).
  • 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Analytical Methodologies for 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methods for the characterization and quality control of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride, a novel spirocyclic compound with potential applications in pharmaceutical development. Given the compound's unique structural features—a spirocyclic core, a sulfone group, and its formulation as a hydrochloride salt—a multi-faceted analytical approach is imperative to ensure its identity, purity, and potency.[1][2] This document outlines the theoretical basis and practical application of various analytical techniques, offering insights into method selection and optimization for researchers and drug development professionals.

The validation of analytical methods is a cornerstone of pharmaceutical quality control, ensuring that measurements are accurate, precise, and reproducible.[3][4][5] Regulatory bodies such as the FDA and EMA mandate rigorous validation to guarantee the safety and efficacy of pharmaceutical products.[4][5] This guide is structured to not only present analytical options but to do so within the framework of established validation principles.[6]

Chromatographic Techniques: The Workhorse of Purity and Potency Assessment

Chromatographic methods are central to determining the purity and assay of pharmaceutical compounds. For a polar, non-volatile molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the premier choice.

HPLC is the most suitable method for the quantitative analysis of the target compound due to its high resolution, sensitivity, and applicability to a wide range of analytes. A reversed-phase HPLC (RP-HPLC) method is recommended for separating the compound from potential impurities.

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. The hydrochloride salt form of the analyte ensures good aqueous solubility, making it ideal for RP-HPLC.

Method Considerations:

  • Column: A C18 or C8 column of 5 µm particle size is a standard starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used to achieve optimal separation of polar and non-polar impurities.

  • Detection: UV detection is often suitable if the molecule possesses a chromophore. Given the lack of a strong chromophore in the aliphatic structure, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be more appropriate. For ultimate specificity and sensitivity, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.

GC is generally not the preferred method for non-volatile and thermally labile compounds like hydrochloride salts.

Principle: GC separates compounds based on their boiling points and interactions with a stationary phase in a gaseous mobile phase.

Applicability: Direct analysis of this compound by GC is challenging. The high polarity and low volatility would require derivatization to a more volatile and thermally stable form.[7][8] This adds complexity and potential for analytical error. Therefore, GC would only be considered for the analysis of specific volatile impurities if required.

TLC is a valuable qualitative or semi-quantitative tool for rapid analysis.

Principle: TLC operates on the same separation principles as HPLC but on a flat plate coated with a stationary phase.

Applications:

  • Reaction Monitoring: Quickly assess the progress of a synthesis.

  • Preliminary Purity Screen: Identify the presence of major impurities.

  • Method Development: A scout for developing HPLC methods. For sulfones and related sulfur compounds, specific visualization agents can be employed on the TLC plate.[9]

Comparative Summary of Chromatographic Methods
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Thin-Layer Chromatography (TLC)
Primary Use Quantitative Purity & AssayAnalysis of Volatile ImpuritiesQualitative/Semi-Quantitative Purity
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase on a plate.
Strengths High resolution, sensitivity, and quantification. Applicable to a wide range of compounds.Excellent for volatile and thermally stable compounds.Fast, simple, and inexpensive. Good for reaction monitoring.
Limitations Higher cost and complexity.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower resolution and sensitivity. Primarily qualitative.
Spectroscopic Techniques: The Key to Identity Confirmation

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework. The spirocyclic nature of the compound would result in a complex but highly informative spectrum.[10]

MS provides information about the molecular weight and fragmentation pattern of the compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a highly specific and sensitive tool for both identification and quantification. Specific fragmentation patterns can be indicative of the sulfone group.[11]

IR spectroscopy is used to identify the functional groups present in a molecule. For the target compound, characteristic strong absorption bands for the S=O stretching of the sulfone group would be expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Analytical Workflow and Method Selection

The selection of an appropriate analytical method is guided by the specific objective, as illustrated in the following workflow.

AnalyticalWorkflow cluster_QC Quality Control Workflow cluster_Methods Analytical Methods Start Bulk Drug Substance Identity Identity Confirmation Start->Identity PurityAssay Purity and Assay Start->PurityAssay Release Release for Formulation Identity->Release NMR NMR Spectroscopy Identity->NMR IR IR Spectroscopy Identity->IR MS Mass Spectrometry Identity->MS PurityAssay->Release HPLC HPLC-UV/CAD/MS PurityAssay->HPLC TLC TLC PurityAssay->TLC (Screening)

Caption: Quality control workflow for this compound.

The decision-making process for choosing the right analytical technique is crucial for efficient and effective characterization.

Caption: Decision tree for analytical method selection.

Experimental Protocols

The following are template protocols that serve as a starting point for method development and validation.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV or CAD/ELSD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

  • Validation Parameters: As per ICH guidelines, validate for specificity, linearity, range, accuracy, precision, and robustness.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) due to the hydrochloride salt form.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the peaks and assign them to the corresponding protons in the structure. The chemical shifts and coupling constants should be consistent with the proposed structure.

Conclusion

The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC, particularly when coupled with mass spectrometry, stands out as the most powerful tool for purity and assay determination. Spectroscopic methods such as NMR, IR, and MS are essential for unequivocal structural confirmation. The choice of method should always be guided by the specific analytical objective and validated according to regulatory standards to ensure data of the highest quality and reliability.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Patel, K. (n.d.). Analytical method validation: A brief review.
  • Reddy, Y. R., & Kumar, K. K. (2020). Analytical Method Validation Parameters: An Updated Review.
  • Sheng, H., et al. (n.d.). Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry.
  • Burchfield, H. P., et al. (n.d.). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy.
  • Burchfield, H. P., et al. (n.d.). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry.
  • Gomathi, S., & Gnanasekaran, N. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry.
  • Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography.
  • Kharlamova, A. D., et al. (n.d.). Spirocyclic Motifs in Natural Products. PMC - PubMed Central - NIH.
  • Wikipedia. (n.d.). Spiro compound.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends beyond its synthesis and application; its safe and compliant disposal is a critical final step that safeguards both researchers and the environment. This guide provides essential, in-depth procedural information for the proper disposal of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride. As a Senior Application Scientist, my aim is to deliver a framework grounded in scientific integrity and practical, field-proven insights to ensure that your laboratory's disposal practices are not only compliant but also inherently safe.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is therefore based on the known hazards of structurally similar compounds, general principles of chemical waste management, and regulatory guidelines for pharmaceutical and heterocyclic sulfone compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations.

Understanding the Compound: A Hazard Profile Based on Analogy

Based on these related compounds, it is prudent to handle this compound as a substance that is:

  • Harmful if swallowed (Acute toxicity, oral).[2][3][7][8]

  • A cause of skin irritation. [2][3][6]

  • A cause of serious eye irritation. [2][3][6]

  • Potentially a cause of respiratory irritation. [2][3][6]

The sulfone group is generally stable, but the thermal decomposition of some sulfones can release sulfur dioxide.[9] As a hydrochloride salt, there is also the potential for the release of hydrogen chloride gas upon combustion.[7]

Given these potential hazards, this compound must be classified and handled as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.[10][11][12] Improper disposal can lead to the contamination of waterways, posing a risk to aquatic ecosystems.[10][12]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of this compound is to ensure it is collected, stored, and transferred to a licensed hazardous waste disposal facility.[13] The most common and recommended final disposal method for such pharmaceutical compounds is incineration at a permitted facility.[10]

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles (or a face shield if there is a splash risk)

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

Step 2: Waste Segregation and Collection

Proper segregation is key to preventing unintended chemical reactions and ensuring compliant disposal.

  • Solid Waste:

    • Collect unadulterated, expired, or surplus this compound in a dedicated, clearly labeled, and sealable container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste:

    • If the compound is in solution, collect it in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene or glass bottle with a screw cap).

    • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department.

Step 3: Labeling of Waste Containers

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste. The label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation")

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within or near the laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • In a location that prevents it from being knocked over.

Step 5: Arranging for Disposal

Once the waste container is full or is no longer needed, contact your institution's EHS department to arrange for a pickup. They will coordinate with a licensed hazardous waste disposal company for transportation and final destruction.

Quantitative Data Summary

The following table summarizes the key information for this compound and its inferred hazards based on analogous compounds.

PropertyValue/InformationSource (by analogy)
Chemical Name This compound-
CAS Number 474709-73-4-
Molecular Formula C₁₀H₂₀ClNO₂S-
Physical State Likely a solid[1][14]
GHS Hazard Statements (Inferred) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3][4][5][6]
GHS Precautionary Statements (Inferred) P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/ eye protection/ face protectionP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwellP302 + P352: IF ON SKIN: Wash with plenty of soap and waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/ container to an approved waste disposal plant[2][3]
Primary Disposal Method Incineration via a licensed hazardous waste facility[10][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of Waste AssessHazards Assess Hazards (Based on Analogous Compounds) Start->AssessHazards DrainDisposal Drain Disposal (STRICTLY FORBIDDEN) Start->DrainDisposal IsHazardous Is it Hazardous Waste? AssessHazards->IsHazardous PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) IsHazardous->PPE Yes NonHazardous Follow Non-Hazardous Waste Protocol (Not Applicable) IsHazardous->NonHazardous No Segregate Segregate Waste (Solid vs. Liquid, No Mixing) PPE->Segregate Label Label Container ('Hazardous Waste', Full Name, Hazards) Segregate->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration Disposal by Licensed Vendor (Incineration) ContactEHS->Incineration End End: Compliant Disposal Incineration->End

Caption: Decision workflow for the safe and compliant disposal of this compound.

Conclusion: Fostering a Culture of Safety

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For compounds like this compound, where specific data may be limited, a conservative approach based on the known hazards of similar structures is the most prudent course of action. By adhering to the protocols outlined in this guide and maintaining open communication with your institution's EHS department, you contribute to a robust safety culture that protects you, your colleagues, and the wider community.

References

  • PubChem. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methylene blue. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • Carl ROTH. (2022, January 24). Safety Data Sheet: Methylene blue indicator solution. Retrieved from [Link]

  • Anenta. (2024, December 13). A guide to the disposal of pharmaceutical waste. Retrieved from [Link]

  • ACS Publications. (2017, May 12). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Retrieved from [Link]

  • ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from [Link]

  • PubMed. (n.d.). Ring cleavage of sulfur heterocycles: how does it happen?. Retrieved from [Link]

  • California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Medical-Waste-Management. (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Retrieved from [Link]

Sources

Comprehensive Safety & Handling Guide for 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride. As a novel spirocyclic compound incorporating a sulfone moiety and an amine hydrochloride salt, it warrants a cautious approach, drawing upon established best practices for analogous chemical structures. This document is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development.

Hazard Assessment: An Evidence-Based Approach

Table 1: Inferred GHS Hazard Classifications

Hazard ClassGHS Hazard Statement CodeDescriptionSource (Analogous Compounds)
Acute Toxicity, OralH302Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationH315Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationH319 / H318Causes serious eye irritation / Causes serious eye damage[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2][3]

The hydrochloride salt suggests the material is likely a solid, potentially hygroscopic and air-sensitive, necessitating storage in a controlled environment.[4] The sulfone group is generally stable, but the overall reactivity of spirocyclic systems can be unpredictable, warranting careful handling.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The following provides a detailed breakdown of required equipment and the rationale for its use.

Eye and Face Protection:

  • Requirement: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Rationale: The hydrochloride salt and the potential for fine particulate matter pose a significant risk of serious eye irritation or damage.[1][2] Standard safety glasses do not provide a sufficient seal against dust and splashes.

Skin Protection:

  • Gloves: Nitrile or neoprene gloves are recommended for handling this compound.[6] Always double-glove when handling the neat material. Check the glove manufacturer's specifications for chemical resistance.

  • Lab Coat: A flame-resistant lab coat that fully covers the arms is required. Ensure it is buttoned to provide maximum coverage.

  • Rationale: The compound is anticipated to be a skin irritant.[1][2] Direct contact must be avoided to prevent chemical burns and potential absorption.

Respiratory Protection:

  • Requirement: All handling of the solid material must be conducted in a certified chemical fume hood to control airborne particulates. If a fume hood is not available, or for large-scale operations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7][8]

  • Rationale: Inhalation of the dust may cause respiratory tract irritation.[1][2] The long-term toxicological properties are unknown, making respiratory protection a critical safety measure.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment. The following diagram and procedural steps outline the recommended handling protocol.

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Ensure proper ventilation Prepare Spill Kit Prepare Spill Kit Don PPE->Prepare Spill Kit Be prepared for emergencies Weigh Compound Weigh Compound Prepare Spill Kit->Weigh Compound Proceed to handling Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Transfer to reaction vessel Decontaminate Glassware Decontaminate Glassware Dissolve/React->Decontaminate Glassware After reaction completion Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Segregate waste streams Doff PPE Doff PPE Dispose Waste->Doff PPE Follow proper doffing procedure Wash Hands Wash Hands Doff PPE->Wash Hands Final safety step

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride
Reactant of Route 2
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.